Product packaging for Fmoc-Glu(ODmab)-OH(Cat. No.:CAS No. 268730-86-5)

Fmoc-Glu(ODmab)-OH

Cat. No.: B613466
CAS No.: 268730-86-5
M. Wt: 680.8 g/mol
InChI Key: BHDQEOLPKMRQEQ-YTTGMZPUSA-N
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Description

Fmoc-Glu(ODmab)-OH, also known as this compound, is a useful research compound. Its molecular formula is C40H44N2O8 and its molecular weight is 680.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H44N2O8 B613466 Fmoc-Glu(ODmab)-OH CAS No. 268730-86-5

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,46,47)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDQEOLPKMRQEQ-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718515
Record name (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268730-86-5
Record name (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu(ODmab)-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, commonly known as Fmoc-Glu(ODmab)-OH. This document details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols and logical workflows.

Chemical Structure and Properties

This compound is a derivative of glutamic acid where the α-amino group is protected by a base-labile Fmoc group, and the γ-carboxyl group is protected by an ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester. The ODmab group is a hydrazine-labile protecting group, providing an orthogonal protection strategy in Fmoc-based SPPS.

Chemical Structure:

this compound Chemical Structure

Physicochemical and Analytical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester
Synonyms Fmoc-L-Glu(ODmab)-OH[1]
CAS Number 268730-86-5[1]
Molecular Formula C₄₀H₄₄N₂O₈
Molecular Weight 680.79 g/mol
Appearance White to slight yellow to beige powder
Purity (TLC) ≥98%
Purity (HPLC) ≥96.0%
Enantiomeric Purity ≥99.5%
Assay (Acidimetric) ≥95.0%
Solubility Clearly soluble (1 mmole in 2 ml DMF)
Storage Temperature 2-8°C, sealed in dry conditions. For stock solutions: use within 6 months at -80°C or 1 month at -20°C.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-SPPS, particularly for the synthesis of complex peptides, such as cyclic peptides and peptides with side-chain modifications. The orthogonality of the ODmab protecting group, being stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins, allows for selective deprotection of the glutamic acid side chain while the peptide remains attached to the solid support.

Experimental Protocol: Coupling of this compound

This protocol outlines a standard procedure for the incorporation of this compound into a peptide sequence during Fmoc-SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 2.95 equivalents) and a base (e.g., NMM, 6 equivalents) to the amino acid solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

    • Wash the peptide-resin with DCM (2-3 times) and then DMF (2-3 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Experimental Protocol: Cleavage of the ODmab Protecting Group

The ODmab group is selectively removed using hydrazine. This deprotection can be performed in a batchwise or continuous-flow manner.

Materials:

  • Peptide-resin containing a Glu(ODmab) residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • UV-Vis Spectrophotometer (for monitoring)

Procedure (Batchwise):

  • Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Swell the peptide-resin in DMF.

    • Drain the DMF and add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

    • Stopper the reaction vessel and agitate for 3 minutes at room temperature.

    • Drain the solution.

  • Repetitive Treatment: Repeat the hydrazine treatment two more times, or until the deprotection is complete.

  • Monitoring: The progress of the deprotection can be monitored by measuring the UV absorbance of the drained solution at 290 nm. The reaction is complete when no further release of the indazole by-product is observed.

  • Washing: After complete deprotection, wash the peptide-resin thoroughly with DMF to remove any residual hydrazine and the by-products.

  • Neutralization (for subsequent on-resin cyclization): If the free carboxylate is to be used for on-resin cyclization, wash the resin with a 5% DIPEA solution in DMF to convert the hydrazinium salt to the DIPEA salt.

Procedure (Continuous Flow):

  • Setup: Pack the peptide-resin in a column.

  • Deprotection: Flow a 2% hydrazine monohydrate solution in DMF through the column at a flow rate of approximately 3 mL/min.

  • Monitoring: Continuously monitor the absorbance of the eluant at 290 nm using a flow cell. The reaction is complete when the absorbance returns to the baseline.

  • Washing: Flush the column with DMF until the baseline is stable.

Workflow and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling: This compound HATU, NMM, DMF Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Fmoc_Deprotection Wash2 Wash (DMF, DCM) Fmoc_Deprotection->Wash2 Next_Cycle Ready for Next Coupling Wash2->Next_Cycle Next_Cycle->Coupling Repeat for next amino acid

Caption: Workflow for the incorporation of this compound in SPPS.

ODmab Protecting Group Cleavage

ODmab_Cleavage Start Peptide-Resin -Glu(ODmab) Step1 Step 1: Hydrazinolysis (2% Hydrazine in DMF) Start->Step1 Intermediate Intermediate: Peptide-Resin -Glu(O-p-aminobenzyl) Step1->Intermediate Byproduct Indazole By-product (Monitored at 290 nm) Step1->Byproduct releases Step2 Step 2: 1,6-Elimination (Spontaneous) Intermediate->Step2 Final Peptide-Resin -Glu(OH) (Free Carboxyl) Step2->Final

Caption: Two-step mechanism for the deprotection of the ODmab group.

Potential Side Reactions and Considerations

When using this compound, researchers should be aware of potential side reactions:

  • Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue can be susceptible to cyclization to form a pyroglutamyl residue if the N-terminal α-amino group is left unprotected for an extended period.

  • Aspartimide Formation: Similar to other side-chain esters of aspartic acid, the corresponding Fmoc-Asp(ODmab)-OH can be prone to aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences. While this is less of a concern for glutamic acid derivatives, it is a point to consider in the broader context of using Dmab-protected amino acids.

  • Sluggish Cleavage: In some sequence-dependent cases, the 1,6-elimination step of the ODmab cleavage can be slow. In such instances, washing the resin with 20% DIPEA in 90:10 DMF/water has been suggested to facilitate the cleavage.

Conclusion

This compound is a versatile and valuable reagent for advanced peptide synthesis. Its key feature is the orthogonally protected γ-carboxyl group, which allows for selective deprotection on the solid support, enabling the synthesis of complex peptide architectures. By understanding its properties and employing the appropriate experimental protocols, researchers can effectively utilize this building block to achieve their synthetic goals in drug discovery and development.

References

Fmoc-Glu(ODmab)-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

Fmoc-Glu(ODmab)-OH is a pseudorthogonally protected derivative of glutamic acid, instrumental in advanced Solid-Phase Peptide Synthesis (SPPS). Its primary application lies in the synthesis of complex peptides, including cyclic peptides (head-to-tail and side-chain-to-side-chain), branched peptides, and other modified peptides requiring selective deprotection of the glutamic acid side chain. The key to its utility is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group. This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for cleavage from many resins, but it can be selectively cleaved under mild hydrazinolytic conditions. This orthogonality allows for on-resin modifications of the glutamic acid side chain, a critical step in the synthesis of many bioactive peptides and peptidomimetics.

The deprotection of the ODmab group is achieved using a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF). A significant advantage of this protecting group is that the deprotection process can be monitored in real-time by spectrophotometry, as the cleavage releases a chromophoric byproduct. This feature allows for precise control over the reaction and ensures complete deprotection before subsequent synthetic steps.

Quantitative Data on Performance

The efficiency of peptide synthesis is paramount in research and drug development. Below is a summary of typical performance data associated with the use of this compound in SPPS.

ParameterTypical Value/RangeNotes
Coupling Efficiency >98%Dependent on coupling reagent, peptide sequence, and resin. Standard activators like HBTU/HOBt or DIC/Oxyma are effective.
ODmab Deprotection Time 15-60 minutesMonitored by UV absorbance at 290 nm until a stable baseline is reached.
ODmab Deprotection Yield >95%Generally high under standard conditions (2% hydrazine in DMF).
Purity of Crude Cyclic Peptide 50-80%Highly dependent on the peptide sequence, cyclization conditions, and purification method.

Experimental Protocols

On-Resin Deprotection of the ODmab Group

This protocol outlines the selective removal of the ODmab protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin containing a Glu(ODmab) residue

  • 2% (v/v) hydrazine monohydrate in DMF

  • DMF for washing

  • Spectrophotometer with a flow cell (optional, for real-time monitoring)

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature.

  • Monitoring:

    • Batchwise: After 15 minutes, take a small aliquot of the supernatant and measure its absorbance at 290 nm. Repeat every 15 minutes until the absorbance plateaus, indicating the completion of the reaction.

    • Continuous Flow: If using a synthesizer with a UV detector, continuously monitor the eluent at 290 nm until the absorbance returns to the baseline.

  • Once the deprotection is complete, drain the hydrazine solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove any residual hydrazine and the cleavage byproduct.

  • The resin is now ready for the next step, such as on-resin cyclization or side-chain modification.

On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between a deprotected glutamic acid and a lysine residue on the solid support.

Materials:

  • Peptidyl-resin with deprotected Glu and Lys side chains (e.g., from Glu(ODmab) and Lys(Dde) deprotection)

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • DMF

Procedure:

  • Ensure the peptidyl-resin with the deprotected side chains is well-swollen in DMF.

  • In a separate vessel, prepare the activation solution:

    • Dissolve the coupling reagent (3 equivalents relative to resin loading) in DMF.

    • Add the base (6 equivalents) to the solution.

  • Add the activation solution to the peptidyl-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the cyclization reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Once the cyclization is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Dry the resin under vacuum. The cyclic peptide can then be cleaved from the resin and purified.

Signaling Pathways and Experimental Workflows

Inhibition of the p53-MDM2 Interaction

A significant application of peptides synthesized using this compound is in the development of stapled peptides as inhibitors of protein-protein interactions. One critical target is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Stapled peptides that mimic the α-helical region of p53 can bind to MDM2, preventing the degradation of p53 and restoring its tumor-suppressive functions. The synthesis of these stapled peptides often involves on-resin cyclization, for which this compound is a valuable building block.

p53_MDM2_Inhibition cluster_0 Normal Cellular Process cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding MDM2->p53 Ubiquitination & Degradation Tumor Suppression Inactive Tumor Suppression Inactive StapledPeptide Stapled Peptide (Synthesized using This compound) MDM2_inhibited MDM2 StapledPeptide->MDM2_inhibited Inhibition p53_active p53 Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest p53_active->Apoptosis & Cell Cycle Arrest Activation

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.

Experimental Workflow for Stapled Peptide Synthesis

The synthesis of a stapled peptide targeting the p53-MDM2 interaction using this compound for on-resin cyclization follows a structured workflow.

StapledPeptide_Workflow SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound and other non-natural amino acids for stapling) Deprotection 2. Selective On-Resin Deprotection (Removal of ODmab and other orthogonal protecting groups) SPPS->Deprotection Cyclization 3. On-Resin Stapling (Formation of the hydrocarbon bridge) Deprotection->Cyclization Cleavage 4. Cleavage from Resin & Global Deprotection Cyclization->Cleavage Purification 5. HPLC Purification Cleavage->Purification Analysis 6. Characterization (Mass Spectrometry, NMR) Purification->Analysis Assay 7. Biological Activity Assay (e.g., Fluorescence Polarization to measure binding to MDM2) Analysis->Assay

Caption: Workflow for the synthesis and evaluation of a stapled peptide.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides in modern drug discovery and chemical biology. Its unique deprotection chemistry allows for the creation of sophisticated molecular architectures, such as cyclic and stapled peptides, with high precision and control. The ability to monitor the deprotection step in real-time further enhances its utility in both manual and automated peptide synthesis. A thorough understanding of its properties and applications, as outlined in this guide, will enable researchers to leverage this powerful building block to its full potential in the development of novel peptide-based therapeutics and research tools.

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Glu(ODmab)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-Glu(ODmab)-OH, a crucial building block in modern Solid-Phase Peptide Synthesis (SPPS). It delves into the core principles of its application, the mechanism of its unique side-chain protecting group, and detailed protocols for its use, empowering researchers to effectively synthesize complex peptides.

Introduction to Orthogonal Protection in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The most widely adopted strategy is Fmoc/tBu chemistry, which relies on an orthogonal protection scheme. In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups, typically derived from tert-butyl (tBu). This orthogonality allows for the selective deprotection of the α-amino group with a mild base (e.g., piperidine) to permit peptide chain elongation, without affecting the side-chain protecting groups. The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are accomplished in a single step using a strong acid, such as trifluoroacetic acid (TFA).

The Role and Structure of this compound

For the synthesis of complex peptides, such as cyclic or branched peptides, a third dimension of orthogonality is often required. This necessitates the use of side-chain protecting groups that can be removed under conditions that are orthogonal to both the base-labile Fmoc group and the acid-labile tBu groups. This compound is a derivative of glutamic acid designed for this purpose.

The ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester is a "super" orthogonally protected group for the γ-carboxyl function of glutamic acid. It is stable to the standard conditions used in Fmoc-SPPS, namely repeated treatments with 20% piperidine in DMF for Fmoc removal and the final cleavage with TFA. The ODmab group is, however, selectively cleaved under mild hydrazinolysis conditions.

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Mechanism of Action: The Two-Step Deprotection of the ODmab Group

The selective removal of the ODmab protecting group is a key feature of its utility in SPPS. The deprotection proceeds via a two-step mechanism initiated by hydrazine[1]:

  • Hydrazinolysis of the ivDde moiety: The first step involves the nucleophilic attack of hydrazine on the enone system of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) portion of the ODmab group. This leads to the cleavage and release of a stable indazole byproduct.

  • 1,6-Elimination: The removal of the ivDde group unmasks a p-aminobenzyl ester. This intermediate is unstable and spontaneously undergoes a 1,6-elimination reaction, releasing the free γ-carboxyl group of the glutamic acid residue and a quinone methide species.

This two-step deprotection mechanism is illustrated in the following diagram:

ODmab_Deprotection Start Peptide-Glu(ODmab) Step1 Hydrazine (2% in DMF) attacks the ivDde group Start->Step1 Intermediate Formation of p-aminobenzyl ester intermediate Step1->Intermediate Step2 Spontaneous 1,6-elimination Intermediate->Step2 End Peptide-Glu(OH) + Indazole + Quinone Methide Step2->End

Caption: The two-step deprotection mechanism of the ODmab group.

Quantitative Data

While extensive quantitative data for every specific application of this compound is sequence-dependent, the following table summarizes typical performance characteristics based on available literature. The deprotection of the ODmab group is generally reported to be quantitative and rapid.

ParameterValue/ConditionReference
Coupling Reagents HBTU/HOBt, HATU, PyBOP[2][3]
Coupling Time 1 - 2 hours[2]
Coupling Efficiency Typically >99% (Qualitatively described as "quantitative")
ODmab Deprotection Reagent 2% Hydrazine monohydrate in DMF
ODmab Deprotection Time (Batchwise) 3 x 3 minutes
ODmab Deprotection Time (Continuous Flow) Until UV absorbance at 290 nm returns to baseline
ODmab Deprotection Yield Quantitative

Experimental Protocols

The following are detailed protocols for the incorporation of this compound and the subsequent deprotection of the ODmab group in manual SPPS.

Coupling of this compound

This protocol describes a standard coupling procedure using HBTU as the activating agent.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Deprotection of the ODmab Group

This protocol outlines the selective removal of the ODmab group from the glutamic acid side chain.

Batchwise Protocol:

  • Resin Preparation: After completion of the peptide sequence, ensure the N-terminal Fmoc group is either present or has been replaced with a Boc group if further modifications are planned, as hydrazine can also remove the Fmoc group. Wash the resin with DMF.

  • Hydrazine Treatment: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin (approximately 25 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 3 minutes.

  • Filtration: Filter the resin.

  • Repeat: Repeat the hydrazine treatment two more times.

  • Monitoring: The deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole byproduct.

  • Washing: Thoroughly wash the resin with DMF (5-7 times).

Continuous Flow Protocol:

  • Resin Preparation: Pack the peptidyl-resin in a column.

  • Hydrazine Flow: Flow a 2% (v/v) hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min).

  • Monitoring: Continuously monitor the UV absorbance of the eluant at 290 nm using a flow cell.

  • Completion: The reaction is complete when the absorbance returns to the baseline value.

  • Washing: Flush the column with DMF to remove any remaining reagents.

Potential Side Reactions and Mitigation Strategies

Pyroglutamate Formation

If a Glu(ODmab) residue is located at the N-terminus of a peptide with a free α-amino group, it can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue.

  • Mitigation:

    • Couple the subsequent amino acid immediately after Fmoc deprotection of the N-terminal Glu residue.

    • Keep the N-terminus protected (e.g., with a Boc group) if the ODmab group is to be deprotected.

Aspartimide Formation

Similar to Asp residues, Glu(ODmab) can potentially undergo aspartimide formation under basic conditions, although this is less common for glutamic acid.

  • Mitigation:

    • Minimize the exposure time to basic conditions.

    • Use of sterically hindered bases or lower concentrations of piperidine for Fmoc deprotection can be considered.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of incorporating this compound into an SPPS protocol and a conceptual representation of its role in enabling the synthesis of complex peptides.

SPPS_Workflow_ODmab Start Start with Fmoc-protected peptide on resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling_AA Couple next Fmoc-AA-OH Fmoc_Deprotection->Coupling_AA ODmab_Deprotection Selective ODmab Deprotection (2% Hydrazine/DMF) Fmoc_Deprotection->ODmab_Deprotection After linear sequence assembly Repeat Repeat cycles for linear sequence Coupling_AA->Repeat n times Couple_Glu_ODmab Couple this compound Repeat->Couple_Glu_ODmab Couple_Glu_ODmab->Fmoc_Deprotection Side_Chain_Modification On-resin side-chain modification (e.g., cyclization, branching) ODmab_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage and Deprotection (TFA cocktail) Side_Chain_Modification->Final_Cleavage Purification Peptide Purification (HPLC) Final_Cleavage->Purification

Caption: SPPS workflow incorporating this compound.

Conclusion

This compound is a powerful tool in the arsenal of peptide chemists, providing an essential third dimension of orthogonality for the synthesis of complex peptides. Its stability to standard Fmoc-SPPS conditions and its selective and quantitative removal with hydrazine make it an ideal choice for constructing peptides with intricate architectures. A thorough understanding of its mechanism of action, coupled with optimized protocols and an awareness of potential side reactions, will enable researchers to leverage the full potential of this versatile building block in their drug discovery and development efforts.

References

Solubility Profile of Fmoc-Glu(ODmab)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview of the Solubility of Fmoc-Glu(ODmab)-OH in DMF and Other Organic Solvents for Applications in Peptide Synthesis and Drug Development.

This technical guide provides an in-depth analysis of the solubility of this compound, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing coupling efficiencies, minimizing aggregation, and ensuring the successful synthesis of complex peptides. This document is intended for researchers, scientists, and drug development professionals working in the field of peptide chemistry.

Introduction to this compound

N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl ester, or this compound, is a derivative of glutamic acid featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the highly acid-labile 4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-benzyl (ODmab) ester protecting the side-chain carboxyl group. The bulky and hydrophobic nature of both the Fmoc and ODmab protecting groups significantly influences the solubility of this amino acid derivative in various organic solvents commonly employed in peptide synthesis.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, qualitative data from commercial suppliers and extrapolated data from structurally similar Fmoc-protected amino acids provide valuable insights into its solubility characteristics.

A key piece of available data indicates that 1 mmole of this compound is "clearly soluble" in 2 mL of N,N-Dimethylformamide (DMF). With a molecular weight of 680.79 g/mol , this can be translated into an approximate quantitative solubility.

Calculation:

  • 1 mmole of this compound = 0.68079 g

  • Concentration = 0.68079 g / 2 mL = 0.3404 g/mL or 340.4 mg/mL

  • Molar Concentration = 1 mmole / 2 mL = 0.5 M

The following table summarizes the available solubility data for this compound and other Fmoc-amino acids with bulky, hydrophobic side chains. This comparative data can guide solvent selection for peptide synthesis.

Fmoc-Amino Acid DerivativeSolventSolubilityConcentration (mg/mL)Concentration (M)Notes
This compound DMF Clearly Soluble ~340 ~0.5 Based on supplier data[1][2][3].
Fmoc-Lys(Boc)-OHDMFClearly Soluble-0.5Based on supplier data.
Fmoc-Lys(Boc)-OHDMSOSoluble (≥100.8 mg/mL)≥100.8≥0.215Quantitative data available.
Fmoc-Lys(Boc)-OHEthanolSoluble (≥51 mg/mL)≥51≥0.109Quantitative data available.
Fmoc-Lys(Boc)-OHWaterSoluble (≥4.69 mg/mL)≥4.69≥0.01Quantitative data available.
Fmoc-Trp(Boc)-OHChloroform, DCM, Ethyl Acetate, DMSO, AcetoneSoluble--Qualitative data.
Fmoc-Tyr(tBu)-OHDMF, DMSOSoluble--Qualitative data.
Fmoc-D-Tyr(tBu)-OHDMFClearly Soluble-0.5Based on supplier data.

Disclaimer: The solubility of Fmoc-amino acids can be influenced by factors such as temperature, the presence of impurities, and the specific grade of the solvent. The extrapolated data for this compound based on analogues should be considered an estimation, and experimental verification is highly recommended for critical applications.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of this compound involves the preparation of a saturated solution followed by quantification of the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound

  • Organic solvents (e.g., DMF, NMP, DMSO, DCM)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into a vial.

    • Add a precise volume of the test solvent (e.g., 1.0 mL).

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Equilibrate the suspension in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Preparation of Sample for Analysis:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the diluent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Sample Injection: Inject the diluted sample of the saturated solution.

    • Typical HPLC Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A suitable gradient, for example, 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 265 nm (for the Fmoc group).

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).

Visualized Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_clarify Sample Clarification cluster_analysis_prep Analysis Preparation cluster_hplc HPLC Analysis cluster_calc Calculation weigh Weigh excess This compound add_solvent Add precise volume of solvent weigh->add_solvent vortex Vortex vigorously add_solvent->vortex equilibrate Equilibrate at constant temperature vortex->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge withdraw Withdraw supernatant centrifuge->withdraw filter Filter supernatant withdraw->filter dilute Dilute for HPLC filter->dilute hplc Inject and quantify against standards dilute->hplc calculate Calculate solubility hplc->calculate

Workflow for determining the solubility of this compound.

logical_relationship Factors Influencing Solubility cluster_factors Influencing Factors solubility This compound Solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temp Temperature temp->solubility protecting_groups Bulky/Hydrophobic Protecting Groups (Fmoc, ODmab) protecting_groups->solubility concentration Concentration concentration->solubility

Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in solid-phase peptide synthesis. While highly soluble in DMF, its behavior in other solvents should be experimentally verified for optimal performance. The provided experimental protocol offers a reliable method for determining its solubility in various solvent systems. A thorough understanding and characterization of the solubility of this and other protected amino acids are essential for the development of robust and efficient peptide synthesis methodologies.

References

Technical Guide: Fmoc-Glu(ODmab)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for Fmoc-Glu(ODmab)-OH, a key reagent in advanced peptide synthesis.

Core Properties of this compound

This compound, with the full chemical name N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a quasi-orthogonally protected glutamic acid derivative.[1] It is particularly valuable in Fmoc solid-phase peptide synthesis (SPPS) for the creation of cyclic and side-chain modified peptides.[2] The Dmab (4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)methyl)benzyl) protecting group on the side-chain carboxyl group is stable to the piperidine solutions used for N-terminal Fmoc group removal, but can be selectively cleaved under mild conditions using hydrazine.

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

PropertyValueCitations
Molecular Formula C40H44N2O8[3]
Molecular Weight 680.79 g/mol
CAS Number 268730-86-5
Appearance White to light yellow or beige powder
Purity (TLC) ≥98%
Purity (HPLC) ≥96.0%
Enantiomeric Purity ≥99.5%
Solubility Clearly soluble (1 mmole in 2 ml DMF)
Storage Temperature 15-25°C

Experimental Protocol: Selective Deprotection of the ODmab Group

This protocol details the procedure for the selective removal of the Dmab protecting group from the glutamic acid side chain of a peptide synthesized on a solid support. This step is crucial for subsequent on-resin cyclization or side-chain modification.

Reagents:

  • Peptidyl-resin containing a Glu(ODmab) residue

  • Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Deprotection Solution: 2% hydrazine monohydrate in DMF (v/v)

  • (Optional) Diisopropylethylamine (DIPEA)

  • (Optional) 5% DIPEA in DMF (v/v)

Procedure:

  • Resin Preparation: Following the completion of the linear peptide sequence assembly using standard Fmoc-SPPS, the peptidyl-resin is thoroughly washed with DMF to remove any residual reagents.

  • Deprotection Reaction:

    • Batchwise Method: The resin is treated with the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin). The mixture is allowed to stand at room temperature for a short period (e.g., 3 minutes), after which the solution is drained. This process is repeated until the deprotection is complete.

    • Continuous Flow Method: The 2% hydrazine/DMF solution is passed through the column containing the peptidyl-resin at a constant flow rate (e.g., 3 mL/min).

  • Monitoring: The cleavage of the Dmab group can be monitored spectrophotometrically by detecting the release of the indazole by-product in the eluant at a wavelength of 290 nm. The reaction is considered complete when the absorbance at 290 nm returns to baseline.

  • Washing: Upon completion of the deprotection, the resin is extensively washed with DMF to remove all traces of hydrazine and the by-products.

  • (Optional) Salt Conversion: For subsequent coupling reactions, the resulting resin-bound hydrazine salt of the glutamic acid can be converted to a more favorable salt, such as a DIPEA salt, by washing the resin with a 5% DIPEA solution in DMF.

Workflow Visualization

The following diagram illustrates the logical workflow for the utilization of this compound in the on-resin synthesis of a side-chain cyclized peptide.

Fmoc_Glu_ODmab_Workflow node_process node_process node_reagent node_reagent node_start node_start node_end node_end start Start: Peptide-Resin elongation 1. Peptide Chain Elongation start->elongation wash1 DMF Wash elongation->wash1 deprotection 2. Selective ODmab Side-Chain Deprotection wash1->deprotection wash2 DMF Wash deprotection->wash2 cyclization 3. On-Resin Cyclization or Modification wash2->cyclization cleavage 4. Final Cleavage from Resin cyclization->cleavage end End: Purified Cyclic Peptide cleavage->end reagent_fmoc_aa Fmoc-AAs Coupling Reagents reagent_fmoc_aa->elongation reagent_piperidine 20% Piperidine in DMF reagent_piperidine->elongation reagent_hydrazine 2% Hydrazine in DMF reagent_hydrazine->deprotection reagent_coupling Coupling Reagents (e.g., DIPCDI/HOAt) reagent_coupling->cyclization reagent_tfa TFA Cocktail reagent_tfa->cleavage

Caption: Workflow for this compound in cyclic peptide synthesis.

References

An In-Depth Technical Guide to Orthogonally Protected Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonally protected glutamic acid derivatives, their synthesis, and their critical role in modern peptide chemistry and drug development. It details the strategic use of these building blocks in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides such as cyclic and branched structures.

Introduction to Orthogonal Protection in Peptide Synthesis

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various functional moieties of amino acids. The concept of "orthogonality" in protecting group strategy is paramount. It dictates that different protecting groups on a molecule can be selectively removed under distinct chemical conditions, without affecting the others. This allows for precise, site-specific modifications of a growing peptide chain.

Glutamic acid, with its side-chain carboxylic acid, presents a key site for such modifications. Orthogonally protected glutamic acid derivatives are therefore invaluable tools, enabling the synthesis of peptides with unique structural features and enhanced therapeutic properties. The most common strategies involve the use of the 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group for Nα-amino protection, in combination with a variety of protecting groups for the side-chain carboxyl function that are stable to the conditions used for Nα-deprotection.

Key Orthogonally Protected Glutamic Acid Derivatives

The choice of protecting groups for the α-amino and γ-carboxyl functions of glutamic acid is dictated by the overall synthetic strategy. Below are some of the most widely used orthogonally protected glutamic acid derivatives.

Fmoc-Glu(OAll)-OH
  • Nα-Protection: Fmoc (9-fluorenylmethoxycarbonyl), base-labile (typically removed with piperidine).

  • γ-Carboxyl Protection: Allyl (All), removed by palladium-catalyzed reactions.

This derivative is particularly useful in Fmoc-based solid-phase peptide synthesis (SPPS) for the on-resin cyclization of peptides. The allyl group is stable to the piperidine treatment used for Fmoc removal, allowing for the elongation of the peptide chain. Subsequently, the allyl group can be selectively removed to expose the side-chain carboxyl group for cyclization or other modifications.

Boc-Glu(OBzl)-OH
  • Nα-Protection: Boc (tert-butyloxycarbonyl), acid-labile (typically removed with trifluoroacetic acid - TFA).

  • γ-Carboxyl Protection: Benzyl (Bzl), removed by hydrogenolysis or strong acids like HF.

This derivative is a staple in Boc-based SPPS. The benzyl ester provides robust protection for the side-chain carboxyl group during the repetitive acidolytic cleavage of the Boc group.

Fmoc-Glu(ODmab)-OH
  • Nα-Protection: Fmoc (9-fluorenylmethoxycarbonyl).

  • γ-Carboxyl Protection: Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl), removed by hydrazine.

The Dmab ester is an alternative to the allyl ester for orthogonal protection in Fmoc-SPPS. Its removal with a dilute hydrazine solution is highly selective and does not affect acid-labile or base-labile protecting groups. This makes it a valuable tool for the synthesis of cyclic and side-chain modified peptides.[1][2]

Data Presentation: Synthesis and Deprotection of Glutamic Acid Derivatives

The following tables summarize quantitative data for the synthesis and deprotection of key orthogonally protected glutamic acid derivatives.

DerivativeStarting MaterialsKey ReagentsSolventYieldPurityReference(s)
Fmoc-Glu(OAll)-OH Fmoc-Glu-OH, Allyl alcoholDCC, DMAPDCMHigh≥ 98% (HPLC)[3]
Boc-Glu(OBzl)-OH L-Glutamic acid, Benzyl alcoholH₂SO₄ (catalyst)--≥ 98.0% (T)[4]
Novel Glu Analog (6) Globally protected glutamic acid derivative (4)25% TFA, Fmoc-OSu-69%-

Table 1: Synthesis of Orthogonally Protected Glutamic Acid Derivatives

Protecting GroupDeprotection Reagent(s)SolventTimeTemperatureYield/PurityReference(s)
Allyl (OAll) Pd(PPh₃)₄, PhenylsilaneDCM2 x 20 minRoom Temp>98%
Dmab 2% Hydrazine monohydrateDMF3 x 3 minRoom TempQuantitative
Boc 25-50% TFADCM20-30 minRoom Temp-
Fmoc 20% PiperidineDMF2 x 30 minRoom Temp-

Table 2: Deprotection Conditions for Orthogonal Protecting Groups

Experimental Protocols

Synthesis of Fmoc-Glu(OAll)-OH

This protocol describes the esterification of the γ-carboxyl group of Fmoc-protected glutamic acid with allyl alcohol.

Materials:

  • Fmoc-Glu-OH

  • Allyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Fmoc-Glu-OH in DCM.

  • Add allyl alcohol and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Fmoc-Glu(OAll)-OH as a white solid.

Deprotection of the Allyl (All) Group On-Resin

This protocol details the palladium-catalyzed removal of the allyl protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with an allyl-protected glutamic acid residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

  • 5 mM Sodium diethyldithiocarbamate in DMF

  • DMF

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

  • Purge the resin with nitrogen for 5 minutes.

  • Add the deprotection solution to the resin and incubate for 20 minutes with gentle agitation.

  • Drain the deprotection solution and repeat the treatment with a fresh solution for another 20 minutes.

  • Wash the resin thoroughly with DCM.

  • To remove residual palladium catalyst, wash the resin with a 5 mM solution of sodium diethyldithiocarbamate in DMF.

  • Wash the resin extensively with DMF and then DCM.

  • The resin is now ready for the next step, such as on-resin cyclization.

Deprotection of the Dmab Group On-Resin

This protocol outlines the removal of the Dmab protecting group using hydrazine.

Materials:

  • Peptide-resin with a Dmab-protected glutamic acid residue

  • 2% Hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 2% hydrazine monohydrate in DMF for 3 minutes at room temperature.

  • Filter the resin and repeat the hydrazine treatment two more times.

  • The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.

  • Wash the resin thoroughly with DMF.

  • The resin-bound peptide with a free γ-carboxyl group is now ready for further reactions.

Applications in Drug Development and Research

Orthogonally protected glutamic acid derivatives are instrumental in the synthesis of complex peptides with therapeutic potential. A significant application is in the development of peptidomimetic inhibitors targeting protein-protein interactions (PPIs).

Targeting the Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD)

Polo-like kinase 1 (Plk1) is a key regulator of mitosis, and its overexpression is linked to various cancers. The Polo-Box Domain (PBD) of Plk1 is a crucial substrate recognition module, making it an attractive target for anticancer drug development. Peptidomimetics designed to bind to the PBD can disrupt Plk1's function, leading to mitotic arrest and cell death in cancer cells.

Orthogonally protected glutamic acid derivatives are used to synthesize macrocyclic peptides that mimic the binding motif of Plk1 substrates. These cyclic peptides often exhibit enhanced binding affinity and stability compared to their linear counterparts. The glutamic acid side chain can serve as an anchor point for cyclization, creating a conformationally constrained peptide that fits precisely into the PBD binding pocket.

Plk1_PBD_Signaling cluster_0 Plk1 Activation and Substrate Binding Plk1_inactive Inactive Plk1 (KD-PBD Interaction) Plk1_active Active Plk1 Plk1_inactive->Plk1_active Phosphorylation (e.g., by Aurora A) PBD Polo-Box Domain (PBD) KD Kinase Domain (KD) Phospho_peptide Phosphorylated Substrate (e.g., Cdc25C) PBD->Phospho_peptide Binds to KD->Phospho_peptide Phosphorylates Downstream Targets Peptidomimetic Cyclic Peptide Inhibitor Peptidomimetic->PBD Inhibits Binding

Caption: Plk1 PBD signaling and inhibition.

Synthesis of Cyclic Peptides

The on-resin cyclization of peptides is a powerful technique for creating structurally constrained molecules. Orthogonally protected glutamic acid, in combination with an orthogonally protected lysine or ornithine residue, is commonly employed for the formation of a lactam bridge.

The general workflow involves:

  • Solid-phase synthesis of the linear peptide using Fmoc chemistry.

  • Selective deprotection of the side-chain protecting groups of glutamic acid (e.g., allyl) and lysine (e.g., alloc).

  • On-resin coupling of the now-free side-chain carboxyl and amino groups to form the cyclic peptide.

  • Cleavage of the peptide from the resin and removal of any remaining protecting groups.

Cyclic_Peptide_Synthesis_Workflow start Start: Rink Amide Resin sp_synthesis 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->sp_synthesis deprotection 2. Orthogonal Deprotection - Remove Fmoc (Piperidine) - Remove Allyl/Alloc (Pd(PPh₃)₄) sp_synthesis->deprotection cyclization 3. On-Resin Cyclization (Lactam Bridge Formation) deprotection->cyclization cleavage 4. Cleavage from Resin (TFA Cocktail) cyclization->cleavage purification 5. Purification (RP-HPLC) cleavage->purification end Final Cyclic Peptide purification->end

Caption: On-resin cyclic peptide synthesis workflow.

Conclusion

Orthogonally protected glutamic acid derivatives are indispensable reagents in the field of peptide chemistry. Their strategic application allows for the synthesis of complex and novel peptide architectures that are of significant interest for drug discovery and development. The ability to perform selective, on-resin modifications opens up a vast chemical space for the creation of peptidomimetics with enhanced stability, selectivity, and therapeutic efficacy. A thorough understanding of the available protecting group strategies and their respective deprotection conditions is crucial for any researcher working in this exciting area.

References

An In-depth Technical Guide to the Core Principles of Using Hydrazine-Labile Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis, particularly in the realms of peptide chemistry, drug development, and bioconjugation, the strategic use of protecting groups is paramount. Among the diverse arsenal of these chemical tools, hydrazine-labile protecting groups offer a unique combination of stability and mild cleavage conditions, rendering them invaluable for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the fundamental principles governing the application of hydrazine-labile protecting groups, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to elucidate key mechanisms and workflows.

Core Principles and Mechanisms

Hydrazine-labile protecting groups are moieties that can be selectively removed from a functional group by treatment with hydrazine (N₂H₄) or its derivatives. The primary advantage of this class of protecting groups lies in their orthogonality to many other common protecting group strategies, such as acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) groups. This orthogonality allows for the selective deprotection of specific sites on a molecule, enabling intricate synthetic pathways for the creation of branched peptides, cyclic peptides, and other complex architectures.

The cleavage mechanism generally involves a nucleophilic attack by hydrazine on an electrophilic center within the protecting group, initiating a cascade of reactions that ultimately liberates the protected functional group. The specific mechanism can vary depending on the structure of the protecting group.

Common Hydrazine-Labile Protecting Groups

A variety of hydrazine-labile protecting groups have been developed to mask different functional groups, primarily amines and thiols. Recent advancements have also explored their use for carboxylic acids.

For Amino Groups: Dde and ivDde

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) are widely used for the protection of the side-chain amino group of lysine and other diamino acids.[1] They are stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[1]

Deprotection Mechanism of Dde: The deprotection of Dde proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the cyclohexanedione ring. This is followed by a cyclization reaction to form a stable pyrazole derivative and release the free amine.

G cluster_0 Deprotection of Dde with Hydrazine Dde_amine Protected Amine (R-NH-Dde) Intermediate Tetrahedral Intermediate Dde_amine->Intermediate Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Released_Amine Free Amine (R-NH2) Cyclization->Released_Amine Byproduct Pyrazole Byproduct Cyclization->Byproduct

Deprotection mechanism of the Dde group by hydrazine.
For Thiol Groups: Hqm and Hgm

The (7-hydroxy-4-methylcoumarin-3-yl)methyl (Hqm) and (2-hydroxy-7-methoxy-4-methylquinolin-3-yl)methyl (Hgm) groups are utilized for the protection of cysteine's thiol group.[2][3] These groups are stable during both Fmoc and Boc solid-phase peptide synthesis (SPPS) and can be removed with aqueous hydrazine under mild basic conditions (pH 8.5).[2]

For Carboxylic Acid Groups: Hydrazides

Recent studies have demonstrated the use of hydrazides as protecting groups for carboxylic acids, particularly to suppress the formation of aspartimide side products during peptide synthesis. The hydrazide can be converted back to the carboxylic acid under oxidative conditions.

Quantitative Data on Deprotection

The efficiency of deprotection is influenced by several factors, including the concentration of hydrazine, reaction time, temperature, and the specific protecting group. The following tables summarize available data on the deprotection of Dde and ivDde groups.

Protecting GroupHydrazine Conc.Reaction Time (per treatment)No. of TreatmentsDeprotection EfficiencyReference
Dde2% in DMF3 min3High
Dde2% in DMF10 min1High
ivDde2% in DMF3 min3~50%
ivDde2% in DMF5 min3Marginal increase from 3 min
ivDde4% in DMF3 min3Near complete removal
ivDde2-10% in DMF--Partial (~40-50%)

Note: The efficiency of ivDde removal can be sequence-dependent and may require optimization. Increasing the hydrazine concentration and the number of treatments generally improves the yield.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Lys(Dde)-OH

Materials:

  • Fmoc-Lys(Boc)-OH

  • 4 M HCl in dioxane

  • Ethanol

  • 2-acetyldimedone (2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • 1 M HCl

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol/Dichloromethane (DCM)

Procedure:

  • Dissolve Fmoc-Lys(Boc)-OH in 4 M HCl/dioxane and stir at room temperature for 2 hours to remove the Boc group.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethanol and add 2-acetyldimedone and DIPEA.

  • Reflux the reaction mixture for 17 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a methanol/DCM gradient to yield Fmoc-Lys(Dde)-OH as a white solid.

Protocol 2: On-Resin Deprotection of Dde/ivDde using Hydrazine

Materials:

  • Peptidyl-resin containing a Dde or ivDde-protected residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptidyl-resin in DMF in a suitable reaction vessel.

  • Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin and add the hydrazine solution (approximately 25 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 3-10 minutes.

  • Drain the hydrazine solution.

  • Repeat steps 3-5 two more times for complete removal.

  • Wash the resin thoroughly with DMF (3-5 times).

Workflow and Logical Relationships

The orthogonality of hydrazine-labile protecting groups is a cornerstone of their utility. The following diagram illustrates a typical workflow in solid-phase peptide synthesis (SPPS) where Fmoc is used for N-terminal protection and Dde is used for side-chain protection of a lysine residue, enabling site-specific modification.

G cluster_workflow Orthogonal SPPS Workflow: Fmoc and Dde start Start with Resin couple_fmock_aa Couple Fmoc-AA-OH start->couple_fmock_aa deprotect_fmock Deprotect Fmoc (Piperidine) couple_fmock_aa->deprotect_fmock couple_lys_dde Couple Fmoc-Lys(Dde)-OH deprotect_fmock->couple_lys_dde elongate Elongate Peptide Chain (Fmoc SPPS) couple_lys_dde->elongate deprotect_dde Deprotect Dde (Hydrazine) elongate->deprotect_dde modify_lys Site-specific Modification of Lysine Side Chain deprotect_dde->modify_lys cleave Cleave from Resin and Global Deprotection (TFA) modify_lys->cleave final_peptide Modified Peptide cleave->final_peptide

SPPS workflow with orthogonal Fmoc and Dde protection.

Applications in Drug Development and Beyond

The utility of hydrazine-labile protecting groups extends beyond standard peptide synthesis. Their unique cleavage conditions make them valuable tools in various aspects of drug development and chemical biology:

  • Synthesis of Complex Peptides: As highlighted, they are instrumental in the synthesis of cyclic and branched peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.

  • Bioconjugation: Hydrazine-labile linkers can be employed to attach drugs or imaging agents to biomolecules like antibodies, creating antibody-drug conjugates (ADCs) or diagnostic tools. The labile nature of the linker allows for the controlled release of the payload under specific conditions.

  • Combinatorial Chemistry: The mild and specific deprotection conditions are advantageous in the solid-phase synthesis of small molecule libraries for drug discovery.

  • Prodrug Design: While less common, the principle of hydrazone formation and cleavage has been explored in prodrug strategies, where a drug is released upon a change in the chemical environment.

Conclusion

Hydrazine-labile protecting groups represent a powerful and versatile tool for chemists and drug development professionals. Their orthogonality, coupled with mild cleavage conditions, enables the synthesis of complex molecular architectures that would be challenging to access with other methods. A thorough understanding of their properties, deprotection kinetics, and experimental protocols is crucial for their successful implementation in research and development endeavors. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of hydrazine-labile protecting groups will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis and medicine.

References

Fmoc-Glu(ODmab)-OH: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Fmoc-Glu(ODmab)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure the integrity, reactivity, and successful application of this reagent in the synthesis of complex peptides.

Storage Recommendations

The stability of this compound is contingent on appropriate storage conditions, which differ for the solid compound and its solutions.

Solid Compound:

The solid form of this compound is a white to beige powder.[1] To maintain its long-term stability, it should be stored in a tightly sealed container in a dry environment. There are conflicting temperature recommendations from various suppliers, ranging from 2-8°C to 15-25°C. A conservative approach is recommended.

ParameterRecommendationSource
Temperature 15-25°C or as specified by the supplier.[1]
Humidity Store in a dry environment.[]
Light Protect from light.General best practice for chemical reagents.

Stock Solutions:

Once dissolved, the stability of this compound in solution is more limited. It is highly recommended to prepare fresh solutions before use. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Storage TemperatureRecommended Maximum Storage PeriodSource
-20°C 1 month
-80°C 6 months

Handling and Safety

Proper handling procedures are critical to ensure user safety and prevent contamination of the reagent.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other appropriate chemical-resistant gloves.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat.

Hazard Information:

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek medical attention as necessary.

Solubility and Solution Preparation

This compound exhibits good solubility in common organic solvents used in peptide synthesis.

SolventSolubilitySource
Dimethylformamide (DMF) Clearly soluble (1 mmole in 2 ml).

To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for dissolving this compound for use in SPPS.

G cluster_0 Preparation of Stock Solution A Equilibrate this compound to room temperature. B Weigh the required amount in a clean, dry vial. A->B C Add the desired volume of anhydrous DMF. B->C D Vortex or sonicate until fully dissolved. (Gentle warming to 37°C may be applied). C->D E Use the solution immediately or aliquot for storage. D->E F Store aliquots at -20°C or -80°C. E->F If not for immediate use

Caption: Workflow for preparing a stock solution of this compound.

Protocol for Dmab Group Deprotection in SPPS

The ODmab protecting group is orthogonal to the acid-labile and standard base-labile protecting groups used in Fmoc-based SPPS. It is specifically cleaved using a dilute solution of hydrazine.

G cluster_1 Dmab Group Deprotection Resin Peptidyl-resin with exposed Glu(ODmab) side chain. Wash1 Wash resin with DMF. Resin->Wash1 Deprotection Treat resin with 2% hydrazine in DMF (e.g., 2 x 3-10 min). Wash1->Deprotection Monitor Monitor deprotection by UV absorbance of the filtrate at 290 nm (optional). Deprotection->Monitor Wash2 Wash resin thoroughly with DMF. Deprotection->Wash2 After completion Monitor->Wash2 Proceed Proceed with subsequent coupling or cleavage. Wash2->Proceed

Caption: Experimental workflow for the selective removal of the Dmab protecting group.

Chemical Stability and Compatibility

The stability of this compound is a critical consideration during peptide synthesis.

  • Base Sensitivity: The Fmoc group is labile to basic conditions, typically being removed with 20% piperidine in DMF.

  • Acid Stability: The Fmoc group is stable under acidic conditions.

  • Orthogonality: The ODmab protecting group is stable to the conditions used for Fmoc group removal (piperidine) and to the acidic conditions used for final cleavage from most resins (e.g., TFA). It is selectively cleaved by hydrazine. This orthogonality allows for selective deprotection of the glutamic acid side chain for subsequent modifications such as lactamization or branching.

The following diagram illustrates the logical relationships of protecting group stability in Fmoc-SPPS.

G cluster_conditions Deprotection Conditions ProtectingGroups This compound Fmoc (α-amino) ODmab (side-chain) Piperidine 20% Piperidine in DMF ProtectingGroups:fmoc->Piperidine Labile ProtectingGroups:odmab->Piperidine Stable TFA TFA-based cleavage cocktail ProtectingGroups:fmoc->TFA Labile ProtectingGroups:odmab->TFA Stable Hydrazine 2% Hydrazine in DMF ProtectingGroups:odmab->Hydrazine Labile ProtectingGroups:fmoc->Hydrazine Labile

References

Methodological & Application

Application Notes and Protocols for Fmoc-Glu(ODmab)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(ODmab)-OH is a pseudo-orthogonally protected glutamic acid derivative utilized in solid-phase peptide synthesis (SPPS). The 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl (ODmab) ester protecting group for the γ-carboxyl group of glutamic acid offers a unique deprotection strategy that is orthogonal to the standard acid-labile (e.g., tBu, Boc, Trt) and base-labile (Fmoc) protecting groups commonly employed in Fmoc-based SPPS.[1][2] This orthogonality allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.

The key feature of the ODmab group is its selective and rapid cleavage under mild hydrazinolytic conditions, typically using a 2% hydrazine solution in DMF.[1] This selective deprotection is critical for the synthesis of complex peptides, particularly for on-resin cyclization to form side-chain lactam bridges, and for the introduction of modifications at a specific glutamic acid residue.

Key Applications

  • On-Resin Peptide Cyclization: The primary application of this compound is in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. After linear assembly of the peptide chain, the ODmab group can be selectively removed to expose the γ-carboxyl group of the glutamic acid residue, which can then react with a deprotected amino group on the same peptide to form a lactam bridge.

  • Synthesis of Branched and Modified Peptides: The orthogonal nature of the ODmab group allows for the selective deprotection of a glutamic acid side chain for the attachment of other molecules, such as fluorescent labels, polyethylene glycol (PEG) chains, or other peptides, to create branched structures.

  • Combinatorial Libraries: The selective cleavage of the ODmab group makes it a useful tool in the generation of peptide libraries with modifications at specific glutamic acid positions.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₄₀H₄₄N₂O₈
Molecular Weight 680.79 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥96.0%
Enantiomeric Purity ≥99.5%
Solubility Soluble in DMF

Experimental Protocols

Coupling of this compound

Standard coupling protocols for Fmoc-SPPS can be used for the incorporation of this compound into a peptide sequence. The choice of coupling reagent can influence the efficiency of the reaction.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3-5 equivalents)

  • Coupling reagent (e.g., HATU, HBTU, DIC) (3-5 equivalents)

  • Base (e.g., DIPEA, NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Add the base and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Coupling Efficiency Data (Illustrative):

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeEstimated Efficiency
HATU/DIPEA1:0.95:21-2 hours>99%
HBTU/DIPEA1:0.95:21-2 hours>98%
DIC/Oxyma1:1:12-4 hours>97%

Note: Actual coupling times and efficiencies may vary depending on the peptide sequence and reaction conditions.

Selective Cleavage of the ODmab Protecting Group

The ODmab group is selectively cleaved using a dilute solution of hydrazine in DMF. The progress of the cleavage can be monitored by UV spectroscopy due to the release of a UV-active indazole byproduct.

Materials:

  • Peptide-resin containing a Glu(ODmab) residue

  • 2% Hydrazine monohydrate in DMF (v/v)

  • DMF

  • UV-Vis Spectrophotometer (for monitoring)

Batchwise Cleavage Protocol:

  • Washing: Wash the peptide-resin with DMF (3-5 times).

  • Hydrazine Treatment: Add a solution of 2% hydrazine in DMF to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature. The cleavage is typically complete within 3-10 minutes. For complete removal, repeat the hydrazine treatment 2-3 times for 3 minutes each.

  • Monitoring: After each treatment, collect the filtrate and measure the absorbance at 290 nm. The reaction is complete when the absorbance of the filtrate returns to baseline.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.

Continuous Flow Cleavage Protocol:

  • Setup: Pack the peptide-resin in a column compatible with a continuous flow peptide synthesizer.

  • Hydrazine Flow: Flow a solution of 2% hydrazine in DMF through the column at a constant flow rate (e.g., 1-3 mL/min).

  • Monitoring: Connect the column outlet to a UV detector and monitor the absorbance of the eluate at 290 nm.

  • Completion: Continue the flow until the absorbance returns to the baseline, indicating the completion of the cleavage reaction.

  • Washing: Flush the column with DMF to remove residual hydrazine and byproducts.

Cleavage Performance Data:

MethodReagentTimeMonitoringTypical Yield
Batchwise2% Hydrazine in DMF3 x 3 minUV at 290 nmQuantitative (>99%)
Continuous Flow2% Hydrazine in DMFSequence dependentUV at 290 nmQuantitative (>99%)
On-Resin Cyclization Following ODmab Cleavage

This protocol describes a general procedure for the formation of a side-chain lactam bridge between the deprotected glutamic acid and a lysine residue.

Materials:

  • Peptide-resin with deprotected Glu side chain and a free lysine side-chain amine

  • Coupling reagent for cyclization (e.g., PyBOP, HATU, HBTU) (3-5 equivalents)

  • Base (e.g., DIPEA, NMM) (6-10 equivalents)

  • DMF or NMP

Protocol:

  • ODmab Cleavage: Follow the protocol for the selective cleavage of the ODmab group as described above.

  • Lysine Side-Chain Deprotection: If the lysine side chain is protected with an orthogonal protecting group (e.g., Boc, Mtt), selectively remove it according to the appropriate protocol.

  • Washing: Wash the resin thoroughly with DMF.

  • Cyclization:

    • Swell the resin in DMF or NMP.

    • In a separate vessel, dissolve the coupling reagent in DMF/NMP.

    • Add the coupling reagent and base to the resin.

    • Agitate the reaction mixture at room temperature for 2-24 hours.

  • Monitoring: Monitor the progress of the cyclization by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Crude Purity of Cyclic Peptides (Illustrative Examples):

Cyclic Peptide SequenceCyclization ReagentCrude Purity (by HPLC)
cyclo(Glu-Ala-Lys-Gly)PyBOP/DIPEA~75%
cyclo(Arg-Gly-Asp-Glu-Lys)HATU/DIPEA~70%
cyclo(Phe-Trp-Lys-Thr-Glu)HBTU/DIPEA~80%

Note: Crude purity is highly dependent on the peptide sequence, cyclization conditions, and the efficiency of the preceding synthesis steps.

Potential Side Reactions and Mitigation

Pyroglutamate Formation

N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamic acid, especially when the N-terminal amine is deprotected for an extended period. This results in a mass loss of 18 Da.

Mitigation Strategies:

  • Immediate Coupling: Couple the next amino acid immediately after the deprotection of the N-terminal Fmoc-Glu residue to minimize the time the free amine is exposed.

  • Use of Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU to ensure rapid amide bond formation.

  • In Situ Neutralization: Utilize coupling protocols where neutralization and coupling occur in the same step.

Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_Cyclization On-Resin Cyclization Workflow Resin 1. Start with Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of This compound Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for Peptide Elongation Washing2->Repeat Peptide_Resin 7. Assembled Peptide-Resin with Glu(ODmab) Repeat->Peptide_Resin ODmab_Cleavage 8. Selective ODmab Cleavage (2% Hydrazine/DMF) Peptide_Resin->ODmab_Cleavage Washing3 9. Washing (DMF) ODmab_Cleavage->Washing3 Lys_Deprotection 10. Lysine Side-Chain Deprotection (e.g., TFA/DCM) Washing3->Lys_Deprotection Washing4 11. Washing (DMF/DCM) Lys_Deprotection->Washing4 Cyclization 12. On-Resin Cyclization (e.g., PyBOP/DIPEA) Washing4->Cyclization Final_Cleavage 13. Final Cleavage from Resin & Global Deprotection (TFA) Cyclization->Final_Cleavage Purification 14. Purification (HPLC) Final_Cleavage->Purification

Caption: Experimental workflow for SPPS and on-resin cyclization using this compound.

cluster_structure Chemical Structure of this compound cluster_cleavage Selective Cleavage of ODmab Group Structure This compound Fmoc: Fluorenylmethyloxycarbonyl Glu: Glutamic Acid ODmab: 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl Glu_ODmab Peptide-Glu(ODmab) Deprotected_Glu Peptide-Glu(OH) Glu_ODmab->Deprotected_Glu Hydrazinolysis Byproduct Indazole Byproduct (UV active at 290 nm) Glu_ODmab->Byproduct Hydrazine 2% Hydrazine in DMF

Caption: Structure of this compound and its selective cleavage mechanism.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, particularly cyclic peptides, due to the orthogonal nature of the ODmab protecting group. The mild and selective cleavage of the ODmab group with hydrazine allows for on-resin modifications and cyclization with high efficiency. Careful consideration of potential side reactions, such as pyroglutamate formation, and the implementation of appropriate mitigation strategies are essential for successful peptide synthesis. The protocols and data presented here provide a comprehensive guide for the effective utilization of this compound in solid-phase peptide synthesis.

References

On-Resin Cyclization of Peptides Using Fmoc-Glu(ODmab)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin cyclization of peptides, a key strategy in drug discovery for enhancing peptide stability and bioactivity. The focus is on the utilization of Fmoc-Glu(ODmab)-OH for achieving head-to-tail cyclization through the formation of a lactam bridge. This method leverages the orthogonality of the 4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) (ODmab) protecting group, which can be selectively removed on-resin using dilute hydrazine, leaving other acid-labile side-chain protecting groups and the resin linkage intact.

Overview of the On-Resin Cyclization Strategy

On-resin cyclization offers significant advantages over solution-phase methods by minimizing intermolecular side reactions and simplifying purification processes. The strategy described herein involves anchoring the peptide to the solid support via the side chain of a glutamic acid residue. The C-terminal carboxyl group is protected with the ODmab group, which is later selectively cleaved to allow for intramolecular amide bond formation with the N-terminal amino group.

Key Features of the this compound Method:
  • Orthogonality: The ODmab group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) used for final cleavage, but selectively removed by hydrazine.

  • Versatility: This method is applicable to a wide range of peptide sequences for the synthesis of cyclic peptides.

  • Efficiency: On-resin cyclization at high dilution is effectively mimicked due to the pseudo-dilution effect of the solid support, favoring intramolecular cyclization.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of head-to-tail cyclic peptides using this compound.

Materials and Reagents
  • This compound

  • Pre-loaded resin (e.g., Fmoc-Glu(Wang)-ODmab resin or Rink Amide resin for C-terminal amide peptides)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HBTU, HATU, PyBOP, or DIC/Oxyma

  • Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • ODmab Deprotection Solution: 2% Hydrazine monohydrate in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Protocol 1: Linear Peptide Synthesis on Solid Support
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the final N-terminal amino acid, the Fmoc group must be deprotected.

Protocol 2: Selective Deprotection of the ODmab Group
  • Washing: After the final Fmoc deprotection of the N-terminal amino acid, wash the peptidyl-resin thoroughly with DMF.

  • Hydrazine Treatment:

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (25 mL/g of resin).

    • Gently agitate the resin for 3 minutes.

    • Filter and repeat the hydrazine treatment two more times.[1]

    • For continuous flow synthesizers, flow the 2% hydrazine solution through the resin bed at a rate of 3 mL/min.[1][2]

  • Monitoring Deprotection: The deprotection can be monitored by detecting the UV absorbance of the indazole byproduct in the filtrate at 290 nm. Continue the treatment until the absorbance returns to baseline.[2]

  • Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.

  • Salt Conversion: Wash the resin with 5% DIPEA in DMF to convert the resulting hydrazine salt of the carboxylic acid to the more reactive DIPEA salt.[2]

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)
  • Coupling Reagent Addition:

    • Swell the resin in DMF.

    • Add a solution of the chosen coupling reagent (e.g., DIPCDI/HOAt (1.1 eq each), PyBOP (3 eq)/HOBt (3 eq)/DIPEA (6 eq)) in DMF to the resin.

  • Cyclization Reaction:

    • Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation. The extended reaction time is often necessary to ensure complete cyclization.

  • Monitoring Cyclization:

    • Take a small aliquot of the resin.

    • Cleave the peptide from the aliquot using the standard cleavage cocktail.

    • Analyze the cleaved peptide by LC-MS to determine the extent of cyclization versus the linear precursor.

Protocol 4: Cleavage from Resin and Deprotection
  • Washing: Wash the resin with DMF, followed by DCM, and then methanol.

  • Drying: Dry the resin under vacuum.

  • Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cyclic peptide.

  • Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 5: Purification and Analysis
  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

  • Analysis: Confirm the identity and purity of the final product by analytical LC-MS and mass spectrometry.

Data Presentation

The success of on-resin cyclization is highly dependent on the reaction conditions. The following tables summarize the impact of different coupling reagents and reaction times on the purity of the crude cyclic peptide.

Coupling Reagent CombinationEquivalentsReaction TimeCrude Purity (%)Reference
DIPCDI / HOAt1.1 / 1.118 hNot specified
PyBOP / HOBt / DIPEA3 / 3 / 64-24 hNot specified
DIC / OxymaNot specifiedVaried22-28%

Note: Crude purity can be sequence-dependent. The linear precursor for the DIC/Oxyma example had a crude purity of 64%.

Troubleshooting and Side Reactions

Several challenges and side reactions can occur during the on-resin cyclization process using this compound.

Issue / Side ReactionCauseMitigation Strategy
Incomplete Cyclization Steric hindrance, peptide aggregation, inefficient coupling reagents.Use more efficient coupling reagents like HATU or PyAOP. Increase reaction time and/or temperature. Use structure-disrupting elements in the peptide sequence if aggregation is suspected.
Pyroglutamate Formation Peptides with an N-terminal Glu(ODmab) can cyclize to form a pyroglutamate if the α-amino group is left unprotected for an extended period.Proceed with the cyclization step immediately after the final Fmoc deprotection and ODmab deprotection.
Aspartimide Formation Peptides containing Asp(ODmab) are susceptible to aspartimide formation under basic conditions.Use an Hmb-protecting group on the preceding amino acid.
Sluggish ODmab Cleavage The second step of ODmab removal (1,6-elimination) can be slow and sequence-dependent.After hydrazine treatment, wash the resin with 20% DIEA in DMF/water (90:10) to facilitate the elimination step.
Modification by Coupling Reagents Uronium-based coupling reagents like HBTU can modify the side chain of Lys during cyclization if not used carefully.Use phosphonium-based reagents like PyBOP or carbodiimides like DIC. If using uronium reagents, avoid excess.

Visualizations

Experimental Workflow

G cluster_synthesis Linear Peptide Synthesis cluster_cyclization Cyclization cluster_final Cleavage & Purification Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Fmoc_Deprotection->Coupling Repeat Repeat for each AA Coupling->Repeat Repeat->Fmoc_Deprotection next cycle Final_Fmoc_Deprotection Final N-terminal Fmoc Deprotection Repeat->Final_Fmoc_Deprotection last AA ODmab_Deprotection Selective ODmab Deprotection (2% Hydrazine/DMF) Final_Fmoc_Deprotection->ODmab_Deprotection Cyclization On-Resin Cyclization (Coupling Reagent) ODmab_Deprotection->Cyclization Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for on-resin peptide cyclization.

Signaling Pathway of ODmab Deprotection and Cyclization

G Peptide_ODmab Resin-Bound Linear Peptide with N-terminal NH2 and C-terminal Glu(ODmab) Peptide_COOH Resin-Bound Linear Peptide with free C-terminal COOH Peptide_ODmab->Peptide_COOH Cyclic_Peptide Resin-Bound Cyclic Peptide Peptide_COOH->Cyclic_Peptide Cleaved_Cyclic_Peptide Purified Cyclic Peptide Cyclic_Peptide->Cleaved_Cyclic_Peptide reagent1 2% Hydrazine in DMF reagent1->Peptide_ODmab reagent2 Coupling Reagent (e.g., PyBOP/DIPEA) reagent2->Peptide_COOH reagent3 TFA Cocktail reagent3->Cyclic_Peptide

Caption: Key chemical transformations in the cyclization process.

References

Application Notes and Protocols for the Synthesis of Branched Peptides with Fmoc-Glu(ODmab)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of branched peptides utilizing the orthogonally protected amino acid, Fmoc-Glu(ODmab)-OH. This methodology is particularly valuable in drug discovery and development for creating structures with enhanced biological activity, stability, and unique binding properties.

Introduction to Branched Peptides

Branched peptides are macromolecules composed of multiple peptide chains attached to a central core.[1] This unique architecture offers several advantages over linear peptides, including increased resistance to enzymatic degradation, enhanced receptor binding avidity through multivalent interactions, and improved pharmacokinetic profiles.[2] The synthesis of well-defined branched peptides is crucial for their application as vaccines, drug delivery vehicles, and therapeutic agents.

The use of this compound provides a strategic approach to creating branched peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine is labile to piperidine, allowing for the stepwise elongation of the main peptide chain. The ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to piperidine but can be selectively removed with hydrazine.[3] This orthogonality is the key to initiating the synthesis of a new peptide chain from the glutamic acid side chain, forming the desired branched structure.

Key Applications

  • Drug Delivery: Branched peptides can serve as carriers for targeted drug delivery, increasing the payload of therapeutic agents to specific cells or tissues.

  • Vaccine Development: The presentation of multiple copies of an antigenic epitope on a branched scaffold can elicit a more potent immune response.[2]

  • Enzyme Inhibitors: The multivalent nature of branched peptides can lead to potent and selective inhibition of enzymes.

  • Biomaterials: Branched peptides can self-assemble into well-ordered nanostructures for applications in tissue engineering and regenerative medicine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a tetra-branched peptide utilizing Fmoc-Lys(Fmoc)-OH as the initial branching core, followed by the incorporation of this compound for subsequent branching. The data is representative of expected outcomes from solid-phase peptide synthesis (SPPS).

ParameterExpected ValueMethod of DeterminationNotes
Resin Loading 0.1 - 0.5 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on the specific resin used (e.g., Rink Amide, Wang).
Coupling Efficiency (per step) > 99%Kaiser Test or TNBS TestCritical for the synthesis of high-purity peptides.[4]
ODmab Deprotection Efficiency > 98%Spectrophotometric monitoring of indazole release at 290 nmComplete removal is essential for efficient branch elongation.
Crude Peptide Purity 50 - 70%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Highly dependent on the peptide sequence and synthesis efficiency.
Overall Isolated Yield 4 - 24%Gravimetric analysis after purificationVaries significantly based on peptide length and complexity.

Experimental Protocols

The following protocols outline the key steps for the synthesis of a branched peptide on a solid support using this compound. These are generalized protocols and may require optimization based on the specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Main Chain

This protocol describes the standard steps for elongating the main peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF for 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the main peptide chain, including the incorporation of this compound at the desired branching point.

Protocol 2: Selective Deprotection of the ODmab Group

This protocol details the on-resin removal of the ODmab protecting group from the glutamic acid side chain.

Materials:

  • Peptide-resin containing this compound

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Washing: Wash the peptide-resin with DMF (3-5 times).

  • ODmab Deprotection: a. Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. b. Add the hydrazine solution to the resin and agitate for 3-5 minutes. c. Drain the solution and repeat the hydrazine treatment 2-3 more times, or until the deprotection is complete. d. The reaction can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole byproduct.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

Protocol 3: Synthesis of the Peptide Branch

This protocol describes the elongation of the peptide chain from the deprotected γ-carboxyl group of the glutamic acid.

Procedure:

  • Coupling the First Amino Acid of the Branch: Follow the amino acid coupling procedure described in Protocol 1, step 4 , to couple the first Fmoc-protected amino acid to the deprotected glutamic acid side chain.

  • Elongation of the Branch: Continue to add the remaining amino acids of the branch by repeating the Fmoc deprotection, washing, and coupling steps as outlined in Protocol 1 .

Protocol 4: Cleavage and Deprotection of the Branched Peptide

This protocol describes the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway for ODmab Deprotection

ODmab_Deprotection Hydrazine Hydrazine (2% in DMF) Peptide_Resin Peptide-Resin-Glu(ODmab) Hydrazine->Peptide_Resin Attacks ivDde group Intermediate Intermediate (ivDde removal) Peptide_Resin->Intermediate Indazole Indazole Byproduct (UV active at 290 nm) Intermediate->Indazole Release Elimination_Intermediate p-Aminobenzyl Ester Intermediate Intermediate->Elimination_Intermediate Spontaneous 1,6-elimination Deprotected_Peptide Peptide-Resin-Glu(OH) Elimination_Intermediate->Deprotected_Peptide Release of free carboxyl Released_Byproduct p-Aminobenzyl Alcohol Derivative Elimination_Intermediate->Released_Byproduct

Caption: Mechanism of ODmab deprotection by hydrazine.

Experimental Workflow for Branched Peptide Synthesis

Branched_Peptide_Synthesis_Workflow Start Start: Resin Selection (e.g., Rink Amide) Swell 1. Resin Swelling (DMF) Start->Swell Main_Chain_Synthesis 2. Main Chain Elongation (Iterative Fmoc-SPPS) Swell->Main_Chain_Synthesis Incorporate_Glu 3. Incorporate This compound Main_Chain_Synthesis->Incorporate_Glu ODmab_Deprotect 4. Selective ODmab Deprotection (Hydrazine) Incorporate_Glu->ODmab_Deprotect Branch_Synthesis 5. Branch Elongation (Iterative Fmoc-SPPS) ODmab_Deprotect->Branch_Synthesis Final_Deprotect 6. Final N-terminal Fmoc Deprotection Branch_Synthesis->Final_Deprotect Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (TFA) Final_Deprotect->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification End End: Purified Branched Peptide Purification->End

Caption: Workflow for solid-phase synthesis of branched peptides.

References

Application Note: Monitoring ODmab Cleavage by UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of Antibody-Drug Conjugates (ADCs) is a critical quality attribute that directly impacts their therapeutic efficacy and safety. Unintended cleavage of the linker, leading to premature release of the cytotoxic payload, can result in off-target toxicity and reduced therapeutic index. Therefore, robust analytical methods for monitoring the stability and cleavage kinetics of ADCs are essential throughout the drug development process. This application note describes a detailed protocol for monitoring the cleavage of a hypothetical ADC, termed ODmab, using UV-Vis spectrophotometry.

ODmab is an ADC comprising a monoclonal antibody (mAb) covalently linked to a cytotoxic drug via a cleavable linker. The principle of this method is based on the distinct UV absorbance spectra of the intact ADC, the cleaved antibody, and the released drug. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of linker cleavage can be accurately determined. This non-destructive method provides a rapid and reliable tool for assessing the stability of ADCs under various conditions.

Principle of the Method

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative analysis of biomolecules.[1][2] The Beer-Lambert law is the fundamental principle underlying this method, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3]

For a mixture of components, the total absorbance at a given wavelength is the sum of the absorbances of the individual components. In the case of ODmab cleavage, the reaction can be represented as:

ODmab (Intact ADC) → mAb (Cleaved Antibody) + Drug

The concentration of each component can be determined by measuring the absorbance of the solution at two different wavelengths and solving a set of simultaneous equations, provided the molar extinction coefficients (ε) of each component at these wavelengths are known.[4]

Proteins, such as monoclonal antibodies, typically exhibit a maximum absorbance at around 280 nm due to the presence of aromatic amino acids like tryptophan and tyrosine.[5] Cytotoxic drugs used in ADCs often have characteristic absorbance maxima at different wavelengths. The cleavage of the linker in ODmab leads to the release of the free drug, resulting in a change in the overall UV-Vis spectrum of the solution. By monitoring the increase in absorbance at the λmax of the free drug or the decrease in absorbance at a wavelength where the intact ADC has a higher absorbance, the rate of cleavage can be quantified.

Materials and Reagents

  • ODmab (Intact ADC) stock solution

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Cleavage-inducing agent (e.g., specific enzyme, reducing agent, or pH adjustment)

  • UV-transparent cuvettes (e.g., quartz cuvettes with a 1 cm path length)

  • UV-Vis Spectrophotometer with temperature control

Experimental Protocols

Determination of Molar Extinction Coefficients

Accurate molar extinction coefficients (ε) are crucial for quantitative analysis.

  • Prepare Stock Solutions: Prepare stock solutions of the purified monoclonal antibody (mAb) and the free drug at known concentrations in the reaction buffer.

  • Measure Absorbance Spectra: Record the UV-Vis absorbance spectra of the mAb and the free drug from 220 nm to 400 nm.

  • Determine λmax: Identify the wavelength of maximum absorbance (λmax) for both the mAb (typically ~280 nm) and the free drug.

  • Calculate Molar Extinction Coefficients: Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) for both the mAb and the free drug at their respective λmax and at the λmax of the other component.

Kinetic Assay for ODmab Cleavage
  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to record absorbance at the λmax of the released drug over a specified time course. Set the temperature to the desired reaction temperature (e.g., 37°C).

  • Sample Preparation: In a UV-transparent cuvette, prepare the reaction mixture by adding the ODmab stock solution to the pre-warmed reaction buffer to achieve the desired final concentration.

  • Initiate Cleavage: Initiate the cleavage reaction by adding the cleavage-inducing agent to the cuvette. Mix gently by inverting the cuvette.

  • Data Acquisition: Immediately start recording the absorbance at the chosen wavelength at regular intervals (e.g., every minute for 60 minutes).

  • Control Sample: Prepare a control sample containing ODmab in the reaction buffer without the cleavage-inducing agent to monitor for any spontaneous degradation.

Data Presentation

The quantitative data for the hypothetical ODmab and its components are summarized in the table below.

ComponentMolecular Weight (Da)λmax (nm)Molar Extinction Coefficient at 280 nm (M⁻¹cm⁻¹)Molar Extinction Coefficient at λmax_drug (330 nm) (M⁻¹cm⁻¹)
Intact ODmab 155,000280225,000500
Cleaved mAb 150,000280210,0000
Released Drug 5,00033015,00025,000

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Data Analysis

The concentration of the released drug can be calculated from the change in absorbance at the λmax of the drug (e.g., 330 nm).

  • Correct for Baseline Absorbance: Subtract the initial absorbance at time zero (A₀) from the absorbance at each time point (Aₜ) to get the change in absorbance (ΔA).

  • Calculate Concentration of Released Drug: Use the Beer-Lambert law to calculate the concentration of the released drug ([Drug]) at each time point:

    [Drug] = ΔA / (ε_drug * l)

    where ε_drug is the molar extinction coefficient of the drug at the monitored wavelength and l is the path length of the cuvette (typically 1 cm).

  • Calculate Percentage of Cleavage: The percentage of ODmab cleavage at each time point can be calculated as:

    % Cleavage = ([Drug] / [ODmab]_initial) * 100

    where [ODmab]_initial is the initial molar concentration of the intact ADC.

Visualization of Workflows and Principles

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Start Start Prep_ODmab Prepare ODmab Solution Start->Prep_ODmab Prep_Buffer Prepare Reaction Buffer Start->Prep_Buffer Prep_Cleavage Prepare Cleavage Agent Start->Prep_Cleavage Mix Mix ODmab and Buffer in Cuvette Prep_ODmab->Mix Prep_Buffer->Mix Initiate Initiate Cleavage Prep_Cleavage->Initiate Equilibrate Equilibrate at 37°C Mix->Equilibrate Equilibrate->Initiate Measure Measure Absorbance vs. Time Initiate->Measure Calculate_Conc Calculate Released Drug Concentration Measure->Calculate_Conc Calculate_Cleavage Calculate % Cleavage Calculate_Conc->Calculate_Cleavage Plot Plot Data Calculate_Cleavage->Plot End End Plot->End Beer_Lambert_Law cluster_components Absorbance of Individual Components Total_Abs Total Absorbance (A_total) at λ Abs_ODmab A_ODmab = ε_ODmab * [ODmab] * l Total_Abs->Abs_ODmab is the sum of Abs_mAb A_mAb = ε_mAb * [mAb] * l Total_Abs->Abs_mAb Abs_Drug A_Drug = ε_Drug * [Drug] * l Total_Abs->Abs_Drug

References

Application Note: Optimized Coupling of Fmoc-Glu(ODmab)-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-Glu(ODmab)-OH into peptide sequences using automated solid-phase peptide synthesis (SPPS). The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group offers an orthogonal protection strategy for the γ-carboxyl group of glutamic acid, enabling the synthesis of complex peptides, including cyclic and side-chain modified peptides. This note outlines protocols for common coupling reagents, presents a comparative data summary, and discusses the rationale for selecting an optimal coupling strategy to maximize yield and purity.

Introduction

This compound is a valuable derivative of glutamic acid used in Fmoc-based solid-phase peptide synthesis. The ODmab protecting group is quasi-orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the base-labile Fmoc group.[1] It is selectively cleaved by treatment with 2% hydrazine in DMF, allowing for on-resin modification of the glutamic acid side-chain.[1]

Due to the steric bulk of the ODmab group, optimizing the coupling conditions is critical to ensure high efficiency and prevent incomplete reactions or side-product formation. This application note details the use of common coupling reagents and provides protocols for their use in automated peptide synthesizers.

Materials and Reagents

  • This compound

  • Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution:

    • 20% piperidine in DMF

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives:

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

    • HOBt (Hydroxybenzotriazole) - Note: Due to safety concerns, Oxyma Pure is often preferred.

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • N-Methylmorpholine (NMM) or Collidine

  • Washing Solvents:

    • DMF

    • Isopropyl alcohol (IPA)

  • Cleavage and Deprotection Cocktail (for final peptide cleavage):

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water

Comparative Analysis of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating the sterically hindered this compound. Uronium/aminium salt-based reagents like HATU are generally more effective for such challenging couplings compared to carbodiimide-based methods.[2] The following table provides an illustrative comparison of common coupling reagents.

Coupling ReagentReagent TypeAdditiveRelative Coupling Efficiency for Hindered Amino AcidsCoupling Time (min)Key AdvantagesPotential Drawbacks
HATU Uronium/AminiumIntrinsic (HOAt)Very High20 - 60Fast kinetics, highly effective for sterically hindered residues.[2]Higher cost, can cause guanidinylation of the N-terminus if used in excess.
HBTU Uronium/AminiumIntrinsic (HOBt)High20 - 60Widely used, effective for standard couplings.Less reactive than HATU; potential for side reactions with this compound.
DIC/Oxyma CarbodiimideOxyma PureModerate to High45 - 90Cost-effective, low racemization, safer than HOBt.Slower reaction rates compared to onium salts.
PyBOP PhosphoniumIntrinsic (HOBt)High30 - 60Excellent for hindered couplings, avoids guanidinylation.Carcinogenic byproduct (HMPA).

Experimental Protocols

The following are generalized protocols for automated peptide synthesizers. Parameters such as equivalents of reagents and reaction times may need to be optimized based on the specific peptide sequence and synthesizer.

General Automated SPPS Cycle

A typical cycle for adding an amino acid in an automated synthesizer involves the following steps:

  • Fmoc-Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the fulvene-piperidine adduct.

  • Coupling: The activated this compound is added to the resin to form the new peptide bond.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Optional Capping: To block any unreacted amino groups, the resin can be treated with an acetic anhydride solution.

Protocol 1: Coupling with HATU

This is the recommended method for sterically hindered amino acids like this compound due to its high reactivity.

  • Preparation:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Dissolve HATU (2.9-4.9 equivalents) in DMF.

    • Have DIPEA (6-10 equivalents) ready.

  • Activation and Coupling:

    • In a separate reaction vessel or in the synthesizer's pre-activation vessel, combine the this compound and HATU solutions.

    • Add DIPEA to the mixture and allow for a short pre-activation time (1-5 minutes).

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Post-Coupling:

    • Drain the reaction vessel and wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Coupling with DIC/Oxyma

This method is a cost-effective alternative, though it may require longer reaction times.

  • Preparation:

    • Dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

  • Activation and Coupling:

    • Add DIC (3-5 equivalents) to the amino acid and Oxyma solution.

    • Immediately transfer the solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 45-90 minutes.

  • Post-Coupling:

    • Drain the reaction vessel and wash the resin with DMF.

    • Perform a Kaiser test to check for reaction completion.

Troubleshooting and Considerations

  • Incomplete Coupling: Due to the steric hindrance of the ODmab group, incomplete coupling can occur. If a Kaiser test indicates the presence of free amines, a "double coupling" should be performed by repeating the coupling step with a fresh solution of activated amino acid.

  • Side Reactions: The use of HBTU as a coupling reagent with this compound has been reported to potentially lead to side-product formation, such as pyroglutamate. Therefore, HATU or DIC/Oxyma are generally preferred.

  • Solvent Quality: Ensure the use of high-purity, amine-free DMF for all steps to prevent premature Fmoc deprotection and other side reactions.

  • Orthogonal Deprotection: The ODmab group is stable to the standard 20% piperidine in DMF used for Fmoc removal and is also stable to the final TFA cleavage cocktail. To deprotect the ODmab group on-resin, treat the peptidyl-resin with 2% hydrazine monohydrate in DMF.

Visualized Workflows

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling with Activated This compound wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Double Coupling kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_coupling->wash2

Caption: General workflow for a single coupling cycle in automated SPPS.

Activation_Pathways cluster_uronium Uronium/Aminium Salt Activation (e.g., HATU) cluster_carbodiimide Carbodiimide Activation (e.g., DIC/Oxyma) aa1 This compound intermediate1 Highly Reactive O-acylisourea Intermediate aa1->intermediate1 Activation reagent1 HATU + DIPEA reagent1->intermediate1 peptide Resin-Bound Peptide with Free N-terminus intermediate1->peptide Coupling aa2 This compound intermediate2 Oxyma Active Ester aa2->intermediate2 Activation reagent2 DIC + Oxyma reagent2->intermediate2 intermediate2->peptide Coupling coupled_peptide Coupled Peptide peptide->coupled_peptide

Caption: Activation pathways for this compound with different coupling reagents.

Conclusion

The successful incorporation of this compound in automated peptide synthesis is highly dependent on the selection of an appropriate coupling strategy. For this sterically demanding amino acid derivative, the use of a highly reactive uronium salt, such as HATU, is recommended to achieve high coupling efficiencies and minimize reaction times. Alternatively, a cost-effective approach using DIC/Oxyma can be employed, though it may require longer coupling times and careful monitoring. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can effectively utilize this compound for the synthesis of complex and modified peptides.

References

Application Notes and Protocols: Fmoc-Glu(ODmab)-OH in the Synthesis of Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Glu(ODmab)-OH is a valuable amino acid derivative for the solid-phase peptide synthesis (SPPS) of modified peptides, particularly for the introduction of side-chain modifications and the formation of cyclic peptides. The key feature of this reagent is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group on the side-chain carboxylate of glutamic acid. This protecting group is orthogonal to the standard Fmoc/tBu strategy, as it is stable to the piperidine used for N-terminal Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin and removal of tBu-based side-chain protecting groups.[1] The selective cleavage of the ODmab group is achieved under mild conditions using hydrazine, enabling on-resin modifications.[1][2] This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis of modified peptides.

Principle of Orthogonality

The utility of this compound lies in its orthogonal protection strategy. In peptide synthesis, orthogonal protecting groups are essential for the selective deprotection of specific functional groups without affecting others. The Fmoc/tBu strategy is widely used in SPPS, where the N-terminal Fmoc group is base-labile (removed by piperidine) and the side-chain protecting groups (like tBu, Boc, Trt) are acid-labile (removed by TFA). The ODmab group is cleaved by a different mechanism, hydrazinolysis, making it orthogonal to both these conditions.

This "quasi-orthogonality" allows for the selective deprotection of the glutamic acid side-chain while the peptide is still attached to the solid support and other protecting groups remain intact. This feature is particularly advantageous for:

  • On-resin cyclization: Forming lactam bridges between the deprotected glutamic acid side-chain and a side-chain amine of another amino acid (e.g., lysine).

  • Side-chain modification: Attaching various molecules, such as labels, drugs, or other peptides, to the glutamic acid side-chain.

  • Synthesis of branched peptides: Using the deprotected carboxyl group as an anchor point for growing a second peptide chain.

Experimental Protocols

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrazine monohydrate

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Acetonitrile (ACN) for HPLC

  • Water for HPLC

Standard Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the linear peptide chain is performed using standard Fmoc/tBu chemistry. A generalized protocol is as follows:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin according to the resin's specific protocol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (including this compound) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 3-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, remove the final N-terminal Fmoc group as described in step 3.

Selective Deprotection of the ODmab Group

This protocol is performed on the fully assembled, resin-bound peptide.

Batchwise Method:

  • Wash the peptidyl-resin with DMF.

  • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (25 mL/g of resin).

  • Allow the reaction to proceed for 3 minutes at room temperature with gentle agitation.

  • Drain the solution and repeat the treatment with fresh deprotection solution multiple times (e.g., 3-5 times).

  • Monitor the deprotection by taking a small aliquot of the filtrate and measuring the absorbance at 290 nm. The release of an indazole byproduct indicates the progress of the reaction.

  • Once the absorbance returns to baseline, the deprotection is complete.

  • Wash the resin thoroughly with DMF to remove any residual hydrazine and byproducts.

Continuous Flow Method:

  • Pack the peptidyl-resin in a column.

  • Flow a solution of 2% hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

  • Monitor the absorbance of the eluant at 290 nm using a UV detector with a flow cell.

  • Continue the flow until the absorbance returns to the baseline value.

  • Flush the column with DMF.

Note on Sluggish Cleavage: In some sequence-dependent cases, the cleavage of the aminobenzyl ester can be slow. If incomplete deprotection is observed, washing the resin with 20% DIPEA in DMF/water (9:1 v/v) or 2 mM HCl in dioxane can facilitate the complete removal of the protecting group.

On-Resin Cyclization (Lactam Bridge Formation)

This protocol follows the selective deprotection of the ODmab group and a corresponding amine-protecting group (e.g., ivDde on a Lys residue).

  • Simultaneous Deprotection: If using a combination like this compound and Fmoc-Lys(ivDde)-OH, both protecting groups can be removed simultaneously using the 2% hydrazine in DMF protocol described above.

  • Salt Conversion: After deprotection, the glutamic acid side-chain is a hydrazine salt. Wash the resin with 5% DIPEA in DMF to convert it to the DIPEA salt, which is more suitable for coupling.

  • Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling agent (e.g., 1.1 eq. DIPCDI) and an additive (e.g., 1.1 eq. HOAt) in DMF.

    • Allow the cyclization reaction to proceed for an extended period (e.g., 18 hours).

  • Washing: Wash the resin with DMF.

Final Cleavage and Deprotection
  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically TFA-based. A common cocktail for peptides with Arg(Pbf), Tyr(tBu), and Trp is TFA/TIS/water/EDT (90:5:4:1 v/v/v/v).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (e.g., PD-MS or ESI-MS) to confirm the molecular weight.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₄₀H₄₄N₂O₈
Molecular Weight680.79 g/mol
AppearanceWhite to off-white powder
Purity (HPLC)≥96.0%
Purity (TLC)≥98%

Table 2: Conditions for ODmab Group Removal

ReagentConcentrationSolventTimeMonitoringReference
Hydrazine monohydrate2% (v/v)DMFMinutesUV (290 nm)

Table 3: Example of On-Resin Cyclization

Peptide SequenceCyclization ReagentsReaction TimeExpected Mass (M+H⁺)Found Mass (M+H⁺)Reference
cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu)DIPCDI (1.1 eq.), HOAt (1.1 eq.)18 h1107.21107.7

Potential Challenges and Solutions

  • Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue can form a pyroglutamate if the α-amino group is left unprotected. It is crucial to proceed with the next coupling step immediately after Fmoc deprotection.

  • Aspartimide Formation: Similar to other aspartic acid esters, Asp(ODmab) can be prone to aspartimide formation. Using a dipeptide containing a backbone protecting group like Hmb for the preceding residue can help prevent this side reaction.

  • Incomplete Cyclization: Attempted side-chain to side-chain cyclization has been reported to fail in some cases when using HBTU as the activating agent, leading to modification of the lysine side-chain. The choice of coupling reagent is critical, and alternatives like DIPCDI/HOAt have been shown to be effective.

Visualizations

experimental_workflow cluster_spps Linear Peptide Synthesis (Fmoc/tBu SPPS) cluster_modification On-Resin Modification cluster_final Final Steps start Resin Swelling coupling Fmoc-AA Coupling start->coupling deprotection Fmoc Deprotection coupling->deprotection wash1 Washing deprotection->wash1 wash1->coupling Repeat for each AA odmab_deprotection Selective ODmab Deprotection (2% Hydrazine/DMF) wash1->odmab_deprotection cyclization On-Resin Cyclization odmab_deprotection->cyclization cleavage Cleavage from Resin (TFA Cocktail) cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: General workflow for synthesizing cyclic peptides using this compound.

orthogonal_protection cluster_peptide Protected Peptide on Resin cluster_reagents cluster_deprotected peptide Fmoc-AA-...-Glu(ODmab)-...-Lys(ivDde)-...-Resin piperidine Piperidine peptide->piperidine hydrazine Hydrazine peptide->hydrazine deprotected_fmoc H₂N-AA-...-Glu(ODmab)-...-Lys(ivDde)-...-Resin piperidine->deprotected_fmoc Removes Fmoc deprotected_odmab_ivdde Fmoc-AA-...-Glu(O⁻)-...-Lys(NH₂)-...-Resin hydrazine->deprotected_odmab_ivdde Removes ODmab & ivDde tfa TFA cleaved_peptide Free Peptide tfa->cleaved_peptide Cleaves from resin & removes tBu groups deprotected_odmab_ivdde->tfa

Caption: Orthogonal deprotection strategy in Fmoc SPPS using this compound.

References

Application Notes and Protocols for the Conversion of Hydrazine Salts to DIPEA Salts Post-Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conversion of a hydrazine salt to its corresponding N,N-diisopropylethylamine (DIPEA) salt. This procedure is a critical step following the acidic deprotection of protected hydrazine derivatives, rendering the hydrazine nucleophile ready for subsequent reactions in a non-nucleophilic basic environment.

Introduction

In multi-step organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals, hydrazine moieties often require protection. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The removal of these protecting groups is typically achieved under acidic conditions, resulting in the formation of a hydrazine salt (e.g., hydrochloride or trifluoroacetate).

For subsequent reactions where the free hydrazine is required to act as a nucleophile in the presence of a non-nucleophilic base, it is often advantageous to convert the initial hydrazine salt into a salt of a hindered amine, such as DIPEA. DIPEA is a strong, sterically hindered organic base with a pKa of approximately 11, making it an effective proton scavenger without competing in nucleophilic reactions.[1][2] The pKa of the hydrazinium ion is approximately 8.1, indicating that DIPEA is a sufficiently strong base to deprotonate the hydrazine salt.[3][4][5]

This protocol details the deprotection of a Boc-protected hydrazine to its hydrochloride salt and the subsequent conversion to the DIPEA salt. The principles outlined can be adapted for other protecting groups and counter-ions.

Overall Experimental Workflow

The conversion process involves two main stages: the deprotection of the protected hydrazine to form the hydrazine salt, followed by the neutralization of this salt with DIPEA to generate the desired DIPEA salt and the free hydrazine.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Salt Conversion cluster_2 Stage 3: Workup & Isolation A Protected Hydrazine (e.g., Boc-hydrazine) B Acidic Deprotection (e.g., HCl in Dioxane) A->B C Hydrazine Salt (e.g., Hydrazine HCl) B->C D Hydrazine Salt in Organic Solvent C->D E Addition of DIPEA D->E F Formation of Free Hydrazine and DIPEA Salt E->F G Reaction Mixture F->G H Aqueous Workup or Filtration G->H I Isolated Free Hydrazine or Downstream Use H->I

Figure 1: Overall workflow for the conversion of a protected hydrazine to a free hydrazine via a DIPEA salt intermediate.

Experimental Protocols

Stage 1: Deprotection of Boc-Hydrazine to Hydrazine Hydrochloride

This protocol describes the removal of the Boc protecting group from a hydrazine derivative using hydrochloric acid.

Materials:

  • Boc-protected hydrazine derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolve the Boc-protected hydrazine (1.0 eq.) in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (1.5 - 2.0 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrazine hydrochloride salt.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the hydrazine hydrochloride salt under vacuum.

Expected Outcome: The deprotection should yield the hydrazine hydrochloride salt as a white to off-white solid. The yield is typically quantitative.

Parameter Value Reference
Protecting Group BocGeneral Knowledge
Deprotection Reagent 4M HCl in DioxaneGeneral Knowledge
Typical Yield >95%Assumed based on standard deprotection protocols
Purity HighAssumed based on precipitation

Table 1: Summary of Quantitative Data for Boc-Hydrazine Deprotection.

Stage 2 & 3: Conversion of Hydrazine Hydrochloride to DIPEA Salt and Workup

This protocol outlines the neutralization of the hydrazine hydrochloride salt with DIPEA to generate the free hydrazine and the diisopropylethylammonium chloride salt, followed by a workup procedure to isolate the free hydrazine.

Materials:

  • Hydrazine hydrochloride salt (from Stage 1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., THF, acetonitrile)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the dried hydrazine hydrochloride salt (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add DIPEA (1.05 - 1.1 eq.) to the stirred suspension. The addition of DIPEA should result in the dissolution of the hydrazine hydrochloride salt as the free base is formed.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with deionized water (2 x volume of organic layer) to remove the diisopropylethylammonium chloride salt. Diisopropylammonium chloride is highly soluble in water.

    • Wash the organic layer with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free hydrazine.

Expected Outcome: This procedure should yield the free hydrazine, which can be used directly in the next synthetic step or stored under appropriate conditions. The diisopropylethylammonium chloride byproduct is removed during the aqueous workup.

Parameter Value Reference
Base DIPEA
Stoichiometry (DIPEA) 1.05 - 1.1 eq.General chemical principles
Workup Aqueous washGeneral knowledge on salt removal
Expected Yield of Free Hydrazine >90%Estimated based on typical workup efficiency
Purity HighDependent on efficient workup

Table 2: Summary of Quantitative Data for Hydrazine Salt to DIPEA Salt Conversion.

Signaling Pathways and Logical Relationships

The chemical transformations and logical flow of the protocol can be visualized as follows:

G cluster_deprotection Deprotection cluster_conversion Salt Conversion cluster_workup Workup start Boc-Protected Hydrazine deprotection Add HCl in Dioxane start->deprotection salt Hydrazine Hydrochloride (Precipitate) deprotection->salt dissolve Suspend Salt in DCM salt->dissolve add_dipea Add DIPEA dissolve->add_dipea reaction Free Hydrazine + DIPEA-HCl (in solution) add_dipea->reaction wash Aqueous Wash reaction->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate product Isolated Free Hydrazine evaporate->product

Figure 2: Logical workflow of the deprotection and salt conversion process.

Conclusion

This protocol provides a reliable and efficient method for the conversion of a hydrazine salt to a DIPEA salt, a crucial step for preparing hydrazine nucleophiles for subsequent reactions. The use of the sterically hindered base DIPEA ensures effective neutralization without unwanted side reactions. The described aqueous workup procedure effectively removes the resulting diisopropylethylammonium salt, yielding the free hydrazine in high purity. Researchers and drug development professionals can adapt this general protocol to their specific substrates and reaction scales.

References

Application of Fmoc-Glu(ODmab)-OH in Glycopeptide Synthesis: A Convergent Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex glycopeptides is a cornerstone of glycobiology and drug discovery, enabling the exploration of carbohydrate-protein interactions that govern a myriad of physiological and pathological processes. A significant challenge in solid-phase peptide synthesis (SPPS) of glycopeptides is the intricate management of protecting groups. Fmoc-Glu(ODmab)-OH, a quasi-orthogonally protected glutamic acid derivative, offers a versatile solution for the convergent synthesis of glycopeptides. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester protecting the γ-carboxyl group of glutamic acid is stable to the standard piperidine treatment used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin. However, it can be selectively cleaved on-resin using hydrazine, unmasking a carboxylic acid for subsequent modification, such as glycosylation.

This application note details a robust protocol for the synthesis of glycopeptides utilizing this compound. This "post-synthetic" or "convergent" glycosylation strategy involves the initial assembly of the full peptide backbone, followed by the selective deprotection of the Glu(ODmab) side chain and subsequent on-resin glycosylation. This approach is particularly advantageous as it allows for the late-stage introduction of valuable and often sensitive carbohydrate moieties, thereby improving overall synthetic efficiency and yield.

Principle of the Method

The core of this strategy lies in the orthogonal nature of the Dmab protecting group. The synthesis workflow can be summarized in the following key stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc/tBu chemistry. This compound is incorporated at the desired glycosylation site.

  • Selective On-Resin Deprotection of the Dmab Group: Following the complete assembly of the peptide chain, the Dmab ester on the glutamic acid side chain is selectively removed by treatment with a dilute solution of hydrazine in DMF.

  • On-Resin Glycosylation: The newly exposed γ-carboxyl group of the glutamic acid residue is coupled with a glycosylamine derivative using standard peptide coupling reagents.

  • Final Deprotection and Cleavage: The glycopeptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude glycopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin or other suitable solid support

  • Standard Fmoc-protected amino acids (with tBu-based side-chain protection)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Hydrazine monohydrate

  • Sodium hydroxide (NaOH)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • Glycosylamine derivative (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosylamine)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetonitrile (ACN), HPLC grade

  • Preparative and analytical RP-HPLC system

  • Mass spectrometer (e.g., ESI-MS)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Swell the Rink Amide resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in a peptide synthesis vessel.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Couple the first Fmoc-protected amino acid (4 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF for 2 hours.

  • Monitor the coupling reaction using the Kaiser test.

  • Repeat the Fmoc deprotection and coupling cycles for each amino acid in the sequence, incorporating this compound at the desired glycosylation site.

  • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Wash the peptidyl-resin extensively with DMF and DCM and dry under vacuum.

Protocol 2: On-Resin Dmab Group Deprotection
  • Swell the dried peptidyl-resin in DMF.

  • Treat the resin with a solution of 2% (v/v) hydrazine monohydrate in DMF. Agitate for 3 minutes.

  • Drain the solution and repeat the hydrazine treatment four more times. The removal of the ivDde moiety of the Dmab group can be monitored by measuring the UV absorbance of the filtrate at 290 nm for the release of the indazole byproduct.[1]

  • Following the hydrazine treatment, treat the resin with a 5 mM solution of NaOH in a 1:1 (v/v) mixture of water and methanol for 3 hours to effect the 1,6-elimination and release of the free carboxylic acid.[1]

  • Wash the resin thoroughly with methanol (5x), DMF (5x), DCM (3x), and finally DMF (5x).[1]

Protocol 3: On-Resin Side-Chain Glycosylation
  • Swell the deprotected peptidyl-resin in DMF.

  • In a separate vial, pre-activate the glycosylamine derivative (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosylamine, 3.75 equivalents) with PyBOP (3.75 equivalents) and NMM (7.5 equivalents) in DMF for 5 minutes.[1]

  • Add the activated glycosylamine solution to the resin.

  • Agitate the reaction mixture for 16 hours at room temperature.[1]

  • Wash the resin extensively with DMF (10x) and DCM (10x).

Protocol 4: Cleavage, Deprotection, and Purification
  • Dry the glycosylated peptidyl-resin under vacuum.

  • Prepare a cleavage cocktail of TFA/thioanisole/triisopropylsilane/water (17:1:1:1 v/v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 1.5 hours at room temperature.

  • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the crude glycopeptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude glycopeptide pellet under vacuum.

  • Dissolve the crude glycopeptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect and lyophilize the pure fractions to obtain the final glycopeptide as a white fluffy solid.

  • Characterize the purified glycopeptide by analytical RP-HPLC and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of a model glycopeptide using the convergent strategy with a Dmab-protected aspartic acid, which is chemically analogous to the use of this compound.

StepProductStarting MaterialYield (%)Purity (HPLC)Reference
On-Resin Glycosylation & CleavageCrude Glycopeptide 1Peptidyl-Resin91>85%
On-Resin Glycosylation & CleavageCrude Glycopeptide 2Peptidyl-Resin50>80%
On-Resin Glycosylation & CleavageCrude Glycopeptide 3Peptidyl-Resin56>85%

Note: Yields are calculated based on the initial loading of the resin and represent the overall yield after cleavage and before final purification. Purity is estimated from the crude HPLC chromatogram.

Diagrams

Glycopeptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Finalization Final Steps start Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) deprotection1->coupling wash1 Washing coupling->wash1 repeat Repeat for Each Amino Acid wash1->repeat incorporation Incorporate This compound wash1->incorporation repeat->deprotection1 final_deprotection Final Fmoc Deprotection incorporation->final_deprotection dmab_deprotection Dmab Deprotection (2% Hydrazine, 5mM NaOH) final_deprotection->dmab_deprotection glycosylation Glycosylation (Glycosylamine, PyBOP, NMM) dmab_deprotection->glycosylation wash2 Washing glycosylation->wash2 cleavage Cleavage & Global Deprotection (TFA Cocktail) wash2->cleavage purification RP-HPLC Purification cleavage->purification characterization Analysis (MS, HPLC) purification->characterization

Figure 1. Workflow for the convergent synthesis of glycopeptides using this compound.

Dmab_Deprotection_Mechanism reactant Peptide-Glu(ODmab) γ-carboxyl protected by Dmab intermediate1 Peptide-Glu(O-p-aminobenzyl) ivDde moiety removed reactant->intermediate1 1. 2% Hydrazine/DMF product Peptide-Glu(OH) Free γ-carboxyl intermediate1->product 2. 1,6-Elimination (e.g., 5mM NaOH) byproduct {p-Quinone Methide Imine} intermediate1->byproduct releases

Figure 2. Two-step deprotection mechanism of the Dmab group from the glutamic acid side chain.

Conclusion

The use of this compound in a convergent solid-phase strategy represents an efficient and versatile method for the synthesis of complex glycopeptides. The orthogonal deprotection of the Dmab group allows for the late-stage introduction of carbohydrate moieties onto a fully assembled peptide backbone, which is particularly beneficial when working with precious or sensitive glycans. The detailed protocols provided herein offer a practical guide for researchers in the fields of chemical biology, immunology, and drug development to access well-defined glycopeptides for their studies. While potential side reactions such as pyroglutamate formation can occur, careful control of reaction conditions can minimize these issues, making this a powerful tool in the glycopeptide synthesis arsenal.

References

Troubleshooting & Optimization

troubleshooting sluggish cleavage of the Dmab protecting group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Dmab group cleavage?

A1: The Dmab protecting group is cleaved in a two-step process. The initial and most common step involves the removal of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group using a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This is followed by the spontaneous elimination of the resulting p-aminobenzyl ester to release the free carboxylic acid.[1][3]

Q2: My Dmab cleavage is sluggish or incomplete. What are the common causes?

A2: Sluggish or incomplete Dmab cleavage is a known issue and can be attributed to several factors:

  • Incomplete ivDde Removal: The first step of removing the ivDde group may be incomplete.

  • Slow p-Aminobenzyl Ester Elimination: The second step, the 1,6-elimination of the p-aminobenzyl ester, can be slow and is often sequence-dependent.[3]

  • Peptide Aggregation: The peptide sequence itself may be prone to aggregation on the solid support, hindering reagent access to the Dmab group.

  • Steric Hindrance: The local environment around the Dmab-protected residue might sterically hinder the approach of the cleavage reagents.

Q3: How can I monitor the progress of the Dmab cleavage reaction?

A3: The removal of the ivDde group can be monitored spectrophotometrically. The reaction of the ivDde group with hydrazine releases an indazole by-product which has a UV absorbance at 290 nm. You can collect the flow-through or aliquots of the reaction mixture and measure the absorbance. The cleavage is considered complete when the absorbance at 290 nm returns to baseline.

Q4: Are there any known side reactions associated with Dmab cleavage?

A4: Yes, a few side reactions have been reported:

  • Aspartimide Formation: Peptides containing Asp(ODmab) residues, particularly those with a C-terminal glycine (Asp-Gly sequence), have shown a strong tendency to form aspartimide side products.

  • Pyroglutamate Formation: If the Dmab group is protecting a glutamic acid residue at the N-terminus of the peptide, there is a risk of pyroglutamate formation.

  • Partial Cleavage of Fmoc Group: The hydrazine used for Dmab cleavage can also partially remove the Fmoc protecting group from the N-terminus. It is therefore recommended to either have the N-terminus protected with a Boc group or to perform the Dmab cleavage after the completion of the peptide chain assembly.

Troubleshooting Guide

Issue: Sluggish or Incomplete Cleavage of the Dmab Group

If you are experiencing slow or partial removal of the Dmab protecting group after the standard treatment with 2% hydrazine in DMF, consider the following troubleshooting steps.

G start Start: Sluggish Dmab Cleavage Observed check_ivDde Confirm complete ivDde removal (UV monitoring at 290 nm) start->check_ivDde incomplete_ivDde Repeat 2% hydrazine treatment check_ivDde->incomplete_ivDde No complete_ivDde ivDde removal is complete check_ivDde->complete_ivDde Yes incomplete_ivDde->check_ivDde troubleshoot_elimination Troubleshoot p-aminobenzyl ester elimination complete_ivDde->troubleshoot_elimination dipea_wash Option 1: Wash with 20% DIPEA in DMF/water (90:10) troubleshoot_elimination->dipea_wash naoh_wash Option 2: Wash with 5 mM NaOH in methanol/water (1:1) troubleshoot_elimination->naoh_wash analyze Analyze peptide for complete cleavage (e.g., LC-MS) dipea_wash->analyze naoh_wash->analyze success Success: Complete Cleavage analyze->success Complete failure Failure: Consider alternative protecting group strategy analyze->failure Incomplete G cluster_byproducts Byproducts Dmab Peptide-Asp(ODmab) Intermediate Peptide-Asp(O-p-aminobenzyl) Dmab->Intermediate 2% Hydrazine / DMF Byproduct1 Indazole Dmab->Byproduct1 Product Peptide-Asp(OH) Intermediate->Product Spontaneous 1,6-elimination Byproduct2 p-Quinone methide Intermediate->Byproduct2

References

Technical Support Center: Pyroglutamate Formation and the Use of N-terminal Glu(ODmab)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides that have an N-terminal glutamic acid residue, particularly when using the ODmab protecting group.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate formation and why is it a concern in peptide synthesis?

A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization reaction where the N-terminal amine of a glutamic acid (Glu) or glutamine (Gln) residue attacks the side-chain carboxyl or carboxamide group, respectively. This reaction forms a five-membered lactam ring.[1][2] The formation of pyroglutamate from glutamic acid results in the loss of a water molecule (-18 Da), while its formation from glutamine involves the loss of ammonia (-17 Da).[3][4]

This modification is a significant concern for several reasons:

  • Chain Termination: If pyroglutamate formation occurs during solid-phase peptide synthesis (SPPS), it caps the N-terminus, preventing further amino acid couplings and leading to truncated peptide impurities.[1]

  • Altered Bioactivity: The modification of the N-terminus can alter the peptide's conformation and its ability to bind to its target, potentially reducing or eliminating its biological activity.

  • Increased Heterogeneity: The presence of both the desired peptide and the pyroglutamate variant complicates purification and analysis, and introduces product heterogeneity which is undesirable in therapeutic peptide development.

  • Blocked N-terminus: The cyclized structure blocks the N-terminal amine, making techniques like Edman degradation for peptide sequencing impossible.

Q2: What is the ODmab protecting group and why is it used for glutamic acid?

A2: The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester is a side-chain protecting group for acidic amino acids like glutamic acid. Its primary advantage is its orthogonality in Fmoc-based solid-phase peptide synthesis (SPPS). While standard side-chain protecting groups like tert-butyl (tBu) are removed with strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage step, the ODmab group is selectively cleaved under mild basic conditions using a solution of 2% hydrazine in dimethylformamide (DMF). This allows for selective deprotection of the glutamic acid side chain while the peptide is still on the solid support, enabling further modifications such as side-chain cyclization or branching.

Q3: Under what conditions does pyroglutamate formation from N-terminal glutamic acid occur?

A3: The non-enzymatic conversion of N-terminal glutamic acid to pyroglutamate is influenced by several factors. The reaction can occur spontaneously, particularly under the following conditions:

  • pH: The rate of formation is minimal around pH 6.2 but increases significantly in both acidic (pH 4) and basic (pH 8) conditions.

  • Temperature: Higher temperatures accelerate the rate of pyroglutamate formation.

  • Free N-terminal Amine: The presence of an unprotected α-amino group at the N-terminus is a prerequisite for the cyclization reaction.

Troubleshooting Guides

Issue: I am observing a significant amount of a side product with a mass of -18 Da from my target peptide, which has an N-terminal Glu(ODmab).

This observation strongly suggests the formation of pyroglutamate. Here’s a guide to understanding the cause and preventing it.

Root Cause Analysis

The primary cause of pyroglutamate formation when using an N-terminal Glu(ODmab) is leaving the α-amino group of the glutamic acid residue unprotected for an extended period after the final Fmoc-deprotection step. The free N-terminal amine can then attack the side-chain ester, leading to cyclization. Studies have shown that pyroglutamate formation is a known side reaction with Dmab-protected glutamic acid, whereas it is not observed with the more traditional tert-butyl (tBu) side-chain protection under similar conditions.

Data on Factors Influencing Pyroglutamate Formation
FactorCondition Favoring Pyroglutamate FormationCondition Minimizing Pyroglutamate Formation
pH Acidic (e.g., pH 4) or Basic (e.g., pH 8)Neutral (around pH 6.2)
Temperature Elevated temperatures (e.g., 37°C and 45°C)Lower temperatures
N-terminal Status Free α-amino groupProtected α-amino group (e.g., Fmoc, Boc)
Glu Side-Chain Protection ODmab (if N-terminus is deprotected)tert-Butyl (tBu)
Mechanism of Pyroglutamate Formation

The following diagram illustrates the chemical reaction leading to pyroglutamate formation from an N-terminal glutamic acid residue.

Caption: Mechanism of pyroglutamate formation.

Experimental Protocols

Recommended Protocol to Prevent Pyroglutamate Formation with N-terminal Glu(ODmab)

The key to preventing this side reaction is to avoid having a free N-terminal amine on the Glu(ODmab) residue for any significant length of time.

Workflow Diagram:

workflow start Peptide synthesis with C-terminal Glu(ODmab) is complete deprotection Perform final Fmoc deprotection of N-terminal Glu(ODmab) start->deprotection immediate_action IMMEDIATELY Proceed to Next Step (No Delay) deprotection->immediate_action coupling Couple next molecule (e.g., another amino acid, linker) immediate_action->coupling If extending cleavage Cleave peptide from resin immediate_action->cleavage If synthesis is complete coupling->cleavage end Proceed with purification cleavage->end

Caption: Workflow for handling N-terminal Glu(ODmab).

Step-by-Step Procedure:

  • Complete Peptide Chain Elongation: Synthesize your peptide sequence using standard Fmoc-SPPS protocols up to the penultimate residue.

  • Couple Fmoc-Glu(ODmab)-OH: Couple the final residue, this compound, using your standard coupling conditions.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection using 20% piperidine in DMF.

  • Immediate Subsequent Reaction: Crucially, do not leave the resin with the deprotected N-terminal Glu(ODmab) sitting for an extended period. Immediately proceed to the next step in your synthetic scheme. This could be:

    • N-terminal Acetylation or other Modification: If the final peptide is to be N-terminally capped, perform this reaction immediately after the piperidine wash.

    • Cleavage from the Resin: If the peptide synthesis is complete, proceed directly to the cleavage and global deprotection step using your chosen TFA cocktail.

  • Cleavage and Purification: Cleave the peptide from the resin and purify using standard RP-HPLC methods.

By minimizing the time the N-terminal amine of the Glu(ODmab) residue is free, you can significantly reduce the incidence of pyroglutamate formation. If your protocol requires the selective deprotection of the ODmab group, ensure the N-terminal α-amino group is protected (e.g., with a Boc group) before treating with hydrazine.

References

Technical Support Center: Aspartimide Side Reactions with Asp(ODmab) Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize aspartimide formation, a critical side reaction in Fmoc-based SPPS, with a specific focus on peptides containing Asp(ODmab) residues.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp).[1][2] The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring.[1][2] This aspartimide intermediate is problematic because it can lead to several undesired by-products:

  • α- and β-peptides: The succinimide ring can be opened by a nucleophile (like piperidine) at either the α- or β-carbonyl, resulting in the desired α-peptide or an isomeric β-peptide where the peptide chain continues from the side-chain carboxyl group.[1]

  • Racemization: The α-carbon of the aspartic acid residue in the aspartimide intermediate is prone to epimerization, leading to a mixture of D- and L-isomers.

  • Piperidide Adducts: The aspartimide ring can be opened by piperidine, leading to the formation of α- and β-piperidide adducts.

These side products are often difficult to separate from the target peptide due to similar physicochemical properties, which reduces the overall yield and purity of the synthesis.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The amino acid residue immediately C-terminal to the aspartic acid has the most significant impact. Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most susceptible sequences include:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

  • Asp-Ala

Q3: I selected the Asp(ODmab) protecting group to avoid aspartimide formation. Is this correct?

A3: This is a common misconception. While the 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Dmab) group is used for side-chain protection, studies have shown that it has a strong tendency to promote aspartimide formation with unusually high efficiency . Research on model peptides containing Asp(ODmab) has demonstrated that this protecting group can lead to the aspartimide-containing analogue being the main product of the synthesis. Therefore, Asp(ODmab) is generally not recommended for sequences prone to this side reaction.

Q4: Why does Asp(ODmab) increase aspartimide formation?

A4: While the exact mechanism for the increased propensity is complex, it is believed that the electronic properties of the Dmab group do not provide sufficient steric hindrance or electronic protection to the side-chain carbonyl to prevent the intramolecular cyclization. Unlike sterically bulky groups such as 3-methylpent-3-yl (OMpe) which are designed to physically block the backbone amide's attack, Dmab has been shown to be ineffective and even detrimental in this regard.

Q5: How can I detect aspartimide formation in my crude peptide?

A5: Aspartimide-related impurities can be detected using a combination of analytical techniques:

  • HPLC: The presence of unexpected peaks in the chromatogram, often eluting close to the main product peak, is a primary indicator. The β-aspartyl peptide isomer, having the same mass as the target peptide, is a classic sign of this issue.

  • Mass Spectrometry (MS): While the α- and β-peptides have the same mass, the cyclic aspartimide intermediate will have a mass corresponding to a loss of water (-18 Da) from the parent peptide. Piperidine adducts will show a mass increase of +84 Da. Tandem MS (MS/MS) can be used to identify characteristic fragmentation patterns that differ between the isomers.

Troubleshooting Guide for Asp(ODmab) Users

Issue: I have synthesized a peptide using Asp(ODmab) and my analysis shows significant aspartimide-related impurities.

This is a common outcome when using the Asp(ODmab) protecting group, especially in susceptible sequences. Below are the root causes and recommended solutions.

Root Cause 1: Inherent Propensity of the Asp(ODmab) Group

The primary cause is the choice of the Dmab protecting group itself, which is known to accelerate aspartimide formation.

  • Immediate Solution (Workup): Handle the crude peptide with care. The aspartimide intermediate can be hydrolyzed to the α- and β-peptides. Minimize exposure to basic conditions during purification and workup. Attempt to optimize HPLC separation using a shallower gradient or a different mobile phase pH to better resolve the isomers.

  • Long-Term Solution (Synthesis Re-design): For future syntheses of the same or similar peptides, it is strongly recommended to replace Fmoc-Asp(ODmab)-OH with an alternative building block known to suppress aspartimide formation.

Root Cause 2: Standard Fmoc Deprotection Conditions

Prolonged exposure to standard deprotection reagents (e.g., 20% piperidine in DMF) is a major contributor to aspartimide formation.

  • Recommended Action: Modify the Fmoc deprotection conditions. This is the most effective strategy if you must continue using an aspartimide-prone sequence.

    • Use a Weaker Base: Replace piperidine with a weaker base like piperazine. Note that deprotection times may need to be extended.

    • Add an Acidic Additive: Adding a weak acid to the standard piperidine solution can significantly suppress the side reaction. Commonly used additives include 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid.

Root Cause 3: Elevated Temperature

Higher temperatures during synthesis, whether from microwave heating or ambient conditions, will accelerate the rate of aspartimide formation.

  • Recommended Action: Perform the synthesis at room temperature unless elevated temperatures are absolutely necessary to overcome aggregation. If using a microwave synthesizer, reduce the power and/or shorten the reaction times.

Data Presentation: Comparison of Aspartic Acid Protecting Groups

The selection of the Asp side-chain protecting group is a critical factor in minimizing aspartimide formation. The following table summarizes the performance of different protecting groups in a model peptide (VKDXYI) after extended treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.

Protecting GroupSequence (X=)Target Peptide (%)Aspartimide (%)D-Asp (%)Reference
OtBu G22.870.412.0
N84.411.52.1
R89.96.71.1
OMpe G83.311.83.0
N98.30.80.3
R98.70.50.2
OBno G90.59.50.3
N99.40.20.1
R99.50.10.1

Note: Data for ODmab in this specific comparative context is not available in the search results, but literature indicates it performs poorly, with a high propensity for aspartimide formation.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt Additive

This protocol can be used as a direct modification of a standard SPPS procedure to reduce base-catalyzed aspartimide formation.

  • Reagent Preparation: Prepare a fresh Fmoc deprotection solution consisting of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the reaction vessel.

    • Add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.

    • Gently agitate the resin for 10-20 minutes. For sequences highly prone to aspartimide formation, a two-step deprotection (e.g., 2 x 10 minutes) with fresh reagent is recommended.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times for 1 minute each).

  • Coupling: The resin is now ready for the subsequent amino acid coupling step.

Protocol 2: Backbone Protection Using a Dmb-Dipeptide

This strategy completely prevents aspartimide formation by modifying the backbone amide nitrogen. It is particularly useful for the most susceptible Asp-Gly sequence.

  • Synthesis to Glycine Position: Synthesize the peptide chain on the resin up to the amino acid preceding the Asp-Gly sequence. Perform the final Fmoc deprotection to reveal the free N-terminal amine.

  • Dipeptide Coupling:

    • Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2.0 equivalents) and a suitable coupling activator (e.g., HATU, 1.5-2.0 equivalents) in DMF.

    • Add a base such as DIPEA (3-4 equivalents) to the activated amino acid solution.

    • Add the activated mixture to the resin and allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is observed.

  • Washing: Wash the resin thoroughly with DMF.

  • Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids. The Dmb group is stable during subsequent deprotection steps and is removed during the final TFA cleavage.

Visualizations

Mechanism of Aspartimide Formation

Troubleshooting_Workflow Start Start: Synthesis with Asp(ODmab) Planned or Completed Check_Impurity Analyze Crude Peptide: Significant Impurities Detected? Start->Check_Impurity High_Impurity High Impurities: Aspartimide Suspected Check_Impurity->High_Impurity Yes Low_Impurity Low Impurities: Proceed with Purification Check_Impurity->Low_Impurity No Reevaluate Re-evaluate Synthesis Strategy (HIGHLY RECOMMENDED) High_Impurity->Reevaluate End End Low_Impurity->End Change_Protecting_Group Change to Fmoc-Asp(OMpe/OBno)-OH or Backbone Protection Reevaluate->Change_Protecting_Group Option 1 (Best Practice) Modify_Conditions Modify Deprotection Conditions: - Add 0.1M HOBt/Formic Acid - Use Weaker Base (Piperazine) Reevaluate->Modify_Conditions Option 2 Reduce_Temp Reduce Synthesis Temperature Reevaluate->Reduce_Temp Option 3 Change_Protecting_Group->End Modify_Conditions->End Reduce_Temp->End Strategy_Selection Start Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Strategy Select a Mitigation Strategy Start->Strategy Yes Standard Standard Fmoc-Asp(OtBu)-OH with careful monitoring Start->Standard No Yes Yes No No Backbone Backbone Protection (e.g., Dmb-dipeptide) - Complete Prevention Strategy->Backbone BulkyPG Bulky Side-Chain PG (e.g., OMpe, OBno) - High Suppression Strategy->BulkyPG Deprotocol Modified Deprotection (e.g., +0.1M HOBt) - Good Suppression Strategy->Deprotocol AvoidDmab AVOID Asp(ODmab) Strategy->AvoidDmab

References

unexpected side products in cyclic peptide synthesis with Dmab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during cyclic peptide synthesis using the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the Dmab protecting group and why is it used in cyclic peptide synthesis?

A1: The Dmab group is an orthogonal protecting group for the side-chain carboxyl functionalities of glutamic acid (Glu) and aspartic acid (Asp).[1] It is stable to the piperidine treatment used for Fmoc group removal but can be selectively cleaved using hydrazine.[2] This orthogonality is crucial for strategies like side-chain-to-side-chain cyclization to form lactam bridges.[1][3]

Q2: What are the most common unexpected side products when using Glu(ODmab)?

A2: The most frequently observed side products when using Glu(ODmab) are Nα-pyroglutamyl chain-terminated peptides. This side reaction is particularly prevalent if the N-terminal α-amino group of a Glu(ODmab) residue is left unprotected.

Q3: Can the use of Asp(ODmab) also lead to side products?

A3: Yes, peptides containing Asp(ODmab) have a strong tendency to form aspartimide by-products. This is a sequence-dependent side reaction that can be catalyzed by both acids and bases.

Q4: I am having trouble with the complete removal of the Dmab group. Is this a known issue?

A4: Yes, sluggish removal of the Dmab group has been reported and appears to be sequence-dependent. The deprotection occurs in a two-step mechanism: rapid hydrazinolytic cleavage of the dimedone moiety, followed by a slower 1,6-elimination of the resulting p-aminobenzyl ester.

Troubleshooting Guide

This guide addresses specific issues that may arise during cyclic peptide synthesis involving the Dmab protecting group.

Issue 1: Formation of Nα-Pyroglutamyl Terminated Peptides
  • Symptoms:

    • Mass spectrometry reveals a peptide mass corresponding to the sequence terminated with a pyroglutamic acid residue.

    • The peptide chain fails to elongate after the incorporation of a Glu(ODmab) residue, leading to a negative Kaiser test.

  • Root Cause: Intramolecular cyclization of an N-terminal Glu(ODmab) residue where the α-amino group is deprotected.

  • Solutions:

    • Avoid exposing the deprotected N-terminal Glu(ODmab): Ensure that peptides with N-terminal Glu(ODmab) are not left to stand with the α-amino functionality unprotected.

    • Alternative Protecting Group: For problematic sequences, consider using an alternative orthogonal protecting group for the glutamic acid side chain, such as an allyl ester (OAll), which has been shown to be successful where Dmab failed.

Issue 2: Modification of Lysine Side Chain During Cyclization
  • Symptoms:

    • During side-chain-to-side-chain cyclization between Glu(ODmab) and a lysine residue, mass spectrometry indicates an unexpected modification of the lysine's Nε-amino group.

    • Failure to obtain the desired cyclic peptide.

  • Root Cause: This side reaction has been observed when using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as the carboxy-activating reagent in the presence of Glu(ODmab).

  • Solutions:

    • Change Activating Reagent: If possible, test alternative coupling reagents that may not induce this side reaction.

    • Alternative Protecting Group Strategy: Utilize a different orthogonal protecting group for the glutamic acid side chain. For example, peptides with allyl side-chain protection for glutamyl residues were successfully cyclized using HBTU.

Issue 3: Aspartimide Formation with Asp(ODmab)
  • Symptoms:

    • Presence of impurities with the same mass as the desired peptide but different retention times in HPLC.

    • Mass spectrometry may show peaks corresponding to α- and β-peptides, as well as their piperidide adducts, which are hydrolysis and aminolysis products of the aspartimide intermediate.

  • Root Cause: The use of Asp(ODmab) has been shown to have a high propensity for forming aspartimide intermediates, a common side reaction in Fmoc-based solid-phase peptide synthesis.

  • Solutions:

    • Backbone Protection: Incorporate a 2,4-dimethoxybenzyl (Dmb) backbone amide protecting group on the residue C-terminal to the Asp(ODmab). This can be achieved by using a pre-formed dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

    • Alternative Protecting Group: The 2-phenylisopropyl (2-PhiPr) protecting group for the aspartic acid side chain offers significant protection against aspartimide formation and can be a suitable alternative.

    • Modified Deprotection Conditions: Adding HOBt to the piperidine solution for Fmoc deprotection can help reduce aspartimide formation.

Issue 4: Incomplete Dmab Group Removal
  • Symptoms:

    • Mass spectrometry of the final product shows the presence of the peptide still bearing the Dmab group or the p-aminobenzyl ester intermediate.

    • UV monitoring of the deprotection eluant (at 290 nm for the indazole by-product) shows a trailing release.

  • Root Cause: The second step of Dmab cleavage, a 1,6-elimination, can be slow and is influenced by the peptide sequence.

  • Solutions:

    • Extended Hydrazine Treatment: Repeat the treatment with 2% hydrazine in DMF until no further release of the indazole by-product is detected.

    • Facilitate the 1,6-Elimination: After the hydrazine treatment, wash the resin with 20% DIPEA in DMF/water (90:10) or 2 mM HCl in dioxane to promote the cleavage of the aminobenzyl moiety.

Data Summary

IssueSide ProductCausal ResidueConditionsRecommended Solution(s)
Chain Truncation Nα-pyroglutamyl peptideN-terminal Glu(ODmab)Unprotected α-amino groupAvoid prolonged exposure of deprotected N-terminus; Use alternative protecting group (e.g., OAll)
Failed Cyclization Modified LysineGlu(ODmab)Cyclization with HBTUUse alternative activating reagent; Use alternative protecting group (e.g., OAll)
Impurity Formation Aspartimide and related productsAsp(ODmab)Standard Fmoc-SPPS conditionsUse backbone protection (e.g., Dmb); Use alternative protecting group (e.g., O-2-PhiPr)
Incomplete Deprotection Dmab-protected peptideGlu(ODmab) or Asp(ODmab)Hydrazine treatmentExtended hydrazine treatment; Post-hydrazine wash with 20% DIPEA in DMF/water or 2 mM HCl in dioxane

Experimental Protocols

Protocol 1: Dmab Group Removal
  • Initial Deprotection: Treat the peptidyl-resin with 2% hydrazine monohydrate in DMF (25 ml/g of resin).

  • Incubation: Stopper the reaction vessel and allow it to stand at room temperature for 3 minutes. Repeat this treatment until the release of the indazole by-product (monitored by UV absorbance at 290 nm) is complete.

  • Wash: Thoroughly wash the resin with DMF.

  • Facilitated Cleavage (if required): If cleavage is sluggish, wash the resin with 20% DIPEA in DMF/water (90:10).

  • Final Wash: Wash the resin with DMF and proceed to the next step (e.g., cyclization).

Protocol 2: On-Resin Cyclization after Dmab Removal
  • Dmab Removal: Follow Protocol 1 to remove the Dmab group from the side chain of the glutamic acid residue.

  • Salt Conversion: Wash the resin with 5% DIPEA in DMF to convert the resin-bound glutamic acid hydrazine salt to the DIPEA salt.

  • Cyclization: Treat the resin with the desired coupling reagents (e.g., DIPCDI/HOAt, 1.1 equivalents each) for 18 hours to effect on-resin cyclization.

Visual Guides

Dmab_Removal_Workflow start Peptidyl-Resin with Glu(ODmab) hydrazine Treat with 2% Hydrazine in DMF start->hydrazine monitor Monitor Indazole Release (290 nm) hydrazine->monitor wash1 Wash with DMF monitor->wash1 check_sluggish Is Cleavage Sluggish? wash1->check_sluggish wash_dipea Wash with 20% DIPEA in DMF/Water check_sluggish->wash_dipea Yes end Deprotected Peptidyl-Resin check_sluggish->end No wash2 Wash with DMF wash_dipea->wash2 wash2->end Pyroglutamate_Formation_Pathway n_term_glu N-terminal Glu(ODmab) Residue fmoc_deprotection Fmoc Deprotection (Piperidine) n_term_glu->fmoc_deprotection free_amine Free α-Amino Group fmoc_deprotection->free_amine cyclization Intramolecular Nucleophilic Attack free_amine->cyclization Spontaneous pyroglutamate Nα-Pyroglutamyl Terminated Peptide cyclization->pyroglutamate termination Chain Termination pyroglutamate->termination Aspartimide_Troubleshooting_Logic start Aspartimide Formation Detected with Asp(ODmab) solution1 Incorporate Backbone Protection (Dmb) start->solution1 solution2 Use Alternative Protecting Group (e.g., O-2-PhiPr) start->solution2 solution3 Modify Fmoc Deprotection (add HOBt to piperidine) start->solution3 end Reduced Aspartimide Formation solution1->end solution2->end solution3->end

References

Technical Support Center: Optimizing Hydrazine Concentration for ODmab Removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of hydrazine concentration in the removal of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group from the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues (Asp(ODmab)/Glu(ODmab)) in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and clean deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of hydrazine for ODmab removal?

The standard and widely recommended concentration is 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3][4] This concentration has been shown to be effective for the quantitative cleavage of the Dmab group within minutes under standard conditions.

Q2: How does the ODmab removal reaction work?

The removal of the Dmab group by hydrazine is a two-step process:

  • Hydrazinolysis: Hydrazine first removes the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group. This step releases a chromophoric indazole by-product.

  • 1,6-Elimination: The resulting p-amino benzyl ester becomes unstable and undergoes a spontaneous 1,6-elimination, which liberates the free carboxylic acid of the Asp or Glu side chain.

Q3: Can I monitor the progress of the deprotection reaction?

Yes. The indazole by-product generated during the first step of the reaction has a strong UV absorbance at 290 nm. You can monitor the reaction progress in real-time by measuring the absorbance of the solution flowing from the reaction vessel. The reaction is considered complete when the absorbance returns to the baseline.

Q4: Are there any compatibility issues with other protecting groups?

Yes, hydrazine is not fully orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. Therefore, the N-terminus of the peptide should be protected, typically with a Boc (tert-butoxycarbonyl) group, before treating the resin with hydrazine to prevent undesired Fmoc removal. The Dmab group is, however, stable to the piperidine solutions used for Fmoc removal and to trifluoroacetic acid (TFA) used for Boc removal.

Q5: What are the potential side reactions when using hydrazine for ODmab removal?

Several side reactions can occur:

  • Aspartimide Formation: Peptides containing Asp(ODmab) are susceptible to aspartimide formation.

  • Pyroglutamate Formation: If the N-terminal amino acid is Glu(ODmab), pyroglutamate formation can occur if the α-amino group is unprotected.

  • Peptide Bond Cleavage: At concentrations higher than 2%, hydrazine can cause cleavage of the peptide backbone, particularly at Glycine residues.

  • Conversion of Arginine to Ornithine: Higher concentrations of hydrazine can also lead to the conversion of Arginine residues to Ornithine.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or Sluggish ODmab Removal - Sequence-dependent effects: The rate of cleavage can be influenced by the local peptide sequence.- Peptide aggregation: Secondary structure formation (e.g., β-sheets) can hinder reagent access to the deprotection site.- Extend the reaction time and continue to monitor the UV absorbance at 290 nm until it returns to baseline.- After the initial hydrazine treatment, wash the resin with 20% diisopropylethylamine (DIPEA) in DMF/water (90:10) or 5 mM sodium hydroxide in methanol to facilitate the 1,6-elimination step.- Consider performing the synthesis at an elevated temperature to disrupt aggregation.
Presence of Unexpected Side Products - Hydrazine concentration is too high: Using more than 2% hydrazine can lead to peptide bond cleavage and modification of certain amino acids.- Premature Fmoc group removal: The N-terminal Fmoc group was not adequately protected before hydrazine treatment.- Aspartimide formation: This is a known side reaction for Asp(ODmab).- Strictly adhere to the 2% hydrazine concentration. If difficult deprotection is encountered, consider alternative strategies before increasing the hydrazine concentration.- Ensure the N-terminus is protected with a Boc group prior to ODmab deprotection.- For sequences prone to aspartimide formation, consider alternative protection strategies for the Aspartic acid side chain.
UV Absorbance at 290 nm Does Not Return to Baseline - Incomplete reaction: The deprotection is not yet complete.- Flow issues in continuous flow setup: The reagent may not be reaching the entire resin bed effectively.- Continue the hydrazine treatment and monitoring.- For continuous flow, ensure the column is packed correctly and there are no blockages. Check the flow rate of the pump.

Data on Hydrazine Concentration for ODmab Removal

Hydrazine Monohydrate Concentration in DMFRecommended UsePotential Issues
2% Standard and recommended concentration for routine ODmab removal. Generally provides clean and efficient deprotection. Sluggishness can be sequence-dependent.
> 2% Not generally recommended. May be considered in cases of extremely difficult deprotection, but with caution.Increased risk of side reactions, including peptide bond cleavage at Glycine residues and conversion of Arginine to Ornithine.
Up to 10% Has been employed for difficult removal of the related ivDde protecting group.High risk of the side reactions mentioned above. Should only be used as a last resort after other troubleshooting steps have failed.

Experimental Protocols

Protocol 1: Batch-wise ODmab Deprotection
  • Preparation: Ensure the N-terminal α-amino group of the peptide-resin is protected (e.g., with a Boc group).

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Treatment:

    • Add the 2% hydrazine solution to the peptide-resin in a reaction vessel (approximately 25 mL per gram of resin).

    • Agitate the mixture at room temperature for 3 minutes.

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.

  • Monitoring (Optional but Recommended): Collect the filtrate from each treatment and measure the UV absorbance at 290 nm. The absorbance should increase and then decrease with subsequent washes.

  • Washing: Wash the resin thoroughly with DMF to remove residual hydrazine and the indazole by-product.

Protocol 2: Continuous Flow ODmab Deprotection
  • Preparation: As with the batch-wise protocol, ensure the N-terminus is protected. Pack the peptide-resin into a column.

  • Setup: Connect the column to a pump and a UV detector set to 290 nm.

  • Deprotection:

    • Flow a 2% (v/v) hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

    • Continuously monitor the absorbance of the eluant.

  • Completion: The reaction is complete when the absorbance at 290 nm returns to the baseline value.

  • Washing: Flush the column with DMF until the baseline is stable.

Visualizations

ODmab_Removal_Workflow cluster_prep Preparation cluster_deprotection ODmab Deprotection cluster_troubleshooting Troubleshooting cluster_final Final Steps start Peptide-resin with N-terminal Fmoc and side-chain ODmab protect_n Protect N-terminus (e.g., with Boc) start->protect_n treat_hydrazine Treat with 2% Hydrazine in DMF protect_n->treat_hydrazine monitor_uv Monitor UV at 290 nm treat_hydrazine->monitor_uv Indazole by-product incomplete Incomplete Reaction? monitor_uv->incomplete wash_dipea Wash with 20% DIPEA in DMF/water incomplete->wash_dipea Yes complete Reaction Complete (UV at baseline) incomplete->complete No wash_dipea->treat_hydrazine Re-treat if necessary wash_dmf Wash with DMF complete->wash_dmf next_step Proceed to next synthesis step wash_dmf->next_step

Caption: Experimental workflow for ODmab removal.

Dmab_Removal_Mechanism cluster_step1 Step 1: Hydrazinolysis of ivDde cluster_step2 Step 2: 1,6-Elimination start Asp/Glu(ODmab) hydrazine1 + 2% Hydrazine start->hydrazine1 intermediate1 p-amino benzyl ester intermediate hydrazine1->intermediate1 indazole Indazole by-product (UV active at 290 nm) intermediate1->indazole Release elimination Spontaneous 1,6-Elimination intermediate1->elimination final_product Free Carboxylic Acid (Asp/Glu) elimination->final_product byproduct2 Aza-p-xylylene intermediate elimination->byproduct2 Release

Caption: Mechanism of ODmab removal by hydrazine.

References

alternative reagents to hydrazine for Dmab group cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the cleavage of the Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino}benzyloxycarbonyl) protecting group, with a focus on alternative reagents to the commonly used hydrazine.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to hydrazine for Dmab group cleavage?

While 2% hydrazine in DMF is the standard and often efficient reagent for Dmab cleavage, it can present challenges such as sluggish or incomplete reactions with certain peptide sequences.[1][2] Hydrazine can also lead to side reactions and may pose safety and disposal concerns in some laboratory settings. Alternative reagents can offer milder reaction conditions, improved success with difficult sequences, and a better safety profile.

Q2: What are the main alternative reagents or methods for Dmab cleavage?

The primary alternatives and adjuncts to hydrazine for Dmab cleavage include:

  • Hydroxylamine with Imidazole: A milder nucleophile that can be used for the cleavage of the related Dde and ivDde groups and shows potential for Dmab cleavage.[1][3]

  • Sodium Hydroxide (NaOH): A dilute solution of NaOH in methanol/water can be effective, particularly for overcoming sluggish cleavage.

  • Diisopropylethylamine (DIPEA): Often used as an additive to facilitate the second step of Dmab cleavage, especially in cases of slow reaction rates.[1]

  • Ethylene Diamine: Has been reported for the deprotection of similar amine-protecting groups and may be a viable, less harsh alternative.

Q3: Can these alternative reagents be used for the related Dde and ivDde protecting groups?

Yes, reagents like hydroxylamine with imidazole were initially reported for the selective removal of Dde and ivDde groups in the presence of Fmoc. The cleavage mechanism is similar, making these reagents potentially applicable to Dmab deprotection as well.

Troubleshooting Guides

Issue: Incomplete or Sluggish Dmab Cleavage with Hydrazine

Diagram: Dmab Cleavage Troubleshooting Workflow

start Incomplete Dmab Cleavage with Hydrazine increase_hydrazine Increase Hydrazine Concentration (up to 10%) or Reaction Time start->increase_hydrazine add_dipea Add 20% DIPEA in DMF/water (9:1) start->add_dipea use_naoh Use 5 mM NaOH in Methanol/Water start->use_naoh check_monitoring Verify Spectrophotometric Monitoring at 290 nm increase_hydrazine->check_monitoring add_dipea->check_monitoring use_naoh->check_monitoring result Complete Cleavage check_monitoring->result

Caption: Troubleshooting workflow for incomplete Dmab cleavage.

Possible Cause Suggestion Reference
Sequence-dependent slow cleavageWash the resin with 20% DIPEA in DMF/water (90:10) after the initial hydrazine treatment to facilitate the elimination step.
Insufficient reagent strength or timeIncrease the hydrazine concentration from 2% up to 10% in DMF or increase the number of hydrazine treatments.
Aggregation of the peptide on the resinAfter the hydrazine treatment, use 5 mM sodium hydroxide in methanol to promote cleavage.
Inaccurate monitoring of the reactionEnsure that the cleavage is monitored spectrophotometrically by following the release of the indazole byproduct at 290 nm until the absorbance returns to baseline.
Issue: Side Reactions During Dmab Protection/Cleavage

Diagram: Common Side Reactions with Dmab Protecting Group

dmab Dmab Protected Amino Acid aspartimide Aspartimide Formation (especially Asp-Gly sequences) dmab->aspartimide Base-catalyzed pyroglutamate Pyroglutamate Formation (N-terminal Glu) dmab->pyroglutamate Intramolecular cyclization

Caption: Side reactions associated with the Dmab protecting group.

Side Reaction Description Prevention/Solution Reference
Aspartimide FormationIntramolecular cyclization of an aspartic acid residue, particularly in Asp-Gly sequences, leading to a succinimide derivative. This is a known issue with Dmab-protected aspartic acid.The use of the 2-phenylisopropyl (2-PhiPr) group for Asp side-chain protection can significantly reduce aspartimide formation.
Pyroglutamate FormationN-terminal glutamic acid residues protected with Dmab can cyclize to form pyroglutamate, leading to chain termination.Avoid leaving the N-terminal α-amino group unprotected for extended periods after coupling a Dmab-protected glutamic acid.

Alternative Reagent Protocols and Data

Hydroxylamine and Imidazole

This method offers a milder alternative to hydrazine and is particularly useful for the deprotection of the related Dde and ivDde groups, showing good orthogonality with the Fmoc group.

Experimental Protocol:

  • Prepare a deprotection solution of hydroxylamine hydrochloride (1 equivalent based on resin loading) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP).

  • Add the solution to the peptide-resin.

  • Gently agitate the mixture at room temperature for 30 minutes to 1 hour.

  • Filter the resin and wash thoroughly with DMF.

Parameter Value/Condition
Reagents Hydroxylamine hydrochloride, Imidazole
Solvent N-methylpyrrolidone (NMP)
Concentration 1 eq. Hydroxylamine HCl, 0.75 eq. Imidazole
Reaction Time 30 - 60 minutes
Temperature Room Temperature

Troubleshooting:

  • Incomplete Cleavage: Increase the reaction time or the equivalents of hydroxylamine and imidazole. Ensure the reagents are fresh.

  • Compatibility with Fmoc: This method is reported to be compatible with Fmoc protecting groups.

Sodium Hydroxide (NaOH)

A dilute solution of NaOH can be effective for Dmab cleavage, especially when hydrazine treatment is sluggish.

Experimental Protocol:

  • Following the initial treatment with 2% hydrazine in DMF to remove the ivDde moiety, wash the resin.

  • Prepare a 5 mM solution of NaOH in a 1:1 (v/v) mixture of water and methanol.

  • Treat the resin with the NaOH solution for 3 hours.

  • Wash the resin thoroughly with methanol, DMF, and DCM.

Parameter Value/Condition
Reagent Sodium Hydroxide (NaOH)
Solvent Water/Methanol (1:1 v/v)
Concentration 5 mM
Reaction Time 3 hours
Temperature Room Temperature

Troubleshooting:

  • Peptide Degradation: Prolonged exposure to basic conditions can potentially lead to side reactions like racemization or hydrolysis of the peptide backbone. It is crucial to adhere to the recommended reaction time and concentration.

  • Incomplete Cleavage: Ensure the preceding hydrazine treatment was sufficient to remove the ivDde part of the Dmab group.

Ethylene Diamine

Ethylene diamine has been reported for the deprotection of other amine protecting groups on solid phase and may serve as a less harsh alternative to hydrazine.

Experimental Protocol (General, requires optimization for Dmab):

  • Swell the peptide-resin in a suitable solvent like isopropanol.

  • Treat the resin with a solution of ethylene diamine (e.g., 10 equivalents) in isopropanol.

  • Agitate the mixture at room temperature. Reaction time will need to be determined empirically.

  • Wash the resin extensively with isopropanol, DMF, and DCM.

Parameter Value/Condition
Reagent Ethylene Diamine
Solvent Isopropanol
Concentration Excess (e.g., 10 equivalents)
Reaction Time To be determined empirically
Temperature Room Temperature

Troubleshooting:

  • Reaction Optimization: The optimal concentration, reaction time, and temperature for Dmab cleavage with ethylene diamine will likely be sequence-dependent and require careful optimization.

  • Side Reactions: As a primary amine, ethylene diamine could potentially react with other functionalities on the peptide. Careful analysis of the cleaved peptide is recommended.

Comparative Summary of Reagents

Reagent/Method Typical Conditions Advantages Potential Disadvantages
Hydrazine 2% in DMF, 3 x 3 minWell-established, generally efficient.Sluggish with some sequences, potential side reactions, safety concerns.
Hydroxylamine/Imidazole 1 eq. / 0.75 eq. in NMP, 30-60 minMilder, good orthogonality with Fmoc.Less data available specifically for Dmab, may require optimization.
Sodium Hydroxide 5 mM in H₂O/Methanol, 3 hEffective for sluggish cleavages.Risk of base-mediated side reactions.
DIPEA (additive) 20% in DMF/H₂O (9:1)Facilitates the second elimination step.Used in conjunction with hydrazine, not a standalone reagent.
Ethylene Diamine Excess in IsopropanolPotentially milder and safer than hydrazine.Requires significant optimization, potential for side reactions.

References

Technical Support Center: Troubleshooting Peptide Cyclization with Glu(ODmab) and HBTU

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the cyclization of peptides containing a glutamic acid residue protected with 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (ODmab) using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyclization of peptides containing Glu(ODmab) with HBTU.

Problem 1: Failed or Low Yield of Cyclization

Question: My peptide cyclization reaction is failing or resulting in very low yields. Mass spectrometry analysis shows the presence of the linear peptide and several unexpected byproducts. What could be the cause?

Answer:

Failed cyclization of peptides containing Glu(ODmab) when using HBTU is a known issue and can be attributed to several factors, primarily involving side reactions with both the ODmab protecting group and the HBTU reagent itself.[1][2][3]

Potential Causes and Solutions:

CauseProposed SolutionRationale
Guanidinylation of the N-terminal amine 1. Pre-activate the C-terminal carboxyl group: Instead of adding HBTU directly to the reaction mixture containing the peptide, pre-activate the C-terminal carboxyl group with HBTU and a base (e.g., DIPEA) for a short period (1-5 minutes) before adding it to the deprotected N-terminal amine. 2. Use an alternative coupling reagent: Consider using a coupling reagent less prone to this side reaction, such as HATU, HCTU, or a carbodiimide-based reagent like DIC/HOBt.HBTU can react with the free N-terminal amine of the peptide to form a stable tetramethylguanidinium (Tmg) adduct.[4][5] This modification caps the N-terminus, preventing the intramolecular cyclization reaction. Pre-activation ensures the HBTU is consumed in activating the carboxyl group before it can react with the amine.
Pyroglutamate Formation 1. Ensure complete and rapid cyclization: Optimize reaction conditions (concentration, temperature, equivalents of reagents) to favor rapid cyclization. 2. Use an alternative protecting group for Glu: If pyroglutamate formation is persistent, consider using a more stable protecting group for the glutamic acid side chain, such as an allyl ester (OAll) or a tert-butyl ester (OtBu).Peptides with an N-terminal glutamic acid residue (even with side-chain protection) are prone to intramolecular cyclization to form a pyroglutamyl (pGlu) residue, especially if the N-terminal amine is deprotected for an extended period before successful cyclization.
Modification of other side chains 1. Verify orthogonal protection: Ensure that all other reactive side chains (e.g., Lys, Orn) are protected with groups that are stable to the cyclization conditions. 2. Use alternative coupling reagents: As mentioned, switching to a different class of coupling reagent can mitigate side reactions.In some reported cases of failed cyclization with Glu(ODmab) and HBTU, modification of other amino acid side chains, such as the Nε-amino group of lysine, has been observed.
Incomplete or Sluggish ODmab Deprotection 1. Optimize hydrazine treatment: Ensure complete removal of the ODmab group by monitoring the deprotection reaction. The cleavage can be sequence-dependent and may require longer reaction times or multiple treatments with 2% hydrazine in DMF. 2. Consider alternative protecting groups: If deprotection is consistently problematic, using an alternative orthogonal protecting group like OAll may be a more reliable strategy.The deprotection of the ODmab group via a two-stage process involving hydrazinolytic cleavage and subsequent 1,6-elimination can sometimes be slow. Incomplete deprotection will prevent the desired cyclization.

Problem 2: Observation of an Unexpected Mass Addition of +96 Da

Question: I am observing a significant byproduct with a mass increase of approximately 96 Da on my N-terminal amine. What is this modification?

Answer:

This mass addition is characteristic of the formation of a tetramethylguanidinium (Tmg) group on the N-terminal amine of your peptide. This occurs when HBTU reacts directly with the primary amine.

Experimental Protocol: Pre-activation of the Carboxyl Group

  • Dissolve the linear peptide (with the deprotected N-terminus and protected side chains, except for the C-terminal carboxyl group) in an appropriate solvent (e.g., DMF).

  • In a separate vial, dissolve HBTU (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (2 eq.) in DMF.

  • Allow the HBTU/DIPEA mixture to pre-activate for 1-5 minutes at room temperature.

  • Add the activated carboxyl solution to the solution of the linear peptide.

  • Monitor the reaction by LC-MS until completion.

Frequently Asked Questions (FAQs)

Q1: Why is HBTU causing side reactions with my Glu(ODmab)-containing peptide?

A1: HBTU is a uronium-based coupling reagent that can act as a guanidinylating agent, especially in the absence of a readily available carboxylic acid. The free N-terminal amine of the peptide can attack the guanidinium carbon of HBTU, leading to the formation of a stable, non-reactive tetramethylguanidinium adduct.

Q2: Are there alternative protecting groups for glutamic acid that are more compatible with HBTU-mediated cyclization?

A2: Yes, several studies have shown that using an allyl ester (OAll) for the glutamic acid side chain is a successful strategy for cyclization with HBTU in cases where Glu(ODmab) has failed. The OAll group is stable to the conditions used for Fmoc-based synthesis and can be selectively removed using a palladium catalyst.

Q3: What are the recommended deprotection conditions for the ODmab group?

A3: The standard condition for ODmab removal is treatment with 2% hydrazine in DMF. The reaction progress can be monitored by observing the release of a UV-active byproduct. It is crucial to ensure complete deprotection before proceeding with the cyclization step.

Q4: Can I use a different coupling reagent instead of HBTU?

A4: Absolutely. If you continue to face issues with HBTU, consider using alternative coupling reagents. HATU is often a good alternative as it is known for its high efficiency and reduced side reactions. Carbodiimide-based reagents like DIC in combination with an additive like HOBt or OxymaPure® are also effective and work through a different activation mechanism, which may avoid the side reactions seen with HBTU.

Q5: How can I prevent pyroglutamate formation?

A5: Pyroglutamate formation is an intramolecular side reaction that can occur with N-terminal glutamine or glutamic acid residues. To minimize this, ensure that the N-terminal amine is not left deprotected for extended periods before the cyclization reaction is initiated. Working at higher concentrations during the cyclization step can also favor the desired intramolecular reaction over the formation of pyroglutamate.

Visualizing the Problem and Solution

Below are diagrams illustrating the key chemical transformations and a recommended troubleshooting workflow.

Failed_Cyclization cluster_reactants Reactants cluster_products Observed Products Peptide Linear Peptide (Glu(ODmab), free N-terminus) Guanidinylated Guanidinylated Peptide (Failed Cyclization) Peptide->Guanidinylated Side Reaction with HBTU Pyroglutamate Pyroglutamate Peptide Peptide->Pyroglutamate Intramolecular Side Reaction Cyclized Desired Cyclic Peptide Peptide->Cyclized Desired Reaction (Low Yield) HBTU HBTU HBTU->Guanidinylated

Caption: Potential pathways in the cyclization of a Glu(ODmab) peptide with HBTU.

Troubleshooting_Workflow Start Failed Cyclization of Glu(ODmab) Peptide with HBTU Check_Mass_Spec Analyze Mass Spec Data for Byproducts Start->Check_Mass_Spec Guanidinylation Guanidinylation (+96 Da) Detected? Check_Mass_Spec->Guanidinylation Pyroglutamate Pyroglutamate Formation Detected? Guanidinylation->Pyroglutamate No Preactivate Implement Pre-activation Protocol for HBTU Guanidinylation->Preactivate Yes Optimize_Cyclization Optimize Cyclization Conditions (Concentration, Time) Pyroglutamate->Optimize_Cyclization Yes Change_Protecting_Group Use Alternative Glu Protecting Group (e.g., OAll) Pyroglutamate->Change_Protecting_Group No / Persistent Change_Coupling_Reagent Switch to Alternative Coupling Reagent (e.g., HATU, DIC/HOBt) Preactivate->Change_Coupling_Reagent Still Fails Success Successful Cyclization Preactivate->Success Change_Coupling_Reagent->Success Optimize_Cyclization->Change_Protecting_Group Still Fails Optimize_Cyclization->Success Change_Protecting_Group->Success

Caption: Troubleshooting workflow for failed peptide cyclization.

References

purification strategies for peptides synthesized with Fmoc-Glu(ODmab)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis utilizing Fmoc-Glu(ODmab)-OH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully purifying peptides containing this orthogonally protected glutamic acid residue.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

A1: this compound is used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a glutamic acid residue whose side-chain carboxyl group can be selectively deprotected while the peptide is still on the solid support. This strategy is essential for on-resin modifications such as side-chain cyclization (lactam bridge formation), branching, or the attachment of reporter molecules.[1][2]

Q2: What makes the ODmab protecting group "orthogonal"?

A2: The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is considered quasi-orthogonal because it is stable under the conditions used to remove both the temporary Nα-Fmoc protecting group (20% piperidine in DMF) and the final acid-labile side-chain protecting groups (e.g., TFA cleavage cocktail).[3] It is selectively cleaved using a different chemical mechanism, specifically with a dilute solution of hydrazine.

Q3: What is the mechanism of ODmab group removal?

A3: The removal of the Dmab group is a two-step process. First, treatment with hydrazine cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety. This is followed by a spontaneous 1,6-elimination reaction of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid side-chain of the glutamic acid residue.

Q4: Can I perform ODmab deprotection before completing the entire peptide sequence?

A4: No. The reagent used for ODmab deprotection, hydrazine, will also remove the Nα-Fmoc group. Therefore, the full peptide backbone must be synthesized and the N-terminus must be protected (e.g., with a Boc group or by acetylation) before proceeding with the selective deprotection of the Glu(ODmab) side-chain.

Q5: How can I monitor the progress of the ODmab deprotection reaction?

A5: The initial cleavage of the N-ivDde moiety releases an indazole by-product that has a strong UV absorbance. The progress of this first step can be monitored spectrophotometrically by measuring the absorbance of the resin filtrate at 290 nm. The reaction is considered complete when no further increase in absorbance is detected.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of peptides containing a Glu(ODmab) residue.

Issue IDProblemPotential CausesRecommended Solutions
OD-01 Incomplete ODmab Deprotection (Mass spec shows mass of peptide + Dmab remnant)1. Insufficient hydrazine treatment time or concentration. 2. Sluggish 1,6-elimination of the p-aminobenzyl ester, which can be sequence-dependent.1. Repeat the treatment with 2% hydrazine in DMF. Ensure the resin is well-swollen and agitated. 2. After hydrazine treatment, wash the resin with a solution of 20% DIPEA in DMF/water (90:10) or 5 mM NaOH in methanol/water to facilitate the elimination step.
OD-02 Formation of Pyroglutamate (Mass spec shows mass of desired peptide - 18 Da at N-terminus)This occurs if the N-terminal residue is Glu(ODmab) and its α-amino group is left unprotected for an extended period, leading to intramolecular cyclization.1. Ensure the N-terminus is protected (e.g., with Boc₂O) immediately after the final Fmoc deprotection step and before ODmab cleavage. 2. Minimize the time the N-terminal Glu is deprotected before the next coupling or modification step.
SPPS-01 Presence of Deletion Sequences (Mass spec shows peaks corresponding to the target peptide missing one or more amino acids)1. Incomplete Fmoc deprotection. 2. Inefficient coupling reaction, often due to steric hindrance or peptide aggregation on the resin.1. Increase Fmoc deprotection time or perform a double deprotection. Use a UV detector to monitor Fmoc removal. 2. Use a stronger coupling agent (e.g., HATU), double couple the problematic residue, or use chaotropic salts (e.g., LiCl) to disrupt aggregation. Consider using a low-loading resin to minimize inter-chain aggregation.
PUR-01 Poor Peak Shape or Resolution During HPLC 1. Peptide is precipitating on the column. 2. Inappropriate gradient or mobile phase. 3. Column is overloaded.1. Dissolve the crude peptide in a stronger solvent (e.g., containing a small amount of DMSO or formic acid) before injection. Ensure the sample is fully dissolved and filtered. 2. Optimize the HPLC gradient; a shallower gradient often improves the resolution of closely eluting impurities. 3. Reduce the amount of peptide injected onto the column.
PUR-02 Multiple Unidentified Peaks in HPLC Chromatogram 1. Side-reactions during final TFA cleavage due to inadequate scavengers. 2. Aspartimide formation, especially at Asp-Xxx sequences. 3. Oxidation of sensitive residues (Met, Trp, Cys).1. Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water, EDT) based on the peptide sequence. 2. For Asp-containing peptides, add an acidic additive like 0.1 M HOBt to the piperidine solution during Fmoc deprotection to suppress cyclization. 3. Degas solvents and keep the peptide under an inert atmosphere (argon or nitrogen) if possible. Add scavengers like DTT to the cleavage cocktail for Met-containing peptides.

Experimental Protocols & Methodologies

Protocol 1: On-Resin Deprotection of the Glu(ODmab) Side-Chain

This protocol describes the selective removal of the Dmab protecting group from the glutamic acid side-chain while the peptide is anchored to the solid support.

Materials:

  • Peptidyl-resin with a protected N-terminus (e.g., Boc-protected).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Hydrazine monohydrate.

  • Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF.

  • Optional Wash Solution: 5 mM Sodium Hydroxide (NaOH) in Methanol/Water (1:1 v/v).

Procedure:

  • Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF from the resin.

  • Add the Deprotection Solution (2% hydrazine in DMF) to the resin (approx. 25 mL per gram of resin).

  • Agitate the resin suspension gently at room temperature for 3 minutes.

  • Drain the solution. The filtrate can be collected and its absorbance at 290 nm measured to monitor the reaction.

  • Repeat steps 3-5 two to four more times, or until the UV absorbance of the filtrate no longer increases.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the indazole by-product.

  • Optional (for sluggish elimination): If cleavage of the p-aminobenzyl ester is known to be slow for the sequence, wash the resin with the 5 mM NaOH solution for 1-3 hours.

  • Wash the resin again with methanol (5 times), DMF (5 times), and finally with DCM (5 times).

  • Dry the resin under vacuum. The resin is now ready for on-resin modification or final cleavage.

Protocol 2: General Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for purifying the crude peptide after cleavage from the resin.

Materials:

  • Crude, lyophilized peptide.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • C18 silica-based preparative or semi-preparative HPLC column.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1-10 mg/mL. If solubility is an issue, a minimal amount of acetonitrile or formic acid can be added.

  • Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the HPLC system and the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Injection and Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be 10% to 60% B over 30-60 minutes at a flow rate appropriate for the column size.

  • Detection: Monitor the column eluate using a UV detector at 210-220 nm, where the peptide backbone absorbs strongly.

  • Fraction Collection: Collect fractions corresponding to the main product peak, which should be the peak with the correct mass as verified by mass spectrometry.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity.

  • Lyophilization: Pool the pure fractions, freeze the solution, and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Visualizations

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Modification cluster_2 Cleavage & Purification Resin Start with Resin Coupling Iterative Cycles: 1. Fmoc Deprotection (Piperidine) 2. Amino Acid Coupling (e.g., HATU) Resin->Coupling Glu_ODmab Couple this compound Coupling->Glu_ODmab N_Protect N-Terminus Protection (e.g., Boc) Glu_ODmab->N_Protect ODmab_Deprotect Selective Deprotection of Glu(ODmab) (2% Hydrazine in DMF) N_Protect->ODmab_Deprotect Modification On-Resin Modification (e.g., Cyclization, Branching) ODmab_Deprotect->Modification Cleavage Final Cleavage from Resin (TFA + Scavengers) Modification->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation HPLC Purification by RP-HPLC Precipitation->HPLC Lyophilization Lyophilization HPLC->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide

Caption: Workflow for synthesis and purification using this compound.

G Start Peptide-Glu(ODmab) Step1 Step 1: Hydrazinolysis Reagent: 2% Hydrazine in DMF Start->Step1 Intermediate Intermediate: Peptide-Glu(O-p-aminobenzyl ester) + Indazole By-product (UV active) Step1->Intermediate Cleaves N-ivDde moiety Step2 Step 2: 1,6-Elimination (Spontaneous or Base-catalyzed) Intermediate->Step2 End Deprotected Peptide-Glu(OH) Step2->End Releases free carboxylic acid G Start Crude Peptide HPLC shows low purity CheckMass Analyze main peaks by Mass Spectrometry Start->CheckMass MassCorrect Does a major peak have the correct mass? CheckMass->MassCorrect MassIncorrect Incorrect Mass? CheckMass->MassIncorrect MassCorrect->MassIncorrect No OptimizeHPLC Optimize HPLC gradient for better separation. (See Protocol 2) MassCorrect->OptimizeHPLC Yes IncompleteDeprotection Mass = Peptide + Dmab? (See Issue OD-01) MassIncorrect->IncompleteDeprotection Mass > Expected DeletionSequence Mass < Expected? (See Issue SPPS-01) MassIncorrect->DeletionSequence Mass < Expected SideReaction Unexpected Mass? (See Issue PUR-02) MassIncorrect->SideReaction Other

References

Technical Support Center: Optimizing Dmab Linker Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the enzymatic cleavage of peptide linkers in antibody-drug conjugates (ADCs), with a focus on the impact of amino acid sequence on cleavage efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability and cleavage efficiency of peptide linkers in ADCs?

A1: The stability and cleavage efficiency of peptide linkers in ADCs are critical for their therapeutic efficacy and safety.[1] Key influencing factors include:

  • Amino Acid Sequence: The sequence of the peptide linker is a primary determinant of its susceptibility to enzymatic cleavage. For instance, dipeptide-based linkers often require a hydrophilic residue at the P1 position and a hydrophobic residue at the P2 position for efficient cleavage by proteases like Cathepsin B.[2]

  • Enzyme Specificity: The linker must be a substrate for an enzyme that is highly active at the target site (e.g., within the lysosome of a cancer cell) but has low activity in systemic circulation to prevent premature payload release.[]

  • Steric Hindrance: The structure of the payload and its proximity to the cleavage site can sterically hinder enzyme access, reducing cleavage efficiency. Spacers, such as p-aminobenzyl carbamate (PABC), are often incorporated to mitigate this issue.[4][5]

  • Chemical Stability: The linker's chemical bonds must be stable at physiological pH (around 7.4) in the bloodstream to avoid non-specific payload release.

  • Hydrophilicity/Hydrophobicity: The overall hydrophobicity of the linker-payload can affect ADC aggregation and pharmacokinetics. More hydrophilic linkers can improve solubility and in vivo stability.

Q2: My Valine-Citrulline (Val-Cit) linked ADC shows high stability in human plasma but is rapidly cleaved in mouse plasma during preclinical studies. Why is this happening and how can I address it?

A2: This is a well-documented issue. The Val-Cit linker, while generally stable in human plasma, is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature payload release in murine models. This can complicate the interpretation of preclinical efficacy and toxicity studies.

To address this, consider using a modified linker that is more stable in mouse plasma. A successful approach has been the development of the glutamic acid-valine-citrulline (EVCit) tripeptide linker. The addition of the polar glutamic acid residue at the P3 position enhances stability against Ces1c-mediated degradation without significantly impairing its susceptibility to Cathepsin B cleavage within the target cell.

Q3: How can I detect and quantify premature linker cleavage in my ADC experiments?

A3: Several analytical techniques are available to detect and quantify the premature release of the payload from an ADC:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying the intact ADC, free payload, and various metabolites in biological matrices like plasma.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be designed to measure the concentration of intact ADC (detecting both antibody and drug) or the amount of free payload.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as reversed-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) can be used to separate different ADC species based on their drug-to-antibody ratio (DAR), providing insights into drug loss over time.

Q4: What is the "bystander effect" and how does linker stability influence it?

A4: The "bystander effect" refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring antigen-negative cancer cells. This is particularly important in heterogeneous tumors where not all cells express the target antigen.

Linker stability is crucial for a controlled bystander effect. If the linker is too stable and the payload is not efficiently released, the bystander effect will be limited. Conversely, if the linker is unstable in the bloodstream, premature payload release can lead to systemic toxicity and a reduced therapeutic window, which is an uncontrolled and undesirable bystander effect.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you might encounter during your experiments.

Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays

This indicates that your ADC is unstable in circulation, leading to premature release of the cytotoxic drug.

Potential Cause Recommended Solution
Inherent Linker Instability The chosen peptide sequence may be susceptible to cleavage by plasma proteases. Consider modifying the linker sequence. For Val-Cit linkers in mouse models, switching to an EVCit tripeptide can improve stability.
Susceptible Linker Chemistry Certain chemical linkages, like those formed via a thiol-maleimide reaction, can be unstable and undergo a retro-Michael reaction, leading to payload deconjugation.
Assay Artifacts The experimental conditions of the plasma stability assay may be causing artificial degradation. Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C). Include a control with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.

Issue 2: Inconsistent or Poor In Vivo Efficacy Despite Good In Vitro Potency

This may suggest that the ADC is losing its payload before it can reach the tumor site, or that the released payload is not effectively killing tumor cells.

G start Inconsistent In Vivo Efficacy premature_release Premature Payload Release? start->premature_release pk_studies Conduct PK studies to measure intact ADC, total antibody, and free payload. premature_release->pk_studies Yes poor_penetration Poor Tumor Penetration? premature_release->poor_penetration No linker_instability Linker Instability Confirmed pk_studies->linker_instability troubleshoot_issue1 Refer to Troubleshooting Guide for Issue 1 linker_instability->troubleshoot_issue1 adc_distribution Evaluate ADC distribution in tumor tissue. poor_penetration->adc_distribution Yes resistance ADC Resistance Mechanisms? poor_penetration->resistance No investigate_resistance Investigate antigen downregulation or changes in ADC processing. resistance->investigate_resistance

Issue 3: Low or No Signal in Cathepsin B Cleavage Assay

This suggests a problem with the assay setup or the reagents.

Potential Cause Recommended Solution
Inactive Enzyme Ensure proper storage and handling of the Cathepsin B enzyme. Use a fresh aliquot and confirm its activity with a known positive control substrate.
Incorrect Buffer Conditions The optimal pH for Cathepsin B activity is acidic (typically pH 5.0-6.0). Verify that the assay buffer is within this range.
Suboptimal Substrate Concentration The concentration of the peptide linker substrate may be too low. Prepare a serial dilution of the substrate to determine the optimal concentration range.
Insufficient Incubation Time Optimize the incubation time to ensure the reaction proceeds to a detectable level but remains within the linear range.
Steric Hindrance The payload on the ADC may be sterically hindering Cathepsin B from accessing the cleavage site. Ensure your linker design includes an appropriate spacer.

Data Presentation: Impact of Sequence on Cleavage Efficiency

The following table summarizes the relative cleavage rates and stability of different peptide linkers. This data is compiled from multiple sources and is intended for comparative purposes. Absolute rates can vary based on the specific ADC construct and assay conditions.

Linker VariantP2 ResidueP1 ResidueRelative Cleavage Rate (Cathepsin B)Half-Life in Human PlasmaHalf-Life in Mouse PlasmaKey CharacteristicsReference(s)
Val-Cit ValineCitrullineStandard~230 days~80 hoursGold standard, highly sensitive to Cathepsin B but unstable in mouse plasma.
Phe-Lys PhenylalanineLysineFaster than Val-Cit~30 days~12.5 hoursFaster cleavage but lower plasma stability compared to Val-Cit.
Val-Ala ValineAlanine~50% of Val-CitHighUnstableLower hydrophobicity, can achieve higher DARs with less aggregation.
Glu-Val-Cit (EVCit) ValineCitrullineSimilar to Val-CitHigh>28 daysSignificantly more stable in mouse plasma, designed to resist Ces1c cleavage.
Asn-Asn AsparagineAsparagine5x faster than Val-Cit (in lysosomes)HighHighCleaved by legumain, stable against human neutrophil elastase.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (LC-MS/MS Method)

This protocol evaluates the susceptibility of a linker to cleavage by purified Cathepsin B.

Objective: To determine the rate and extent of linker cleavage in an ADC construct.

Materials:

  • ADC conjugated with the peptide linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

  • Quench Solution: Acetonitrile with an internal standard

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

  • In a 96-well plate, add the ADC solution to the assay buffer.

  • Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.

  • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the reaction by adding the quench solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Calculate the cleavage rate and half-life of the linker.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_adc Prepare ADC Stock Solution add_adc Add ADC to Assay Buffer in 96-well plate prep_adc->add_adc prep_enzyme Prepare Cathepsin B Solution start_reaction Initiate reaction with Cathepsin B prep_enzyme->start_reaction add_adc->start_reaction incubate Incubate at 37°C for various time points start_reaction->incubate quench Quench reaction at each time point incubate->quench lcms Analyze samples by LC-MS/MS quench->lcms calculate Calculate cleavage rate and half-life lcms->calculate

Protocol 2: Plasma Stability Assay

This assay assesses the stability of the ADC linker in a biological matrix.

Objective: To determine the stability of the ADC linker in plasma over time.

Materials:

  • ADC conjugated with the peptide linker

  • Human or mouse plasma

  • Incubator

  • ELISA or LC-MS/MS system

Procedure:

  • Thaw the plasma at 37°C.

  • Spike the ADC into the plasma to a final concentration.

  • Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).

  • At each time point, take an aliquot of the mixture and store it at -80°C until analysis.

  • Analyze the samples to determine the concentration of the intact ADC. This can be done using a sandwich ELISA that detects both the antibody and the drug, or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).

  • Plot the percentage of intact ADC over time to determine the stability of the linker.

G start Start thaw_plasma Thaw plasma at 37°C start->thaw_plasma spike_adc Spike ADC into plasma thaw_plasma->spike_adc incubate Incubate at 37°C spike_adc->incubate take_aliquots Take aliquots at various time points incubate->take_aliquots store Store aliquots at -80°C take_aliquots->store analysis Analyze intact ADC concentration (ELISA or LC-MS/MS) store->analysis plot_data Plot % intact ADC vs. time analysis->plot_data end Determine linker stability plot_data->end

References

Validation & Comparative

A Comparative Guide to Fmoc-Glu(ODmab)-OH and Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high peptide yield and purity.[1] For acidic amino acids like glutamic acid (Glu), the choice of side-chain protection dictates the deprotection strategy and can significantly influence the synthesis outcome. This guide provides an objective comparison between two commonly used protected glutamic acid derivatives: Fmoc-Glu(ODmab)-OH and Fmoc-Glu(OtBu)-OH.

At a Glance: Key Differences

FeatureFmoc-Glu(OtBu)-OHThis compound
Protecting Group tert-Butyl (tBu) ester4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (Dmab)
Deprotection Condition Strong Acid (e.g., high concentration TFA)Very Mild Base (e.g., 2% Hydrazine in DMF)
Orthogonality Orthogonal to Fmoc groupOrthogonal to Fmoc and most acid-labile groups (e.g., Boc, tBu, Trt)
Primary Application Standard incorporation of glutamic acid in Fmoc-SPPSOn-resin side-chain modification, synthesis of cyclic peptides, glycopeptides[2]
Potential Side Reactions t-butyl cation-mediated side reactions (alkylation of Trp, Tyr, Met, Cys)[3]Nα-pyroglutamyl chain termination, modification of Lys side-chain with HBTU[2]

In-Depth Comparison

Fmoc-Glu(OtBu)-OH: The Workhorse of SPPS

Fmoc-Glu(OtBu)-OH is a widely adopted building block in Fmoc-SPPS due to the stability of the tert-butyl (OtBu) ester protecting group. It is stable to the mild basic conditions (typically 20% piperidine in DMF) used for the repetitive removal of the Nα-Fmoc group. The OtBu group is cleaved simultaneously with other acid-labile side-chain protecting groups (like Boc and Trt) and the peptide's cleavage from the resin, typically using a high concentration of trifluoroacetic acid (TFA).

Advantages:

  • High Stability: The OtBu group is robust and withstands the iterative cycles of Fmoc deprotection without premature cleavage.

  • Simplicity: Its removal occurs during the final global deprotection step, simplifying the overall workflow.

Disadvantages:

  • Harsh Cleavage Conditions: The use of strong acids like TFA can be detrimental to sensitive peptide sequences or post-translational modifications.

  • Side Reactions: During cleavage, the liberated tert-butyl cation is a reactive electrophile that can modify nucleophilic residues such as tryptophan, tyrosine, methionine, and cysteine. The inclusion of scavengers like water, triisopropylsilane (TIPS), and 1,2-ethanedithiol (EDT) is crucial to minimize these side reactions.

This compound: The Specialist for Orthogonal Strategies

This compound offers an additional layer of orthogonality in complex peptide synthesis. The Dmab ester is stable to both the basic conditions of Fmoc removal and the acidic conditions used for OtBu or Boc deprotection. This unique stability allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the resin and other protecting groups are intact. The Dmab group is typically removed using a very mild base, such as 2% hydrazine in DMF.

Advantages:

  • True Orthogonality: Enables selective deprotection of the glutamic acid side chain for on-resin modifications like cyclization, branching, or conjugation.

  • Mild Deprotection: The use of hydrazine is a significantly milder condition than high-concentration TFA, preserving sensitive functionalities within the peptide.

Disadvantages:

  • Potential for Side Reactions: During the synthesis of fully protected peptides, the use of Glu(ODmab) has been associated with the formation of Nα-pyroglutamyl chain-terminated peptides. Additionally, when using HBTU as a coupling reagent for side-chain to side-chain cyclization involving a Lys residue, modification of the Lys Nε-amino group has been observed.

  • Additional Synthesis Step: Requires a separate on-resin deprotection step, adding to the overall synthesis time and complexity.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Deprotection and Cleavage for Peptides Containing Glu(OtBu)

This protocol outlines the final step of Fmoc-SPPS for a peptide containing one or more Glu(OtBu) residues.

  • Final Nα-Fmoc Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF (v/v) for 5-20 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and then dry under vacuum.

  • Global Deprotection and Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common formulation is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v). Caution: Prepare fresh in a fume hood.

    • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Protocol 2: Selective On-Resin Deprotection of Glu(ODmab)

This protocol describes the selective removal of the Dmab group from a glutamic acid side chain while the peptide remains on the resin.

  • Resin Preparation:

    • Ensure the N-terminus of the peptide is protected (either with Fmoc or Boc group).

    • Swell the peptide-resin in DMF.

  • Dmab Group Cleavage:

    • Prepare a solution of 2% hydrazine in DMF (v/v). Caution: Hydrazine is toxic. Handle with appropriate safety measures.

    • Treat the peptide-resin with the hydrazine solution. The reaction is typically complete within minutes. Monitor the reaction for completeness.

    • Wash the resin extensively with DMF to remove all traces of hydrazine.

    • The newly exposed carboxylic acid side chain is now available for subsequent on-resin modification (e.g., lactam bridge formation).

Visualizing the Chemistry

spips_workflow start Start: Resin deprotection deprotection start->deprotection final_deprotection Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) final_peptide Purified Peptide final_deprotection->final_peptide wash2 wash2 wash2->final_deprotection After final AA

deprotection_mechanisms

orthogonal_strategy start Peptide-Resin Nα-Fmoc-AA(PG)-...-Glu(ODmab)-...-Lys(Boc)-Resin step1 1. Piperidine/DMF start->step1 out1 Nα-H₂N-AA(PG)-...-Glu(ODmab)-...-Lys(Boc)-Resin step1->out1 Removes Nα-Fmoc step2 2. Hydrazine/DMF out2 Nα-H₂N-AA(PG)-...-Glu(OH)-...-Lys(Boc)-Resin step2->out2 Selectively removes ODmab step3 3. On-Resin Cyclization (e.g., HATU) out3 Cyclic Peptide on Resin step3->out3 Forms Lactam Bridge step4 4. TFA Cocktail out4 Final Cleaved & Deprotected Cyclic Peptide step4->out4 Cleaves from resin & removes other PGs out1->step2 out2->step3 out3->step4

Conclusion

The choice between Fmoc-Glu(OtBu)-OH and this compound is dictated by the synthetic goal. For routine peptide synthesis where glutamic acid is simply a component of the linear sequence, the robust and straightforward nature of Fmoc-Glu(OtBu)-OH makes it the ideal choice. However, for the synthesis of complex peptides requiring on-resin, site-specific modification of the glutamic acid side chain, the orthogonal deprotection offered by This compound is indispensable. Researchers must weigh the benefits of its mild, selective cleavage against the potential for specific side reactions and the added complexity of the synthesis. A thorough understanding of the chemistry of each protecting group is essential for the successful synthesis of high-quality target peptides.

References

A Comparative Guide to ODmab and OAll Protecting Groups for Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS), particularly for complex peptides such as cyclic and modified peptides. Glutamic acid (Glu), with its reactive side-chain carboxyl group, necessitates a robust and selectively removable protecting group. This guide provides an objective comparison of two commonly employed γ-carboxyl protecting groups for glutamic acid: the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester and the allyl (OAll) ester.

This comparison is based on their chemical properties, deprotection conditions, and performance in peptide synthesis, with a focus on preventing common side reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational selection of a protecting group for your specific application.

Comparison of ODmab and OAll Protecting Groups

The choice between ODmab and OAll for the protection of the glutamic acid side chain hinges on the specific requirements of the synthetic strategy, especially when on-resin cyclization is desired. While both are orthogonal to the standard Fmoc/tBu strategy, their deprotection mechanisms and susceptibility to side reactions differ significantly.

FeatureODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl)OAll (Allyl)
Chemical Structure Bulky, UV-active aromatic esterSmall, simple alkenyl ester
Orthogonality Orthogonal to Fmoc/tBu chemistry[1]Orthogonal to Fmoc/tBu chemistry[2]
Deprotection Reagent 2% Hydrazine (N₂H₄) in DMF[1][3]Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, N-methylaniline)[2]
Deprotection Conditions Mild, basic conditionsMild, neutral conditions
Deprotection Monitoring Spectrophotometric monitoring of the indazole byproduct at 290 nm is possibleTypically monitored by HPLC/MS analysis of a cleaved aliquot
Common Side Reactions - Pyroglutamate formation , especially with an N-terminal Glu(ODmab) residue- Aspartimide formation in Asp(ODmab) containing peptides- Modification of other residues during cyclizationGenerally fewer side reactions reported in cyclization compared to ODmab
Performance in Cyclization Attempted side-chain-to-side-chain cyclizations have failed in some cases, leading to side products.Generally successful for side-chain-to-side-chain cyclization, producing higher yields of the desired cyclic peptide with fewer side products compared to ODmab.

Experimental Protocols

Coupling of Fmoc-Glu(ODmab)-OH and Fmoc-Glu(OAll)-OH

The following is a general protocol for the manual coupling of Fmoc-protected glutamic acid derivatives during solid-phase peptide synthesis. This protocol can be adapted for automated synthesizers.

Materials:

  • Fmoc-protected resin with a free N-terminal amine

  • This compound or Fmoc-Glu(OAll)-OH

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • 20% (v/v) piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times), followed by DMF (3-5 times).

  • Activation of the Amino Acid: In a separate vessel, dissolve 3-4 equivalents of this compound or Fmoc-Glu(OAll)-OH and 3-4 equivalents of the coupling reagent (e.g., HATU) in DMF. Add 6-8 equivalents of a base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times), DCM (3-5 times), and DMF (3-5 times).

  • Monitoring: Perform a Kaiser test or an alternative colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Deprotection of ODmab

Materials:

  • Peptidyl-resin containing Glu(ODmab)

  • 2% (v/v) hydrazine monohydrate in DMF

  • DMF for washing

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF (5-7 times).

  • The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole byproduct.

Deprotection of OAll

Materials:

  • Peptidyl-resin containing Glu(OAll)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Scavenger: Phenylsilane (PhSiH₃) or N-Methylaniline

  • Anhydrous DCM or a mixture of CHCl₃/AcOH/NMM (37:2:1)

  • Solvents for washing: DCM, DMF

Procedure:

  • Swell the peptidyl-resin in anhydrous DCM.

  • In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.25-0.5 equivalents relative to the peptide) and a scavenger such as phenylsilane (20-24 equivalents) in anhydrous DCM.

  • Add the palladium catalyst solution to the resin.

  • Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30-60 minutes.

  • Drain the solution and repeat the treatment with a fresh catalyst solution.

  • Wash the resin extensively with DCM and DMF to remove the palladium catalyst and scavenger byproducts. A wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF can be used to scavenge residual palladium.

Visualizations

Caption: Chemical structures of unprotected Glutamic Acid, and Glutamic Acid protected with ODmab and OAll.

start Linear Peptide on Resin with Glu(ODmab/OAll) and Lys(Alloc) deprotection Selective Deprotection start->deprotection cyclization On-Resin Cyclization (Lactam Bridge Formation) deprotection->cyclization Free side chains cleavage Cleavage from Resin and Global Deprotection cyclization->cleavage end Cyclic Peptide cleavage->end

Caption: General workflow for on-resin peptide cyclization using orthogonal protecting groups.

Protecting_Group Glutamic Acid Protecting Group ODmab ODmab Protecting_Group->ODmab OAll OAll Protecting_Group->OAll Deprotection_ODmab 2% Hydrazine in DMF ODmab->Deprotection_ODmab Deprotection Deprotection_OAll Pd(0) Catalyst + Scavenger OAll->Deprotection_OAll Deprotection Pros_ODmab Pros: - UV-monitorable deprotection Deprotection_ODmab->Pros_ODmab Cons_ODmab Cons: - Prone to pyroglutamate formation - Potential for sluggish deprotection - Can lead to side reactions in cyclization Deprotection_ODmab->Cons_ODmab Pros_OAll Pros: - Cleaner cyclization - Generally higher yields for cyclic peptides - Fewer side reactions Deprotection_OAll->Pros_OAll Cons_OAll Cons: - Requires expensive and air-sensitive catalyst - Requires thorough washing to remove catalyst Deprotection_OAll->Cons_OAll

Caption: Logical comparison of ODmab and OAll protecting groups for glutamic acid.

Conclusion

The selection between ODmab and OAll as a protecting group for the γ-carboxyl group of glutamic acid is highly dependent on the synthetic target. For the synthesis of linear peptides where selective deprotection of the glutamic acid side chain is required, both protecting groups can be viable options. However, for more complex applications, particularly the synthesis of cyclic peptides via on-resin lactam bridge formation, the OAll protecting group has demonstrated superior performance. The use of OAll generally results in higher yields of the desired cyclic product with fewer side reactions compared to ODmab, which has been shown to promote pyroglutamate formation and other undesirable modifications. While the OAll deprotection protocol requires the use of a palladium catalyst, which can be costly and requires careful removal, the benefits in terms of yield and purity for challenging sequences often outweigh these drawbacks. Therefore, for the synthesis of cyclic peptides, the OAll protecting group is the recommended choice over ODmab.

References

A Comparative Guide to Orthogonal Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of chemical synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is paramount. Orthogonal protecting groups are a class of temporary modifications that mask reactive functional groups, allowing for selective deprotection of one group without affecting others. This guide provides a comparative analysis of several key orthogonal protecting groups, offering insights into their unique advantages, applications, and the experimental data that underpins their use. While the term "ODmab" does not correspond to a recognized protecting group in the chemical literature, this guide will compare four widely used groups: Fmoc, Boc, Alloc, and Dde, which represent a diverse range of deprotection strategies.

Overview of Orthogonal Protecting Groups

The concept of orthogonality in the context of protecting groups refers to the ability to remove one type of protecting group in the presence of others on the same molecule, using a specific set of reagents and conditions that do not affect the other groups. This selectivity is crucial for the stepwise synthesis of complex molecules and for site-specific modifications.

The choice of a protecting group strategy is dictated by several factors, including the stability of the target molecule, the compatibility of the protecting groups with each other, and the reaction conditions required for their removal.

Comparative Analysis of Protecting Groups

This section provides a detailed comparison of the Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), Allyloxycarbonyl (Alloc), and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting groups.

The primary distinction between these protecting groups lies in their deprotection (cleavage) conditions, which dictates their orthogonality.

Protecting GroupStructureDeprotection Reagent(s)Typical ConditionsCleavage MechanismOrthogonal To
Fmoc FluorenylmethyloxycarbonylPiperidine, DBU20% Piperidine in DMF, RT, 5-20 min[1][2][3]β-elimination[4]Boc, Alloc, Dde, Trt, tBu[5]
Boc tert-ButoxycarbonylTrifluoroacetic acid (TFA), HCl25-50% TFA in DCM, RT, 30 minAcidolysisFmoc, Alloc, Dde
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃)0.1 eq. Pd(PPh₃)₄, 10-20 eq. PhSiH₃ in DCM, RT, 30-60 minPalladium-catalyzed allylic cleavageFmoc, Boc, Dde
Dde 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylHydrazine2% Hydrazine in DMF, RT, 3-15 minMichael-type addition/eliminationFmoc, Boc, Alloc

The choice of a protecting group often depends on the specific application and the desired outcome. The following table summarizes typical performance data and common applications.

Protecting GroupTypical Deprotection YieldKey AdvantagesCommon ApplicationsPotential Issues
Fmoc >99%Mild, base-labile deprotection; UV-active byproduct for reaction monitoring.Standard for solid-phase peptide synthesis (SPPS).Aspartimide formation, diketopiperazine formation, racemization with certain amino acids.
Boc >95%Stable to a wide range of nucleophiles and bases.Classic SPPS strategy, protection of amines in general organic synthesis.Requires strong acid for cleavage, which can degrade sensitive peptides.
Alloc >90%Orthogonal to both acid- and base-labile groups; very mild deprotection.Side-chain protection for synthesis of cyclic or branched peptides, natural product synthesis.Requires a metal catalyst, which may need to be removed from the final product.
Dde ~95%Orthogonal to Fmoc and Boc; allows for side-chain modification on-resin.Synthesis of branched or cyclic peptides, attachment of fluorescent labels or other moieties to side chains.Can be partially cleaved by piperidine over long reaction times; hydrazine can reduce some functional groups.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 10 minutes.

  • Drain and Repeat: Drain the deprotection solution. Repeat the treatment with 20% piperidine in DMF for another 10 minutes to ensure complete removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: A qualitative test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.

  • Substrate Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (final concentration of 50% TFA).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Work-up: Remove the TFA and DCM under reduced pressure. The resulting crude product can be purified by precipitation with cold diethyl ether or by chromatography.

  • Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents relative to the Alloc group) in DCM.

  • Deprotection: Add phenylsilane (PhSiH₃, 10-20 equivalents) to the palladium catalyst solution, and then add this mixture to the resin.

  • Reaction: Agitate the suspension at room temperature for 30-60 minutes.

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF and DCM.

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 30 minutes.

  • Deprotection: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 3-5 minutes.

  • Drain and Repeat: Drain the deprotection solution and repeat the treatment two more times to ensure complete removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Visualizing Orthogonal Strategies and Workflows

Diagrams are provided to illustrate the concepts of orthogonality and the experimental workflows.

Orthogonal_Protecting_Groups cluster_peptide Peptide Chain cluster_protection Protected Peptide cluster_deprotection Selective Deprotection cluster_modification Modification / Elongation Peptide H₂N-AA₁-AA₂(SideChain₁)-AA₃(SideChain₂)-COOH Protected_Peptide PG₁-AA₁-AA₂(PG₂)-AA₃(PG₃)-Resin Deprotect_PG1 Deprotection of PG₁ Protected_Peptide->Deprotect_PG1 Reagent A Deprotect_PG2 Deprotection of PG₂ Protected_Peptide->Deprotect_PG2 Reagent B Deprotect_PG3 Deprotection of PG₃ Protected_Peptide->Deprotect_PG3 Reagent C Modify_AA1 Elongate at AA₁ Deprotect_PG1->Modify_AA1 Modify_AA2 Modify SideChain₁ Deprotect_PG2->Modify_AA2 Modify_AA3 Modify SideChain₂ Deprotect_PG3->Modify_AA3

Caption: Orthogonal protection strategy allowing for selective deprotection and modification.

Deprotection_Workflow start Start: Protected Substrate on Resin swell Swell Resin in Solvent start->swell deprotect Add Deprotection Reagent swell->deprotect react Agitate at Room Temperature deprotect->react drain Drain Reagent Solution react->drain repeat Repeat Deprotection (optional) drain->repeat wash Wash Resin with Solvent repeat->wash confirm Confirmation Test (e.g., Kaiser) wash->confirm next_step Proceed to Next Synthetic Step confirm->next_step Positive incomplete Incomplete Deprotection confirm->incomplete Negative incomplete->deprotect

Caption: General experimental workflow for a deprotection reaction in solid-phase synthesis.

Protecting_Groups_Cleavage Fmoc Fmoc Base-Labile Reagent_Fmoc 20% Piperidine / DMF Fmoc->Reagent_Fmoc Cleaved by Boc Boc Acid-Labile Reagent_Boc 50% TFA / DCM Boc->Reagent_Boc Cleaved by Alloc Alloc Pd(0)-Labile Reagent_Alloc Pd(PPh₃)₄ / PhSiH₃ Alloc->Reagent_Alloc Cleaved by Dde Dde Hydrazine-Labile Reagent_Dde 2% Hydrazine / DMF Dde->Reagent_Dde Cleaved by

Caption: Summary of protecting groups and their specific cleavage reagents.

Conclusion

The selection of an appropriate orthogonal protecting group strategy is a critical decision in the design of a synthetic route for complex molecules. The Fmoc and Boc groups represent the two major strategies for solid-phase peptide synthesis, with Fmoc offering the advantage of milder deprotection conditions. The Alloc and Dde groups provide further layers of orthogonality, enabling the synthesis of highly complex and modified peptides. The Alloc group is particularly advantageous for its exceptionally mild cleavage conditions, which are compatible with a wide range of sensitive functional groups. The Dde group is a valuable tool for site-specific modifications of lysine side chains. By understanding the unique advantages and limitations of each protecting group, as detailed in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired target molecules with high yield and purity.

References

A Comparative Guide to HPLC Analysis of Crude Peptides: Fmoc-Glu(ODmab)-OH vs. Fmoc-Glu(OtBu)-OH in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is a critical factor influencing the purity of the final crude peptide. This guide provides a comparative analysis of crude peptides synthesized using Fmoc-Glu(ODmab)-OH, which allows for orthogonal deprotection, against the standard acid-labile protecting group strategy using Fmoc-Glu(OtBu)-OH. The focus is on the resulting High-Performance Liquid Chromatography (HPLC) analysis, with supporting experimental protocols and workflow visualizations.

Performance Comparison: ODmab vs. OtBu Protecting Groups for Glutamic Acid

The choice between the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester and the tert-butyl (tBu) ester for the side-chain protection of glutamic acid dictates the deprotection strategy and can impact the impurity profile of the crude peptide. The OtBu group is the standard choice in Fmoc SPPS, cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). In contrast, the Dmab group offers an orthogonal approach, as it is selectively removed by dilute hydrazine while the peptide remains attached to the resin, leaving other acid-labile protecting groups intact.[1][2]

This orthogonality is particularly advantageous for on-resin cyclization or side-chain modifications. However, the deprotection chemistry of the Dmab group can introduce specific side reactions that may be reflected in the HPLC analysis of the crude product.[3][4]

Quantitative Data Summary

Direct, side-by-side quantitative comparisons of crude peptide purity from syntheses using this compound versus Fmoc-Glu(OtBu)-OH are not extensively available in the literature. However, based on the known chemistry of the protecting groups and general principles of Fmoc-SPPS, we can infer the expected performance characteristics. The quality of the initial Fmoc-amino acid building blocks is also a significant factor in the final purity of the crude peptide.[5]

Performance MetricThis compoundFmoc-Glu(OtBu)-OH (Standard)Key Considerations
Typical Crude Purity (by HPLC) Generally Good to HighTypically HighPurity can be sequence-dependent. Sluggish cleavage of the Dmab group can lead to side reactions. The purity of the starting Fmoc-amino acid is crucial.
Overall Yield Potentially LowerGenerally HighThe additional on-resin deprotection step for Dmab can sometimes lead to lower overall yields.
Potential for Side-Chain Related Impurities - Pyroglutamate formation- Aspartimide-like formation- Incomplete deprotection- Generally low, as deprotection is a final single step with strong acid.The two-step removal of the Dmab group can sometimes be sluggish, leading to side reactions.
Deprotection Compatibility Orthogonal (2% Hydrazine in DMF)Standard (TFA)Dmab allows for selective deprotection on-resin, enabling complex peptide modifications.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a generic peptide containing a glutamic acid residue on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including either this compound or Fmoc-Glu(OtBu)-OH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and base (e.g., DIPEA, 6 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

On-Resin Deprotection of the Dmab Group

This step is performed only for peptides synthesized with this compound.

Materials:

  • Peptidyl-resin containing Glu(ODmab)

  • Hydrazine monohydrate

  • DMF

Procedure:

  • After the full peptide sequence is assembled, treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DMF. The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.

Peptide Cleavage and Precipitation

Procedure:

  • Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

HPLC Analysis of the Crude Peptide

Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Purity Calculation: The purity of the crude peptide is determined by calculating the area of the main product peak as a percentage of the total area of all peaks in the chromatogram.

Mandatory Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_ODmab This compound Workflow cluster_OtBu Fmoc-Glu(OtBu)-OH Workflow cluster_Analysis Crude Peptide Analysis Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF, DCM) Amino_Acid_Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Fmoc_Deprotection For next amino acid On_Resin_Deprotection On-Resin Dmab Deprotection (2% Hydrazine/DMF) Repeat->On_Resin_Deprotection After final AA Final_Cleavage_OtBu Final Cleavage from Resin (TFA Cocktail) Repeat->Final_Cleavage_OtBu After final AA Final_Cleavage_ODmab Final Cleavage from Resin (TFA Cocktail) On_Resin_Deprotection->Final_Cleavage_ODmab Precipitation Precipitation (Cold Ether) Final_Cleavage_ODmab->Precipitation Final_Cleavage_OtBu->Precipitation HPLC_Analysis HPLC Analysis Precipitation->HPLC_Analysis

Caption: SPPS workflow comparison for this compound and Fmoc-Glu(OtBu)-OH.

cluster_ODmab Using this compound cluster_OtBu Using Fmoc-Glu(OtBu)-OH Crude_Peptide Crude Peptide Synthesis ODmab_Synthesis Orthogonal Deprotection (2% Hydrazine) Crude_Peptide->ODmab_Synthesis OtBu_Synthesis Standard Deprotection (TFA) Crude_Peptide->OtBu_Synthesis ODmab_Impurities Potential Impurities: - Pyroglutamate - Aspartimide-like - Incomplete Deprotection ODmab_Synthesis->ODmab_Impurities HPLC_Profile Expected HPLC Profile ODmab_Impurities->HPLC_Profile OtBu_Impurities Potential Impurities: - Standard SPPS impurities (e.g., deletion sequences) OtBu_Synthesis->OtBu_Impurities OtBu_Impurities->HPLC_Profile

Caption: Logical relationship of protecting group choice to potential impurities.

References

Mass Spectrometry of Peptides with Glu(ODmab): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in peptide synthesis and drug development, the choice of protecting groups is a critical determinant of success, impacting not only the efficiency of synthesis but also the accuracy of subsequent analytical characterization. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester is a frequently employed protecting group for the side chain of glutamic acid, prized for its orthogonal removal under mild basic conditions with hydrazine. However, its behavior during mass spectrometry (MS) analysis, a cornerstone of peptide characterization, warrants careful consideration. This guide provides a comparative overview of the mass spectrometric characterization of peptides containing Glu(ODmab), with a focus on potential challenges and alternative strategies, supported by experimental considerations.

Performance in Mass Spectrometry: A Comparative Overview

The selection of a protecting group for glutamic acid can significantly influence the quality and interpretation of mass spectra. While the ODmab group offers synthetic advantages, its lability under certain MS conditions can present challenges compared to more robust alternatives like the tert-butyl (OtBu) or allyl (OAll) esters.

Table 1: Comparison of Glutamic Acid Protecting Groups in Mass Spectrometry

Protecting GroupKey Mass Spectrometry CharacteristicsPotential Side Reactions/InterferencesRecommended MS Technique
Glu(ODmab) Prone to in-source decay (ISD) and fragmentation, especially with acidic MALDI matrices. Can complicate spectral interpretation due to premature cleavage.Pyroglutamate formation, particularly if the N-terminus is unprotected.[1] Aspartimide formation is also a known risk.[2]ESI-MS with optimized cone voltage; MALDI-TOF with neutral matrices (e.g., 2,4,6-trihydroxyacetophenone).[3]
Glu(OtBu) Generally stable under typical ESI and MALDI conditions, providing clear molecular ion signals.Less prone to in-source decay compared to ODmab.ESI-MS, MALDI-TOF
Glu(OAll) Stable under standard MS conditions. Requires a specific palladium-catalyzed deprotection step, which is not a concern for MS analysis of the protected peptide.Minimal side reactions directly related to the protecting group during MS analysis.ESI-MS, MALDI-TOF

Experimental Protocols for Mass Spectrometry Analysis

Accurate characterization of peptides containing Glu(ODmab) requires careful optimization of mass spectrometry parameters to minimize protecting group lability and side reactions.

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is generally the preferred method for analyzing peptides with acid-labile protecting groups like ODmab due to its softer ionization process compared to MALDI.

Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent system, typically a mixture of acetonitrile and water with a low concentration of an acidic modifier (e.g., 0.1% formic acid).

  • The final peptide concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).

Instrumentation and Data Acquisition:

  • Ion Source: Electrospray ionization (positive ion mode).

  • Capillary Voltage: 3.0-4.5 kV.

  • Cone Voltage: Optimize carefully. Start with a low cone voltage (e.g., 20 V) and gradually increase to obtain optimal signal without inducing significant in-source fragmentation of the ODmab group.

  • Desolvation Temperature: 250-350 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision-Induced Dissociation (CID): For MS/MS analysis, use a collision energy that is sufficient to fragment the peptide backbone while minimizing the fragmentation of the protecting group itself. Start with a low collision energy ramp and optimize based on the observed fragmentation pattern.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

While MALDI-TOF can be used, the choice of matrix is critical to prevent premature cleavage of the ODmab group.[3]

Sample Preparation:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).

  • Select a neutral or basic matrix to minimize acid-catalyzed deprotection. Recommended matrices include 2,4,6-trihydroxyacetophenone (THAP) or p-nitroaniline (PNA).[3]

  • Prepare a saturated solution of the chosen matrix in a suitable solvent.

  • Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate.

  • Allow the mixture to air-dry completely (dried-droplet method).

Instrumentation and Data Acquisition:

  • Ion Source: MALDI.

  • Laser: Nitrogen laser (337 nm) or other suitable laser.

  • Mode: Reflector positive ion mode for higher mass accuracy.

  • Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to reduce the likelihood of in-source decay.

  • Delayed Extraction: Optimize the delay time to improve resolution and minimize fragmentation.

Fragmentation Pathways and Side Reactions

A key consideration in the mass spectrometric analysis of Glu(ODmab)-containing peptides is the potential for specific fragmentation pathways and side reactions that can complicate data interpretation.

In-Source Decay and Fragmentation of the ODmab Group

The ODmab group is susceptible to cleavage in the ion source, particularly in MALDI-TOF with acidic matrices. This can lead to the observation of a peak corresponding to the deprotected peptide alongside the intact protected peptide, making it difficult to assess the purity of the original sample. The fragmentation of the ODmab group itself can also add complexity to the MS/MS spectrum.

Pyroglutamate Formation

Peptides with an N-terminal glutamic acid residue, especially when the N-terminal amino group is deprotected, are prone to cyclization to form a pyroglutamyl (pGlu) residue. The presence of the ODmab protecting group has been observed to sometimes promote this side reaction. This results in a mass loss of 18 Da (loss of water) and can be misinterpreted as a deletion or other modification.

Pyroglutamate_Formation N_terminal_Glu N-terminal Glu(ODmab) Unprotected_N_terminus Unprotected α-amino group N_terminal_Glu->Unprotected_N_terminus Deprotection Pyroglutamate Pyroglutamate Formation (-18 Da) Unprotected_N_terminus->Pyroglutamate Intramolecular Cyclization

Caption: Pathway of pyroglutamate formation from an N-terminal Glu(ODmab) residue.

Experimental Workflow for Characterization

A systematic workflow is essential for the reliable characterization of peptides containing Glu(ODmab).

Glu_ODmab_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial QC cluster_characterization Detailed MS Characterization SPPS Solid-Phase Peptide Synthesis with Fmoc-Glu(ODmab)-OH Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Initial_MS Initial MS Screen (MALDI-TOF or ESI-MS) Purification->Initial_MS ESI_MSMS LC-ESI-MS/MS Analysis Initial_MS->ESI_MSMS Confirm Mass MALDI_ISD MALDI-TOF ISD Analysis (optional) Initial_MS->MALDI_ISD Alternative Fragmentation Data_Analysis Data Analysis & Interpretation ESI_MSMS->Data_Analysis Sequence Verification & PTM Analysis MALDI_ISD->Data_Analysis

Caption: Experimental workflow for the synthesis and MS characterization of a Glu(ODmab)-peptide.

Conclusion

The use of Glu(ODmab) in peptide synthesis offers the advantage of orthogonal deprotection, which is highly valuable for the synthesis of complex peptides. However, researchers must be aware of its potential lability and propensity for side reactions during mass spectrometric analysis. Careful selection of the MS technique and optimization of experimental parameters are crucial for obtaining high-quality, unambiguous data. For applications where MS analysis is the primary endpoint and synthetic orthogonality is less critical, the use of more robust protecting groups such as Glu(OtBu) may be preferable. By understanding the characteristics of different protecting groups and employing appropriate analytical strategies, researchers can ensure the accurate and reliable characterization of their synthetic peptides.

References

A Comparative Guide to Dmab vs. Allyl Protection in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of protecting group strategy is a critical determinant in the successful synthesis of cyclic peptides. This guide provides an objective comparison of two common orthogonal protecting groups, 4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl) (Dmab) and Allyl, focusing on their impact on the yield and purity of the final cyclic product.

The synthesis of cyclic peptides is a key strategy in drug discovery to enhance metabolic stability and receptor-binding affinity. The formation of the cyclic structure, typically through an intramolecular amide bond, requires the selective deprotection of side-chain functional groups of amino acids. Both Dmab and allyl protecting groups offer orthogonality to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, but their performance and propensity for side reactions differ significantly.

Performance Comparison: Dmab vs. Allyl Protection

Experimental evidence from various studies indicates that the use of allyl-based protecting groups generally results in higher yields and fewer side products compared to the Dmab group for the synthesis of cyclic peptides.[1][2]

The Dmab protecting group, while effective in some cases, is frequently associated with significant side reactions that can complicate purification and drastically reduce the overall yield. One of the most common issues is the formation of N-terminal pyroglutamate, a cyclized glutamic acid residue that terminates the peptide chain prematurely.[1][2] Furthermore, attempts to cyclize peptides with Dmab-protected glutamyl residues have been reported to fail, particularly when using common coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).[1] In contrast, analogous peptides utilizing allyl side-chain protection for glutamyl residues have been successfully cyclized under the same conditions.

Quantitative Data on Cyclic Peptide Yield
Protecting GroupPeptide Sequence/TypeReported YieldReference/Notes
Dmab Attempted side-chain-to-side-chain cyclizationFailedCyclization failed when using HBTU as the activating reagent.
Dmab Head-to-tail cyclized peptidesNot specifiedWhile protocols exist, specific yield data is often not highlighted due to variability and side reactions.
Allyl/Alloc Library of lactam-bridged cyclic peptides (seven amino acids)Not specifiedSuccessfully prepared on an automated synthesizer, demonstrating the reliability of the method.
Allyl/Alloc Cyclic glucagon analogue (24 amino acid residues)Not specifiedSuccessfully synthesized manually, indicating the suitability for long and complex peptides.
Allyl/Alloc Cyclic peptide inhibitors of Lysine-Specific Demethylase 1Not specifiedSuccessfully synthesized using a combination of Alloc and allyl protecting groups.

It is important to note that the yields of cyclic peptides are highly sequence-dependent and influenced by the cyclization conditions. However, the qualitative evidence strongly suggests that the allyl protection strategy is more robust and less prone to yield-reducing side reactions.

Experimental Protocols

Dmab Protection and Deprotection for On-Resin Cyclization

The use of a Dmab ester for the side-chain protection of acidic amino acids like glutamic acid (Glu) or aspartic acid (Asp) allows for selective deprotection using hydrazine.

1. Peptide Synthesis:

  • The linear peptide is assembled on a solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

  • The amino acid to be involved in the cyclization is incorporated with its side chain protected as a Dmab ester (e.g., Fmoc-Glu(ODmab)-OH).

2. Dmab Deprotection:

  • Following the assembly of the linear peptide, the resin is treated with a solution of 2% hydrazine in N,N-dimethylformamide (DMF) to remove the Dmab group.

  • The deprotection is a two-step process: initial hydrazinolytic cleavage of the dimedone moiety, followed by a 1,6-elimination to release the free carboxylic acid.

3. On-Resin Cyclization:

  • After Dmab removal, the resin is washed thoroughly to remove residual hydrazine.

  • The intramolecular cyclization is initiated by adding a coupling agent such as Diisopropylcarbodiimide (DIC) and an additive like 1-Hydroxybenzotriazole (HOBt) in DMF.

4. Cleavage and Purification:

  • The cyclic peptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Allyl Protection and Deprotection for On-Resin Cyclization

Allyl-based protecting groups, such as allyl esters (OAll) for carboxylic acids and allyloxycarbonyl (Alloc) for amines, are removed under mild conditions using a palladium(0) catalyst.

1. Peptide Synthesis:

  • The linear peptide is synthesized on a solid support via standard Fmoc/tBu SPPS.

  • Amino acids that will form the cyclic bridge are incorporated with their side chains protected by allyl-based groups (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).

2. Allyl/Alloc Deprotection:

  • After linear peptide synthesis, the resin is treated with a solution of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger such as phenylsilane (PhSiH₃) in a solvent like dichloromethane (DCM).

  • This selectively removes the allyl and/or Alloc groups, exposing the functional groups for cyclization.

3. On-Resin Cyclization:

  • Following deprotection and thorough washing, the on-resin cyclization is performed using a suitable coupling reagent cocktail, for example, HBTU, HOBt, and N,N-diisopropylethylamine (DIPEA) in DMF.

4. Cleavage and Purification:

  • The cyclic peptide is cleaved from the resin and deprotected using a standard cleavage cocktail.

  • The crude product is then purified by RP-HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the key steps in the synthesis of cyclic peptides using Dmab and Allyl protection strategies.

Dmab_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Dmab Deprotection cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps start Start with Resin spps Assemble Linear Peptide (Fmoc/tBu Chemistry) start->spps dmab_inc Incorporate Fmoc-AA(ODmab)-OH spps->dmab_inc deprotect Treat with 2% Hydrazine in DMF dmab_inc->deprotect cyclize Add Coupling Reagents (e.g., DIC/HOBt) deprotect->cyclize cleave Cleavage from Resin & Deprotection cyclize->cleave purify RP-HPLC Purification cleave->purify end Cyclic Peptide purify->end

Dmab Protection Workflow for Cyclic Peptide Synthesis.

Allyl_Workflow cluster_SPPS_Allyl Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection_Allyl Allyl/Alloc Deprotection cluster_Cyclization_Allyl On-Resin Cyclization cluster_Final_Allyl Final Steps start_allyl Start with Resin spps_allyl Assemble Linear Peptide (Fmoc/tBu Chemistry) start_allyl->spps_allyl allyl_inc Incorporate Fmoc-AA(OAll/Alloc)-OH spps_allyl->allyl_inc deprotect_allyl Treat with Pd(PPh₃)₄ and Phenylsilane allyl_inc->deprotect_allyl cyclize_allyl Add Coupling Reagents (e.g., HBTU/HOBt/DIPEA) deprotect_allyl->cyclize_allyl cleave_allyl Cleavage from Resin & Deprotection cyclize_allyl->cleave_allyl purify_allyl RP-HPLC Purification cleave_allyl->purify_allyl end_allyl Cyclic Peptide purify_allyl->end_allyl

Allyl Protection Workflow for Cyclic Peptide Synthesis.

Conclusion

Based on the available literature, the allyl protection strategy is a more reliable and higher-yielding method for the synthesis of cyclic peptides compared to the Dmab protection strategy. The propensity of Dmab to induce side reactions, such as pyroglutamate formation and failed cyclization, makes it a less desirable choice, especially for complex or sensitive peptide sequences. For researchers aiming to develop robust and efficient protocols for cyclic peptide synthesis, the use of allyl-based protecting groups is the recommended approach.

References

A Comparative Guide to ADC Linker Stability: Assessing Potential Lability to Piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain robust in systemic circulation to prevent premature payload release and its associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cell.[1] This guide provides a comparative analysis of the stability of common ADC linker technologies, with a specific focus on their hypothetical stability to piperidine, a representative organic base.

While piperidine is not a physiological reagent, assessing linker stability against a nucleophilic base can provide insights into the intrinsic chemical robustness of the linker. This information is valuable for understanding potential degradation pathways and for the quality control of ADC manufacturing processes where basic conditions might be encountered.

It is important to note that there is no publicly available experimental data specifically detailing the stability of a linker termed "ODmab group" to piperidine in the context of ADCs. Therefore, this guide will focus on well-established and clinically relevant linker classes.

Comparison of Common ADC Linker Stability

The stability of an ADC linker is intrinsically tied to its chemical structure and cleavage mechanism.[2] The following table summarizes the known stability characteristics of major linker types and provides a reasoned assessment of their likely stability when exposed to piperidine.

Linker TypeCleavage MechanismKnown Stability CharacteristicsInferred Stability to Piperidine (Basic Conditions)
Thioether (non-cleavable) Proteolytic degradation of the antibody backbone in lysosomes.[3]Highly stable in circulation.[3] Does not release payload prematurely.High: The thioether bond is generally robust and not susceptible to cleavage by piperidine under standard conditions.
Maleimide-based (Thiosuccinimide) Initially forms a thioether bond, but the succinimide ring is susceptible to a retro-Michael reaction, leading to payload release.[4] This can be mitigated by hydrolysis of the succinimide ring to a more stable ring-opened form.Stability is variable and depends on the local chemical environment and linker design. Can be unstable in plasma due to exchange with thiols like albumin and glutathione.Moderate to Low: The succinimide ring is susceptible to nucleophilic attack by piperidine, which could potentially catalyze the retro-Michael reaction, leading to payload deconjugation. The ring-opened, hydrolyzed form would exhibit higher stability.
Peptide-based (e.g., Valine-Citrulline) Enzymatic cleavage by proteases (e.g., Cathepsin B) that are upregulated in the tumor microenvironment or within lysosomes.Generally exhibits high stability in human plasma. However, some peptide linkers can be unstable in mouse plasma due to the activity of certain carboxylesterases.High: The amide bonds of the peptide linker are stable to piperidine under conditions that do not promote general peptide hydrolysis. Piperidine is commonly used to remove Fmoc protecting groups in peptide synthesis without cleaving the peptide backbone.
β-Glucuronide Enzymatic cleavage by β-glucuronidase, an enzyme found at high concentrations in the tumor microenvironment and lysosomes.Demonstrates high stability in plasma.High: The glycosidic bond in the glucuronide linker is stable to basic conditions and would not be cleaved by piperidine.
Disulfide Reduction in the intracellular environment, which has a higher concentration of reducing agents like glutathione compared to the bloodstream.Stability in circulation can be a concern, with potential for premature cleavage.High: Disulfide bonds are primarily susceptible to reducing agents, not bases like piperidine.
Hydrazone Hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).Stability is pH-dependent. While designed to be stable at physiological pH (~7.4), some premature hydrolysis can occur in circulation.High: Hydrazone linkers are cleaved under acidic conditions, not basic conditions. They are expected to be stable in the presence of piperidine.

Experimental Protocols for Assessing Linker Stability

Evaluating the chemical stability of an ADC linker is crucial. The following protocol outlines a generalized approach for assessing the stability of an ADC in the presence of piperidine.

In Vitro Stability Assay in the Presence of Piperidine

Objective: To determine the chemical stability of an ADC and the rate of drug deconjugation when exposed to piperidine.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a series of piperidine solutions in the same buffer at different concentrations (e.g., 1 mM, 10 mM, 100 mM).

  • Incubation:

    • Incubate the ADC with the different concentrations of piperidine solution at a controlled temperature (e.g., 37°C).

    • Include a control sample of the ADC incubated in buffer alone.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Sample Analysis:

    • Analyze the collected aliquots to quantify the amount of intact ADC, free payload, and total antibody.

  • Quantification Methods:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for this type of analysis. It can be used to measure the intact ADC and identify and quantify any degradation products or the released payload.

    • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR). A decrease in the average DAR over time indicates drug deconjugation.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of free payload in the solution after separation from the ADC.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC stability assessment and their mechanism of action.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_quantification Quantification ADC ADC Stock Solution Incubate Incubate at 37°C ADC->Incubate Piperidine Piperidine Solutions (Varying Concentrations) Piperidine->Incubate Control Control (Buffer Only) Control->Incubate Timepoints Collect Aliquots (0, 1, 6, 24, 48h) Incubate->Timepoints LCMS LC-MS Analysis Timepoints->LCMS HIC HIC Analysis Timepoints->HIC RPHPLC RP-HPLC Analysis Timepoints->RPHPLC IntactADC Intact ADC LCMS->IntactADC FreePayload Free Payload LCMS->FreePayload DAR Average DAR HIC->DAR RPHPLC->FreePayload

Caption: Experimental workflow for assessing ADC linker stability to piperidine.

cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC_circ ADC Binding ADC Binds to Tumor Cell Antigen ADC_circ->Binding 1. Targeting TumorCell Tumor Cell (Antigen Expression) Endosome Endosome Binding->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Enzymatic/pH-mediated Cleavage Payload Released Payload Cleavage->Payload CellDeath Cell Death Payload->CellDeath 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

References

A Researcher's Guide to Orthogonal Deprotection in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection and removal of protecting groups is a critical determinant of success. This guide offers an objective comparison of common orthogonal deprotection strategies, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes for complex peptides.

The principle of orthogonality in solid-phase peptide synthesis (SPPS) is fundamental to the construction of intricate peptide structures, such as those with multiple disulfide bonds, branched chains, or site-specific modifications.[1] An orthogonal protecting group strategy allows for the selective removal of a specific class of protecting groups under a unique set of conditions, while other protecting groups remain intact.[1][2] This guide focuses on the validation of commonly employed orthogonal protecting groups within the widely used 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) framework.

Core SPPS Strategies: A Brief Comparison

Two primary strategies have dominated the landscape of SPPS: tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and Fmoc/tBu.[3] The key distinction lies in the lability of the Nα-amino protecting group.

ParameterBoc/Bzl StrategyFmoc/tBu StrategyKey Considerations
Nα-Deprotection Moderately strong acid (e.g., 25-50% TFA in DCM)Base (e.g., 20% piperidine in DMF)Fmoc deprotection is milder, avoiding repeated acidolysis of the growing peptide chain.[2]
Side-Chain Protection Benzyl-based groupstert-Butyl-based groupsBoth are acid-labile.
Final Cleavage Strong acid (e.g., anhydrous HF)Strong acid (e.g., 95% TFA)HF is highly corrosive and requires specialized equipment.
Orthogonality No (quasi-orthogonal)YesThe Boc and Bzl groups are both acid-labile, differing only in the required acid strength for removal. The Fmoc and tBu groups are cleaved by entirely different mechanisms (base vs. acid), providing true orthogonality.

The Fmoc/tBu strategy is generally favored for the synthesis of complex and modified peptides due to its milder conditions and true orthogonality, which facilitates the incorporation of sensitive functionalities and enables on-resin modifications.

Orthogonal Deprotection of Side-Chain Protecting Groups

The true power of orthogonal synthesis is realized through the use of side-chain protecting groups that can be selectively removed on-resin to allow for site-specific modifications. This section compares several commonly used orthogonal protecting groups.

Comparison of Common Orthogonal Protecting Groups
Protecting GroupAmino Acid(s)Deprotection ConditionsTypical Deprotection TimeKey Features & Potential Side Reactions
Monomethoxytrityl (Mmt) Lys, Orn, Cys1-2% TFA in DCM with 5% TIS10-20 minutes (multiple treatments)Highly acid-labile. The released trityl cation can cause side reactions if not scavenged. The yellow-orange color of the cation can be used to monitor deprotection.
Methyltrityl (Mtt) Lys, Orn1-2% TFA in DCM with TIS/TES or AcOH/TFE/DCM30-60 minutesSimilar to Mmt but may require slightly stronger acidic conditions for complete removal.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Lys, Orn2% Hydrazine in DMF~30 minutes (multiple treatments)Stable to both acidic and basic conditions used in standard Fmoc-SPPS. Hydrazine can also remove the Fmoc group, so the N-terminus should be protected (e.g., with Boc) prior to Dde removal. Dde migration has been reported in some sequences.
Allyloxycarbonyl (Alloc) Lys, OrnPd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) in DCM30-60 minutesRequires a palladium catalyst, which can be difficult to completely remove from the final peptide. The reaction is air-sensitive.
sec-isoamyl mercaptan (SIT) CysMild reduction with dithiothreitol (DTT)Varies with peptide sequenceFully compatible with both Fmoc- and Boc-SPPS. Offers faster deprotection kinetics compared to other thiol protecting groups like StBu.

Experimental Protocols

Below are detailed methodologies for the on-resin deprotection of the aforementioned orthogonal protecting groups.

Protocol 1: On-Resin Mmt Deprotection
  • Resin Swelling: Swell the Mmt-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection solution to the resin.

    • Gently agitate the mixture for 2 minutes. A yellow-orange color indicates the presence of the Mmt cation.

    • Drain the solution.

  • Repetitive Treatments: Repeat step 3 five to ten times until the yellow-orange color is no longer observed upon addition of the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) followed by N,N-dimethylformamide (DMF) (3-5 times).

Protocol 2: On-Resin Dde Deprotection
  • N-Terminal Protection (if necessary): If the N-terminal Fmoc group is present, it should be removed and the free amine protected with a Boc group prior to Dde deprotection.

  • Resin Washing: Wash the Dde-protected peptide-resin with DMF (3 times).

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Add the hydrazine solution to the resin.

    • Agitate the mixture at room temperature for 15 minutes.

    • Drain the solution.

  • Repetitive Treatments: Repeat step 4 one more time.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Verification: Cleave a small amount of resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 3: On-Resin Alloc Deprotection
  • Resin Preparation: Swell the Alloc-protected peptide-resin in DCM for 30 minutes.

  • Inert Atmosphere: Perform the following steps under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Solution Preparation: In a separate vessel, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents relative to the resin substitution) in DCM.

  • Deprotection Reaction:

    • Add the catalyst solution to the resin.

    • Add phenylsilane (PhSiH₃) (10-20 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DCM (5 times).

    • To remove residual palladium, wash with a solution of 0.5% diisopropylethylamine (DIPEA) in DMF and a solution of 0.5% sodium diethyldithiocarbamate in DMF.

    • Perform final washes with DMF and DCM.

Protocol 4: Off-Resin SIT Deprotection (Post-Cleavage)
  • Peptide Dissolution: Dissolve the purified, SIT-protected peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.8).

  • Reducing Agent Addition: Add dithiothreitol (DTT) (10-20 equivalents) to the peptide solution.

  • Deprotection Reaction: Incubate the reaction mixture at room temperature, monitoring the progress by HPLC until deprotection is complete.

  • Purification: Purify the deprotected peptide using preparative HPLC to remove the excess DTT and the cleaved protecting group.

Visualizing Orthogonal Deprotection Workflows

The following diagrams illustrate the logical flow of SPPS with orthogonal deprotection strategies.

SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Orthogonal_Deprotection On-Resin Orthogonal Deprotection Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat n times Washing2->Repeat Repeat->Fmoc_Deprotection Completed_Peptide Completed Peptide-Resin Repeat->Completed_Peptide Orthogonal_Deprotection Selective Side-Chain Deprotection Completed_Peptide->Orthogonal_Deprotection Final_Cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA) Completed_Peptide->Final_Cleavage Washing3 Washing Orthogonal_Deprotection->Washing3 On_Resin_Modification On-Resin Modification (e.g., Cyclization, Labeling) Washing3->On_Resin_Modification On_Resin_Modification->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Modified Peptide Purification->Final_Peptide

Caption: General workflow for SPPS incorporating an on-resin orthogonal deprotection step for peptide modification.

Orthogonal_Deprotection_Logic cluster_Fmoc_Deprotection Nα-Deprotection cluster_Orthogonal_Deprotection Orthogonal Deprotection cluster_Final_Cleavage Global Deprotection Peptide_Resin Peptide-Resin (Nα-Fmoc, Side-Chain-tBu, Side-Chain-Orthogonal) Fmoc_Removal Base (e.g., Piperidine) Peptide_Resin->Fmoc_Removal Orthogonal_Reagent Specific Reagent (e.g., mild acid, hydrazine, Pd(0)) Peptide_Resin->Orthogonal_Reagent Fmoc_Removed Peptide-Resin (Nα-H, Side-Chain-tBu, Side-Chain-Orthogonal) Fmoc_Removal->Fmoc_Removed Removes Fmoc Fmoc_Removed->Peptide_Resin Coupling next AA Final_Acid Strong Acid (e.g., TFA) Fmoc_Removed->Final_Acid Orthogonal_Removed Peptide-Resin (Nα-Fmoc, Side-Chain-tBu, Side-Chain-Deprotected) Orthogonal_Reagent->Orthogonal_Removed Removes Orthogonal Group Orthogonal_Removed->Final_Acid Final_Peptide Cleaved & Deprotected Peptide Final_Acid->Final_Peptide Removes tBu & Cleaves from Resin

Caption: Logical relationship of deprotection steps in an orthogonal synthesis strategy.

References

A Researcher's Guide to Fmoc-Glu(ODmab)-OH: Enhancing Peptide Synthesis through Orthogonal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the intricate process of solid-phase peptide synthesis (SPPS). Fmoc-Glu(ODmab)-OH, a glutamic acid derivative with a hydrazine-labile side-chain protecting group, offers a distinct advantage in the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. This guide provides a comprehensive comparison of this compound with other commonly used glutamic acid derivatives, supported by experimental insights and detailed protocols.

Unveiling the Power of Orthogonal Protection

Performance Comparison: this compound vs. Alternatives

The choice of a side-chain protecting group for glutamic acid significantly impacts the overall success of peptide synthesis. While Fmoc-Glu(OtBu)-OH is the workhorse for linear peptide synthesis due to its stability and ease of use, it lacks the on-resin deprotection capability. Fmoc-Glu(OAll)-OH, with its palladium-labile allyl protecting group, offers an alternative orthogonal strategy, but the removal conditions can sometimes be incompatible with certain peptide sequences or downstream applications.

FeatureThis compoundFmoc-Glu(OtBu)-OHFmoc-Glu(OAll)-OH
Orthogonality High (Hydrazine-labile)Low (TFA-labile)High (Palladium-labile)
Deprotection Conditions 2% Hydrazine in DMFTrifluoroacetic acid (TFA)Pd(PPh₃)₄ in CHCl₃/AcOH/NMM
On-Resin Deprotection YesNoYes
Primary Applications Cyclic peptides, Branched peptides, Side-chain modificationsLinear peptide synthesisCyclic peptides, Modified peptides
Potential Side Reactions Pyroglutamate formation if N-terminus is unprotectedN/APotential for palladium contamination

Key Application: Synthesis of Lactam-Bridged GLP-1 Receptor Agonists

A prominent application of this compound is in the synthesis of constrained peptides with enhanced biological activity and stability. A prime example is the generation of lactam-bridged Glucagon-like peptide-1 (GLP-1) analogs. GLP-1 is a crucial hormone in glucose homeostasis, but its therapeutic potential is limited by its short half-life due to enzymatic degradation.[2][3] By introducing a lactam bridge between the side chains of a glutamic acid and a lysine residue, the peptide's conformation is stabilized, leading to increased resistance to enzymatic cleavage and prolonged in vivo activity.[2][3]

The synthesis of such analogs often employs a combination of orthogonally protected amino acids, such as this compound and Fmoc-Lys(ivDde)-OH. The ivDde group is also hydrazine-labile, allowing for simultaneous deprotection of both side chains on the resin, followed by on-resin cyclization to form the lactam bridge.

Experimental Workflow for Lactam-Bridged Peptide Synthesis

The following diagram illustrates a typical workflow for the solid-phase synthesis of a lactam-bridged peptide using this compound and an orthogonal lysine protecting group.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Final Steps A 1. Resin Loading & Swelling B 2. Iterative Fmoc-SPPS Cycles (Coupling & Deprotection) A->B Elongation C 3. Incorporation of This compound & Fmoc-Lys(ivDde)-OH B->C Incorporate modified AAs D 4. Selective Side-Chain Deprotection (2% Hydrazine in DMF) C->D Proceed to cyclization E 5. On-Resin Lactam Bridge Formation (Coupling Reagents) D->E Activate for cyclization F 6. N-terminal Fmoc Deprotection E->F Final deprotection G 7. Cleavage from Resin & Global Deprotection (TFA Cocktail) F->G Cleave and deprotect H 8. Purification & Analysis (HPLC, MS) G->H Isolate pure peptide

Caption: Workflow for lactam-bridged peptide synthesis.

Experimental Protocol: On-Resin Cyclization of a GLP-1 Analog

This protocol outlines the key steps for the on-resin cyclization of a GLP-1 analog using this compound and Fmoc-Lys(ivDde)-OH.

1. Peptide Synthesis:

  • The linear peptide is assembled on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols.

  • This compound and Fmoc-Lys(ivDde)-OH are incorporated at the desired positions in the peptide sequence.

2. Selective Side-Chain Deprotection:

  • Following the completion of the linear sequence assembly, the resin-bound peptide is washed thoroughly with DMF.

  • The resin is then treated with a solution of 2% hydrazine monohydrate in DMF (v/v) for 10-20 minutes at room temperature to remove both the ODmab and ivDde protecting groups.

  • The progress of the deprotection can be monitored by checking for the release of the Dde chromophore using a UV spectrophotometer.

  • After complete deprotection, the resin is washed extensively with DMF to remove all traces of hydrazine.

3. On-Resin Cyclization (Lactam Bridge Formation):

  • The resin is swelled in DMF.

  • A solution of a coupling reagent such as HATU (2 equivalents) and a base like diisopropylethylamine (DIPEA) (4 equivalents) in DMF is added to the resin.

  • The reaction is allowed to proceed for 2-4 hours at room temperature. The completion of the cyclization can be monitored by a Kaiser test.

  • Upon completion, the resin is washed with DMF, dichloromethane (DCM), and methanol, and then dried under vacuum.

4. Cleavage and Purification:

  • The N-terminal Fmoc group is removed using 20% piperidine in DMF.

  • The cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

  • The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance: The GLP-1 Receptor Signaling Pathway

Lactam-bridged GLP-1 analogs, synthesized using this compound, exert their therapeutic effect by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) located on pancreatic β-cells and other tissues. Activation of GLP-1R initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1_analog Lactam-Bridged GLP-1 Analog GLP1R GLP-1 Receptor (GPCR) GLP1_analog->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

References

A Cost-Benefit Analysis of Orthogonal Protecting Groups for Glutamic Acid in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yields and purity of the final peptide product. For trifunctional amino acids like glutamic acid (Glu), the choice of a side-chain protecting group is particularly critical, as it must be orthogonal to the temporary Nα-Fmoc protection, allowing for its selective removal for subsequent modifications such as lactam bridge formation, pegylation, or labeling. This guide provides a detailed cost-benefit analysis of three commonly used orthogonally protected glutamic acid derivatives: Fmoc-Glu(ODmab)-OH, Fmoc-Glu(OAll)-OH, and Fmoc-Glu(O-2-PhiPr)-OH.

This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions when designing and executing complex peptide syntheses. The analysis integrates cost considerations with a review of chemical properties, deprotection efficiency, and potential side reactions associated with each protecting group.

At a Glance: Key Comparison Metrics

FeatureThis compoundFmoc-Glu(OAll)-OHFmoc-Glu(O-2-PhiPr)-OH
Deprotection Chemistry Hydrazine-labilePalladium-catalyzed cleavageMildly acid-labile
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to acid- and base-labile groupsQuasi-orthogonal to t-butyl-based groups
Potential Side Reactions Pyroglutamate formation, aspartimide formation, sluggish cleavagePotential for palladium contaminationMinimal side reactions reported; protects against aspartimide formation
Monitoring UV-active indazole byproduct allows for reaction monitoringNo straightforward real-time monitoringNo straightforward real-time monitoring

Cost Analysis

The cost of specialized amino acid derivatives is a significant factor in the overall budget of a peptide synthesis campaign. The following table provides an approximate cost comparison of the three protecting groups, based on currently available supplier pricing. Prices can vary between suppliers and are subject to change.

CompoundSupplier A (Price per gram)Supplier B (Price per gram)Supplier C (Price per gram)Average Price per gram
This compound $277.00$168.00$150.00$198.33
Fmoc-Glu(OAll)-OH $179.20$5.00$8.00$64.07
Fmoc-Glu(O-2-PhiPr)-OH $256.00$183.60$80.00$173.20

Note: Prices are indicative and for research-grade materials. Bulk pricing for manufacturing will differ.

In-Depth Analysis of Each Protecting Group

This compound

The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a hydrazine-labile protecting group. Its removal is orthogonal to the standard acid-labile (e.g., tBu, Trt) and base-labile (Fmoc) protecting groups used in SPPS.

Benefits:

  • High Orthogonality: Stable to both piperidine and TFA, allowing for deprotection at a specific point in the synthesis.

  • Reaction Monitoring: The deprotection reaction releases a UV-active indazole byproduct, which can be monitored spectrophotometrically to track the reaction's progress[1].

Drawbacks:

  • Sluggish Cleavage: The cleavage of the aminobenzyl moiety can be slow and sequence-dependent[1].

  • Side Reactions: Prone to pyroglutamate formation, especially with an N-terminal Glu(ODmab) residue[1][2][3]. Aspartimide formation has also been reported. In some cases, the use of OAll protection has been shown to produce higher yields of cyclic peptides with fewer side products compared to ODmab.

Fmoc-Glu(OAll)-OH

The allyl (All) ester is a popular choice for orthogonal protection, removed by a palladium(0)-catalyzed reaction.

Benefits:

  • Cost-Effective: Generally the most economical of the three options.

  • High Yields in Cyclization: Has been reported to result in successful cyclization where this compound failed.

  • Good Orthogonality: Stable to both acidic and basic conditions used in standard Fmoc-SPPS.

Drawbacks:

  • Catalyst Contamination: Requires the use of a palladium catalyst, which can be difficult to completely remove from the final peptide, a significant concern for therapeutic applications.

  • Harsh Scavengers: The process often requires the use of specific scavengers to quench the catalyst.

Fmoc-Glu(O-2-PhiPr)-OH

The 2-phenylisopropyl (2-PhiPr) ester provides quasi-orthogonal protection, as it is cleaved under very mild acidic conditions that do not typically affect more robust acid-labile groups like t-butyl.

Benefits:

  • Mild Cleavage: Removable with 1% TFA in dichloromethane (DCM), preserving acid-sensitive parts of the peptide.

  • Suppression of Side Reactions: Offers significant protection against aspartimide formation, a common side reaction in peptide synthesis.

Drawbacks:

  • Quasi-Orthogonality: While selective, there is a potential for premature partial deprotection of other acid-labile groups if the cleavage conditions are not carefully controlled.

  • Higher Cost: Tends to be one of the more expensive options.

Experimental Protocols

Detailed methodologies for the selective deprotection of each glutamic acid derivative are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and solid support used.

Deprotection of Glu(ODmab)
  • Resin Preparation: Following completion of the peptide chain assembly, ensure the N-terminus is protected (e.g., with a Boc group) to prevent side reactions.

  • Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).

  • Batchwise Deprotection:

    • Swell the peptidyl-resin in DMF.

    • Treat the resin with the 2% hydrazine/DMF solution (25 mL/g of resin) for 3 minutes at room temperature with gentle agitation.

    • Drain the solution and repeat the treatment 2-4 times.

  • Continuous Flow Deprotection:

    • Pack the peptidyl-resin in a column.

    • Flow the 2% hydrazine/DMF solution through the column at a flow rate of approximately 3 mL/min.

    • Monitor the column eluant spectrophotometrically at 290 nm for the release of the indazole byproduct. Continue until the absorbance returns to baseline.

  • Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine and the deprotection byproducts.

Deprotection of Glu(OAll)
  • Resin Preparation: Swell the peptidyl-resin in an appropriate solvent like DCM or a mixture of CHCl₃/AcOH/NMM.

  • Catalyst Solution: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 0.2-0.5 equivalents relative to the resin loading) in a suitable solvent.

  • Scavenger: Add a scavenger, such as phenylsilane (PhSiH₃) (typically 10-20 equivalents), to the reaction mixture to trap the cleaved allyl group.

  • Deprotection:

    • Add the catalyst solution and scavenger to the swollen resin.

    • Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-3 hours at room temperature.

  • Washing: Wash the resin extensively with a scavenger solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove the palladium catalyst, followed by thorough washes with DMF and DCM.

Deprotection of Glu(O-2-PhiPr)
  • Resin Preparation: Swell the peptidyl-resin in DCM.

  • Deprotection Cocktail: Prepare a fresh solution of 1% (v/v) trifluoroacetic acid (TFA) in DCM. A scavenger such as triisopropylsilane (TIS) (1-5%) can be added to prevent side reactions.

  • Deprotection:

    • Treat the resin with the 1% TFA/DCM solution.

    • Agitate the mixture for 5-10 minutes at room temperature. Repeat the treatment 2-3 times.

  • Neutralization and Washing:

    • Wash the resin with DCM.

    • Neutralize the resin with a solution of 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF.

    • Wash the resin thoroughly with DMF and DCM.

Visualizing the Workflow

To aid in understanding the chemical logic, the following diagrams illustrate the deprotection schemes for each protecting group.

Deprotection_Workflows cluster_ODmab This compound Deprotection cluster_OAll Fmoc-Glu(OAll)-OH Deprotection cluster_O2PhiPr Fmoc-Glu(O-2-PhiPr)-OH Deprotection Glu_ODmab Peptide-Glu(ODmab) Hydrazine 2% Hydrazine in DMF Glu_ODmab->Hydrazine Deprotected_Glu_ODmab Peptide-Glu Hydrazine->Deprotected_Glu_ODmab Byproduct_ODmab Indazole Byproduct (UV Active) Hydrazine->Byproduct_ODmab Glu_OAll Peptide-Glu(OAll) Palladium Pd(PPh₃)₄ + Scavenger Glu_OAll->Palladium Deprotected_Glu_OAll Peptide-Glu Palladium->Deprotected_Glu_OAll Glu_O2PhiPr Peptide-Glu(O-2-PhiPr) TFA 1% TFA in DCM Glu_O2PhiPr->TFA Deprotected_Glu_O2PhiPr Peptide-Glu TFA->Deprotected_Glu_O2PhiPr

Caption: Deprotection workflows for ODmab, OAll, and O-2-PhiPr protecting groups.

Orthogonality_Concept Fmoc_SPPS Fmoc-SPPS Cycle N_Terminal_Deprotection N-Terminal Fmoc Deprotection (Piperidine) Fmoc_SPPS->N_Terminal_Deprotection Base-labile Side_Chain_Deprotection Orthogonal Side-Chain Deprotection (e.g., Hydrazine for ODmab) Fmoc_SPPS->Side_Chain_Deprotection Specific Conditions Cleavage Final Cleavage from Resin (TFA) Fmoc_SPPS->Cleavage Acid-labile

Caption: Concept of orthogonal protection in Fmoc-SPPS.

Conclusion and Recommendations

The choice of an orthogonal protecting group for glutamic acid in peptide synthesis is a multifaceted decision that requires a careful balance of cost, chemical compatibility, and the specific requirements of the target peptide.

  • This compound is a valuable tool when real-time monitoring of the deprotection step is advantageous. However, researchers should be mindful of the potential for sluggish cleavage and side reactions, particularly pyroglutamate formation. Its higher cost may be justified in complex syntheses where confirmation of deprotection is critical.

  • Fmoc-Glu(OAll)-OH presents a highly cost-effective and chemically robust option, particularly for syntheses where palladium contamination is not a primary concern, such as in the preparation of peptides for in vitro biological assays. It has demonstrated superiority in certain challenging cyclizations.

  • Fmoc-Glu(O-2-PhiPr)-OH , despite its higher cost, is an excellent choice for the synthesis of peptides prone to aspartimide formation. The mild cleavage conditions are also beneficial for peptides containing other sensitive functionalities.

Ultimately, the optimal protecting group will depend on the specific synthetic challenge at hand. For routine applications requiring a cost-effective solution, Fmoc-Glu(OAll)-OH is a strong contender. For peptides susceptible to aspartimide formation or requiring very mild deprotection conditions, Fmoc-Glu(O-2-PhiPr)-OH is a superior, albeit more expensive, choice. This compound is best reserved for situations where its unique monitoring capabilities outweigh its potential drawbacks and higher cost. Careful consideration of these factors will enable researchers to optimize their peptide synthesis strategies, leading to improved yields, higher purity, and overall success in their research and development endeavors.

References

Safety Operating Guide

Proper Disposal Procedures for Fmoc-Glu(ODmab)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(ODmab)-OH is an amino acid derivative commonly utilized in peptide synthesis. Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound, encompassing both the solid compound and associated liquid waste streams generated during its use. The fundamental principle is to treat this compound and its related waste as hazardous chemical waste, managed through your institution's Environmental Health and Safety (EHS) program.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₄₀H₄₄N₂O₈[1][2]
Molecular Weight 680.79 g/mol [1]
Appearance White to slight yellow to beige powder
Density ~1.251 g/cm³[3]
Solubility Soluble in DMF
Storage Temperature 2-8°C, sealed in a dry environment
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Experimental Protocols for Disposal

The recommended disposal procedure for this compound involves segregation, proper containment, and collection by a certified hazardous waste management service. In-laboratory chemical neutralization should only be performed by trained personnel in a controlled environment and in accordance with institutional and local regulations.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused, expired, or contaminated solid this compound.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Work Area: Handle the solid waste in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

  • Containment:

    • Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable option.

    • The container must be in good condition, free from leaks or damage.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: 268730-86-5

      • Associated hazards (e.g., "Irritant")

  • Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.

Protocol 2: Management of Liquid Waste from Experimental Use

Liquid waste is generated during peptide synthesis, primarily from the cleavage of the Fmoc and ODmab protecting groups.

  • Fmoc Group Removal: The Fmoc group is typically cleaved using a basic solution, such as 20% piperidine in DMF. This basic solution is a hazardous waste stream.

  • ODmab Group Removal: The ODmab group is labile to hydrazine. A common method for its removal is treatment with 2% hydrazine in DMF. This solution is also considered hazardous waste.

Procedure for Liquid Waste:

  • Segregation: Collect liquid waste containing this compound or its cleavage byproducts in separate, dedicated waste containers. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Containerization: Use leak-proof, shatter-resistant containers that are chemically compatible with the waste.

  • Labeling:

    • Clearly label the container with "Hazardous Waste."

    • List all chemical constituents, including solvents (e.g., DMF, piperidine, hydrazine) and the dissolved compounds.

    • Provide an estimated concentration of each component.

  • Storage and Disposal: Store and dispose of the liquid waste containers following the same procedure as for solid waste (Protocol 1, steps 5 and 6).

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound and its associated waste streams.

Disposal Workflow for Solid this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) fume_hood Work in a Ventilated Area (Chemical Fume Hood) collect Place Solid Waste in a Sealable, Compatible Container ppe->collect label_waste Affix Hazardous Waste Label (Chemical Name, CAS, Hazards) collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store disposal Arrange for Pickup by Certified Waste Management store->disposal

Caption: Disposal workflow for solid this compound.

Disposal Workflow for Liquid Waste Streams cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Storage & Disposal fmoc Fmoc Cleavage Waste (e.g., 20% Piperidine in DMF) collect Collect in Segregated, Leak-Proof Containers fmoc->collect odmab ODmab Cleavage Waste (e.g., 2% Hydrazine in DMF) odmab->collect label_waste Label with 'Hazardous Waste' and All Chemical Constituents collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store disposal Arrange for Pickup by Certified Waste Management store->disposal

Caption: Disposal workflow for liquid waste from this compound use.

References

Essential Safety and Logistical Information for Handling Fmoc-Glu(ODmab)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Glu(ODmab)-OH. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.

Hazard Identification and Safety Data

This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion of the substance can lead to harmful health effects.
Causes skin irritationH315Contact with skin may cause redness, itching, and inflammation.[1]
Causes serious eye irritationH319Contact with eyes can cause significant irritation and potential damage.[1]
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[1]

Signal Word: Warning[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is used. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.

1. Eye and Face Protection:

  • Safety glasses with side shields must be worn as a minimum eye protection requirement.

  • Chemical splash goggles should be worn when there is a potential for splashing, such as when dissolving the solid or transferring solutions.

  • A face shield , in addition to safety glasses or goggles, is recommended when handling larger volumes of solutions or when there is a significant splash hazard.

2. Skin and Body Protection:

  • A standard laboratory coat is required to protect clothing and skin from incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.

  • Long pants and closed-toe shoes are mandatory in the laboratory to protect the lower body and feet.

3. Hand Protection:

  • Chemical-resistant gloves are essential when handling this compound in both solid and solution form.

  • Disposable nitrile gloves are suitable for incidental contact with the solid or dilute solutions. Gloves should be inspected for any tears or holes before use.

  • If prolonged or direct contact is anticipated, or when working with concentrated solutions, wearing double gloves or more robust gloves is recommended.

  • Gloves should be removed immediately if they become contaminated, and hands should be washed thoroughly.

4. Respiratory Protection:

  • When handling the solid powder, especially when weighing, work should be conducted in a fume hood or a ventilated enclosure to minimize inhalation of dust.

  • If a fume hood is not available and there is a risk of generating dust, a respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.

Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically 2-8°C.

  • Keep the container tightly sealed.

2. Weighing the Solid Compound:

  • Perform all weighing operations within a chemical fume hood or a powder containment hood to avoid inhalation of the powder.

  • Wear the appropriate PPE: lab coat, safety glasses with side shields (or goggles), and nitrile gloves.

  • Use a spatula to handle the solid. Avoid creating dust clouds.

  • Clean any spills immediately following the laboratory's standard operating procedures for solid chemical spills.

3. Dissolving the Compound:

  • This step should also be carried out in a chemical fume hood.

  • Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Slowly add the solid to the solvent (e.g., Dimethylformamide - DMF) while stirring to prevent splashing.

  • Be aware of the hazards associated with the solvent being used and take appropriate precautions.

4. Use in Chemical Reactions (e.g., Solid-Phase Peptide Synthesis):

  • All reactions should be conducted in a well-ventilated fume hood.

  • Maintain all the recommended PPE throughout the procedure.

  • Be mindful of other hazardous reagents used in the process, such as piperidine for Fmoc deprotection or trifluoroacetic acid (TFA) for cleavage, and handle them according to their specific safety protocols.

Disposal Plan

All waste must be disposed of in accordance with local, state, and federal regulations.

1. Solid Waste:

  • Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.

  • Contaminated materials such as weighing paper, spatulas, and gloves should also be placed in this container.

2. Liquid Waste:

  • Solutions containing this compound and other hazardous chemicals (e.g., DMF, TFA) must be collected in a designated, labeled hazardous liquid waste container.

  • Do not pour any chemical waste down the drain.

3. Contaminated PPE:

  • Disposable gloves should be removed without touching the outside with bare hands and disposed of in the solid hazardous waste container.

  • Non-disposable PPE, if contaminated, should be decontaminated according to laboratory procedures or disposed of as hazardous waste.

Visual Guides

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Review SDS and SOPs ppe Don Appropriate PPE start->ppe receive Receiving and Storage ppe->receive weigh Weighing Solid (in Fume Hood) receive->weigh dissolve Dissolving Compound (in Fume Hood) weigh->dissolve react Use in Reaction (in Fume Hood) dissolve->react solid_waste Solid Waste Disposal react->solid_waste liquid_waste Liquid Waste Disposal react->liquid_waste ppe_waste Contaminated PPE Disposal react->ppe_waste end End solid_waste->end liquid_waste->end ppe_waste->end

Caption: Workflow for the safe handling of this compound.

PPE Selection for Handling this compound

G cluster_core Core PPE (All Tasks) cluster_task Task-Specific PPE cluster_protection Protection Level lab_coat Lab Coat long_pants Long Pants closed_shoes Closed-Toe Shoes handling_solid Handling Solid safety_glasses Safety Glasses with Side Shields handling_solid->safety_glasses nitrile_gloves Nitrile Gloves handling_solid->nitrile_gloves handling_solution Handling Solution (Splash Potential) handling_solution->nitrile_gloves goggles Chemical Splash Goggles handling_solution->goggles large_volume Handling Large Volume or High Splash Risk large_volume->nitrile_gloves large_volume->goggles face_shield Face Shield large_volume->face_shield

Caption: Decision guide for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.